Tyrphostin 9
描述
Tyrphostin A9 is a member of the tyrphostin family of tyrosine kinase inhibitors that exhibits anti-proliferative activity by selectively inhibiting the platelet-derived growth factor receptor tyrosine kinase. It inhibits phosphorylation, uncouples oxidative phosphorylation and induces apoptosis and cell growth arrest in certain cancer cell lines. (NCI)
Structure
3D Structure
属性
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-17(2,3)14-8-12(7-13(10-19)11-20)9-15(16(14)21)18(4,5)6/h7-9,21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOPWQKISXCCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042106 | |
| Record name | Malonoben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Malonoben | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10537-47-0 | |
| Record name | Tyrphostin 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10537-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonoben [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonoben | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonoben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALONOBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TE8MRS65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Malonoben | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 143 °C | |
| Record name | Malonoben | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031799 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of Tyrphostin 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin 9, also identified as Tyrphostin AG17, SF-6847, and Malonoben, is a synthetic, small-molecule inhibitor of protein tyrosine kinases (PTKs).[1] Initially developed as part of a series of compounds targeting the Epidermal Growth Factor Receptor (EGFR), subsequent research has demonstrated that its most potent inhibitory activity is directed against the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] Its mechanism of action primarily involves competitive inhibition at the ATP-binding site of the kinase domain, which blocks receptor autophosphorylation and abrogates downstream signaling cascades.[5][6] This activity curtails cellular processes such as proliferation and migration, making this compound a valuable tool for studying signal transduction and a compound of interest in the context of proliferative diseases.[6][7] This guide provides an in-depth analysis of its core mechanisms, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Core Mechanism: Competitive ATP Inhibition
Tyrphostins function as competitive inhibitors of the ATP-binding site within the catalytic domain of tyrosine kinases.[5] By mimicking the structure of ATP, this compound occupies the active site, thereby preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation is the critical first step in blocking the entire signaling cascade.[6][7]
Primary Target: PDGFR Signaling Pathway
This compound is a significantly more potent inhibitor of PDGFR than EGFR.[3][4] The PDGF signaling axis is a key regulator of cell growth, proliferation, and migration, particularly in cells of mesenchymal origin like smooth muscle cells (SMCs).[6][7] this compound effectively inhibits PDGF-dependent DNA synthesis and cell proliferation by blocking PDGFR autophosphorylation.[7] This action prevents the recruitment and activation of downstream signaling molecules, including Phospholipase C-gamma (PLCγ), and reduces the expression of immediate early genes like c-fos.[4][7]
Secondary Target: EGFR Signaling Pathway
Although originally designed as an EGFR inhibitor, this compound shows lower potency against this target compared to PDGFR.[2][4] Nevertheless, it has demonstrated efficacy in contexts where EGFR signaling is crucial. In glioblastoma (GBM), for instance, this compound has been shown to attenuate cell growth and migration by suppressing the Proline-rich Tyrosine Kinase 2 (PYK2)/EGFR-ERK signaling pathway.[8] This pathway involves PYK2 and c-Src acting as upstream activators of EGFR, which then triggers the ERK/MAPK cascade to promote cell proliferation and survival.[8]
Quantitative Data: Inhibitory Potency
The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the target and the experimental system.
| Target / Process | IC50 Value | Assay Type / Cell Line | Reference(s) |
| PDGFR Kinase | 0.5 µM (500 nM) | Kinase Assay | [2][3][4][9] |
| PDGFR Autophosphorylation | ~2.5 µM | Cellular Assay | [4] |
| PDGF-dependent SMC Proliferation | 40 nM | Smooth Muscle Cells | [4][7] |
| EGFR Kinase | 460 µM | Kinase Assay | [2][3][4] |
| VEGFR-2 Kinase | Low nanomolar | Kinase Assay | [1] |
| Herpes Simplex Virus 1 (HSV-1) Replication | 40 nM | Viral Replication Assay | [2] |
Other Reported Cellular Effects
Beyond its primary targets, this compound exhibits a range of other biological activities, highlighting its pleiotropic nature.
-
Mitochondrial Fission: It is a potent inducer of mitochondrial fission.[9]
-
ERK Activation in Neurons: In contrast to its inhibitory role in cancer cells, this compound can stimulate persistent ERK1/2 activation in neuronal cells in a PDGF receptor-independent manner.[10] This effect is dependent on MEK and PI3K, suggesting a different mechanism of action in a non-cancerous context.[10]
-
Antiviral Activity: this compound has demonstrated anti-influenza virus properties and inhibits the replication of HSV-1.[2][9]
-
Inhibition of PYK2: It inhibits the TNF-induced tyrosine phosphorylation of PYK2.[9]
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the effects of kinase inhibitors. Below are summarized protocols for key assays used to characterize the mechanism of action of this compound.
Experimental Workflow Overview
Protocol 1: Western Blot Analysis of Receptor Phosphorylation
This assay is used to directly visualize the inhibitory effect of this compound on receptor autophosphorylation within a cellular context.[5][11]
-
Objective: To determine if this compound inhibits ligand-induced phosphorylation of PDGFR or EGFR in cultured cells.
-
Materials:
-
Target cell line (e.g., human fibroblasts, glioblastoma cells).[2]
-
This compound stock solution (in DMSO).
-
Ligand (PDGF-BB or EGF).
-
Ice-cold PBS, cell lysis buffer (e.g., RIPA) with phosphatase and protease inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE equipment, PVDF membranes.
-
Primary antibodies (anti-p-PDGFR, anti-total-PDGFR, anti-p-EGFR, anti-total-EGFR).[11]
-
HRP-conjugated secondary antibody and chemiluminescent substrate.[11]
-
-
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve cells for 12-24 hours to reduce basal receptor phosphorylation.[11]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[11]
-
Ligand Stimulation: Stimulate cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes.[11]
-
Lysis: Wash cells with ice-cold PBS and lyse. Quantify protein concentration.[5]
-
Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target receptor.
-
Detection: Incubate with a secondary antibody and visualize using a chemiluminescent substrate.[5]
-
Analysis: Quantify band intensities. The ratio of phosphorylated to total protein indicates the level of inhibition.
-
Protocol 2: Cell Proliferation Assay (MTT/MTS)
This colorimetric assay measures the effect of this compound on cell viability and proliferation.[5][11]
-
Objective: To determine the IC50 of this compound for inhibiting cell proliferation.
-
Materials:
-
Target cell line.
-
96-well plates.
-
This compound serial dilutions.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[11]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate for a set period (e.g., 48 or 72 hours).[11]
-
Reagent Addition: Add MTT/MTS reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert the reagent into a colored formazan (B1609692) product.[11]
-
Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[5]
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[12]
-
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This cell-free assay measures the direct inhibitory effect of this compound on a purified kinase enzyme.[5]
-
Objective: To determine the IC50 of this compound against a purified tyrosine kinase (e.g., PDGFR, EGFR).
-
Materials:
-
Purified recombinant kinase.
-
Kinase buffer.
-
Substrate (e.g., a synthetic peptide).
-
ATP.
-
This compound serial dilutions.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
384-well plates and a luminometer.
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, combine the kinase, kinase buffer, and the this compound dilution (or vehicle).[5]
-
Initiation: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.[5]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.[5]
-
Measurement: Measure luminescence with a plate reader. The signal is proportional to kinase activity.
-
Analysis: Calculate the percentage of inhibition and determine the IC50 value.[5]
-
Conclusion
This compound is a multi-faceted tyrosine kinase inhibitor whose primary mechanism of action is the potent and selective inhibition of the PDGFR signaling pathway. Its ability to also target EGFR, VEGFR-2, and other cellular processes, sometimes in a context-dependent manner, underscores the complexity of kinase inhibitor pharmacology.[1][8][10] The detailed data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound as a tool to investigate cell signaling and to explore its potential in the development of therapies for proliferative disorders.
References
- 1. pharmrxiv.de [pharmrxiv.de]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Tyrphostins inhibit PDGF-induced DNA synthesis and associated early events in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Tyrphostin 9: A Technical Overview of its Role as an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tyrphostin 9, a member of the tyrphostin family of protein kinase inhibitors. While initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, its broader activity profile, particularly its high potency against the Platelet-Derived Growth Factor Receptor (PDGFR), warrants careful consideration in experimental design. This document details its inhibitory concentrations, the cellular pathways it affects, and the experimental protocols for its characterization.
Data Presentation: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against relevant tyrosine kinases. It is important to note that IC50 values can vary based on the specifics of the assay, such as the ATP concentration in kinase assays or the cell type used in cellular assays.
| Target Kinase | IC50 Value | Assay Type | Notes |
| EGFR | 460 µM | Not specified | Originally designed as an EGFR inhibitor.[1][2][3] |
| PDGFR | 0.5 µM | Not specified | Significantly more potent against PDGFR than EGFR.[1][2][3][4] |
EGFR Signaling Pathway and Inhibition by this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a common factor in the development and progression of various cancers.
Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR monomers dimerize, leading to the autophosphorylation of specific tyrosine residues in the intracellular domain.[7] These phosphorylated tyrosines act as docking sites for adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Two of the major signaling pathways activated by EGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.[7][8]
-
The PI3K/Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[7][8]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the downstream signaling cascades.
Experimental Protocols
To assess the inhibitory effect of this compound on EGFR, several in vitro and cell-based assays can be employed.
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions. Include a vehicle control (DMSO).
-
Add the EGFR kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation of EGFR-dependent cancer cell lines.
Materials:
-
EGFR-overexpressing cancer cell line (e.g., A431)
-
Cell culture medium and fetal bovine serum (FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC50 value.[9]
Western Blot Analysis of EGFR Phosphorylation
This method is used to directly observe the effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-dependent cancer cell line
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with different concentrations of this compound for a designated time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-EGFR.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR or a housekeeping protein.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
Tyrphostin 9: A Technical Guide to its Specificity as a PDGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as Tyrphostin A9, Malonoben, SF 6847, and RG-50872, is a synthetically derived small molecule inhibitor of protein tyrosine kinases.[1][2][3][4] Initially designed as an inhibitor for the Epidermal Growth Factor Receptor (EGFR), subsequent research has demonstrated its significantly higher potency against the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This technical guide provides a comprehensive overview of the inhibitor specificity of this compound, focusing on its action on PDGFR. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitor Potency
The inhibitory activity of this compound has been quantified against several kinases, with the half-maximal inhibitory concentration (IC50) being a key metric. The available data clearly indicates a preferential inhibition of PDGFR over EGFR.
| Target Kinase | IC50 (µM) | Notes |
| PDGFR | 0.5[2][3][5] | Some studies report a value of 500 nM[1]. |
| PDGFR | 1.2[4] | |
| EGFR | 460[2][3] | Significantly less potent compared to PDGFR. |
Signaling Pathways
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Upon binding of its ligand, PDGF, the receptor dimerizes and autophosphorylates on several tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins containing SH2 domains, initiating downstream signaling cascades. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of PDGFR, thereby preventing this autophosphorylation and subsequent signal transduction.
References
Tyrphostin 9: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of the Tyrosine Kinase Inhibitor, Tyrphostin 9.
This technical guide provides a comprehensive overview of this compound (also known as Tyrphostin A9, Malonoben, RG-50872, and SF 6847), a member of the tyrphostin family of protein tyrosine kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical and physical properties, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a synthetic organic compound characterized by a 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-propanedinitrile structure.[1] It was initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor but was subsequently found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile[1] |
| Synonyms | Tyrphostin A9, Malonoben, RG-50872, SF 6847, AG 17[1][2][5] |
| CAS Number | 10537-47-0[1][3][5] |
| Molecular Formula | C₁₈H₂₂N₂O[1][3][6] |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N[1][] |
| InChI Key | MZOPWQKISXCCTP-UHFFFAOYSA-N[1][] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 282.38 g/mol [2][3] |
| Appearance | Light Yellow to Yellow Solid[] |
| Melting Point | 141-143 °C[1][] |
| Boiling Point | 386.8 ± 37.0 °C at 760 mmHg[] |
| Solubility | DMSO: 40 mg/mL[3], 56 mg/mL[2] |
| Purity | ≥98% to 99.91%[][5][6] |
Mechanism of Action and Biological Activity
This compound functions primarily as a competitive inhibitor at the ATP-binding site of tyrosine kinase domains.[] Its biological effects are diverse, stemming from its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases
The primary targets of this compound are receptor tyrosine kinases, with a notable selectivity for PDGFR over EGFR. By blocking the ATP-binding site, it prevents the autophosphorylation of the receptor upon ligand binding, thereby inhibiting the initiation of downstream signaling cascades.[7]
Table 3: Inhibitory Activity of this compound
| Target | IC₅₀ Value |
| PDGFR | 0.5 µM[2][3][8] |
| EGFR | 460 µM[2][3][8] |
Beyond its effects on PDGFR and EGFR, this compound has been shown to:
-
Potently inhibit PDGF-dependent smooth muscle cell proliferation with an IC₅₀ of 40 nM.[8]
-
Induce mitochondrial fission.[5]
-
Exhibit anti-influenza virus activities.[5]
-
Inhibit the replication of herpes simplex virus type 1 (HSV-1) with an IC₅₀ of 40 nM.[2]
Signaling Pathways Modulated by this compound
This compound's inhibitory action on tyrosine kinases allows it to modulate critical cellular signaling pathways implicated in cancer and other diseases.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins containing SH2 domains, activating downstream pathways like the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation, migration, and survival. This compound directly inhibits the initial autophosphorylation step, effectively blocking these downstream effects.[8]
Caption: Inhibition of the PDGFR signaling cascade by this compound.
PYK2/EGFR-ERK Signaling Pathway
In certain contexts, such as glioblastoma, this compound has been shown to suppress the PYK2/EGFR-ERK signaling pathway.[9] Proline-rich tyrosine kinase 2 (PYK2) can act as an upstream activator of EGFR, leading to the activation of the ERK/MAPK pathway, which promotes cell proliferation and survival. By attenuating this signaling axis, this compound can reduce glioblastoma cell growth and migration and induce apoptosis.[9]
Caption: Suppression of the PYK2/EGFR-ERK signaling pathway by this compound.
Experimental Protocols
The following protocols provide a framework for characterizing the in vitro effects of this compound.
General Experimental Workflow
A typical workflow for evaluating this compound involves preparing the compound, treating cultured cells, and then performing various assays to measure its effects on cell viability and target protein phosphorylation.
Caption: A general workflow for the in vitro evaluation of this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
PDGF-responsive cell line (e.g., human fibroblasts, smooth muscle cells)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.1 µM to 100 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment (typically ≤ 0.1%).
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10]
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Receptor Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of PDGFR or EGFR.
Materials:
-
Appropriate cell line (e.g., expressing high levels of PDGFR)
-
6-well cell culture plates
-
Serum-free medium
-
This compound stock solution
-
Ligand for stimulation (e.g., 50 ng/mL PDGF-BB)[7]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFR, anti-total-PDGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Culture and Starvation: Plate cells in 6-well plates to reach 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours.[7]
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.[11]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., PDGF-BB) for 10-15 minutes to induce receptor phosphorylation.[7][11]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Visualize the protein bands using an ECL detection system.[12]
-
Analysis: To confirm equal protein loading and assess total receptor levels, strip the membrane and re-probe with antibodies against the total receptor and a loading control. Quantify band intensities to determine the reduction in phosphorylation.
References
- 1. This compound | C18H22N2O | CID 5614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Tyrphostin 9: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin 9, also known as SF-6847 or RG-50872, is a versatile tyrosine kinase inhibitor utilized in a breadth of research areas. Initially developed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, it has demonstrated more potent activity against the Platelet-Derived Growth Factor Receptor (PDGFR). This dual activity, coupled with its effects on other cellular signaling pathways, has led to its application in cancer biology, virology, and neuroscience. This technical guide provides an in-depth overview of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways and experimental workflows to support its use in a research setting.
Mechanism of Action and Primary Targets
This compound functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding site within the catalytic domain of the kinase, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. While it was first designed to target EGFR, it exhibits significantly higher potency for PDGFR.[1][2]
Quantitative Data: Inhibitory Concentrations
The efficacy of this compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the target and the experimental context.
| Target/Process | IC50 Value | Cell Line/System | Noteworthy Application | Reference(s) |
| PDGFR | 0.5 µM | In vitro kinase assay | Cancer, Fibrosis | [1][3] |
| PDGFR Autophosphorylation | ~2.5 µM | Rat Lung Myofibroblasts | Fibrosis Research | [4] |
| PDGF-dependent SMC Proliferation | 40 nM | Smooth Muscle Cells | Restenosis Research | |
| EGFR | 460 µM | In vitro kinase assay | Cancer Research | [1][2][3] |
| Herpes Simplex Virus-1 (HSV-1) Replication | 40 nM | In vitro viral replication assay | Antiviral Research | [1] |
| TNF-induced Respiratory Burst | Potent and selective | Cellular assay | Inflammation Research | |
| Glioblastoma Cell Viability | Dose-dependent reduction | U87MG cells | Cancer Therapy Research | [5] |
Signaling Pathways
This compound primarily exerts its effects by disrupting the signaling cascades initiated by PDGFR and EGFR. Understanding these pathways is crucial for interpreting experimental results.
PDGFR Signaling Pathway Inhibition
DOT Script:
EGFR Signaling Pathway Inhibition
DOT Script:
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in research.
Western Blot Analysis of PDGFR/EGFR Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on receptor phosphorylation.[4][6][7]
Materials:
-
Cell line expressing PDGFR or EGFR (e.g., U87MG glioblastoma cells, A431 cells)
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (e.g., 10-50 mM in DMSO)
-
PDGF-BB or EGF ligand
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total-PDGFRβ, anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB or EGF) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the effect of this compound on cell viability and proliferation.[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO).
-
Replace the medium in the wells with the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow Visualization
A logical workflow is critical for designing and executing experiments with this compound.
DOT Script:
Research Applications
Cancer Research
This compound's inhibitory effects on PDGFR and EGFR make it a valuable tool for studying cancers where these pathways are dysregulated, such as in glioblastoma.[10] Research has shown that Tyrphostin A9 can reduce glioblastoma cell growth and migration and induce apoptosis by attenuating the PYK2/EGFR-ERK signaling pathway.[10]
Antiviral Research
This compound has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1), with an IC50 of 40 nM.[1] It has been shown to decrease the phosphorylation of viral phosphoproteins.[1]
Neuroscience
In the field of neuroscience, Tyrphostin A9 has been investigated for its neuroprotective effects. Studies have shown it can stimulate persistent ERK activation in neuronal cells, independent of PDGF receptor inhibition, leading to neurite outgrowth and protection against neurotoxins.[11]
Conclusion
This compound is a multi-faceted tyrosine kinase inhibitor with significant utility in diverse research fields. Its well-characterized inhibitory profile against key growth factor receptors, combined with established experimental protocols, makes it a reliable tool for investigating a range of cellular processes. This guide provides a comprehensive resource for researchers to effectively design, execute, and interpret experiments utilizing this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin 9: A Technical Guide to its Inhibition of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin 9, also known as SF 6847 and RG-50872, is a synthetic tyrosine kinase inhibitor.[1] Initially developed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), it has demonstrated more potent activity against the Platelet-Derived Growth Factor Receptor (PDGFR).[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on key cellular signaling pathways. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling cascades and experimental workflows.
Introduction to this compound
Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs) by competing with ATP at the catalytic site of the enzyme.[2] Dysregulation of PTK signaling is a hallmark of many proliferative diseases, including cancer, making these enzymes critical targets for therapeutic development.[3] this compound is a member of this family and has been utilized as a tool to probe the roles of EGFR and PDGFR in various cellular processes.[1][4]
Chemical Structure:
-
IUPAC Name: 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile
-
Molecular Formula: C₁₈H₂₂N₂O
-
Molecular Weight: 282.38 g/mol
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs). By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical initial step in the activation of downstream signaling pathways. This blockade of receptor phosphorylation leads to the suppression of mitogenic and survival signals.
Quantitative Inhibitory Data
The inhibitory activity of this compound has been quantified against its primary targets and in various cell-based and cell-free assays.
| Target/Assay | IC50 Value | Cell Line/System | Reference(s) |
| Primary Kinase Targets | |||
| PDGFR | 0.5 µM | In vitro | [1] |
| PDGFR | ~2.5 µM | In vitro | [5] |
| PDGFR | 500 nM | In vitro | [4] |
| EGFR | 460 µM | In vitro | [1] |
| Cellular and Other Activities | |||
| PDGF-dependent Smooth Muscle Cell (SMC) Proliferation | 40 nM | In vitro | [5] |
| PDGF-dependent autophosphorylation of PDGFR | ~2.5 µM | In vitro | [5] |
| Phosphorylation of PLCγ | ~2.5 µM | In vitro | [5] |
| Herpes Simplex Virus Type 1 (HSV-1) Replication | 40 nM | In vitro | [1] |
Signaling Pathway Inhibition
This compound primarily targets the signaling cascades initiated by PDGFR and EGFR. The inhibition of these receptors disrupts major downstream pathways, including the Ras-MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, studies have shown that Tyrphostin A9 (an alternative name for this compound) can attenuate glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway.[6]
PDGFR Signaling Pathway Inhibition
Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) induces receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways critical for cell growth and migration. This compound inhibits the initial autophosphorylation of PDGFR, thereby blocking these subsequent signaling events.
EGFR Signaling Pathway Inhibition
Similar to its effect on PDGFR, this compound inhibits the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways like the MAPK and PI3K/Akt pathways, which are essential for cell proliferation and survival. This compound's blockade of EGFR autophosphorylation curtails these signaling events.
HER2/neu Signaling and this compound
The HER2/neu receptor is a member of the EGFR family and is a key driver in certain cancers. While some tyrphostins have been designed to selectively inhibit HER2, specific data on the direct inhibitory effect of this compound on HER2 is not extensively documented. However, given the homology between EGFR and HER2, and the ability of some tyrphostins to inhibit HER2, this remains an area of potential investigation.[7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the in vitro inhibitory activity of this compound on purified kinases like PDGFR and EGFR.[8]
Materials:
-
Purified recombinant PDGFR or EGFR enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).
-
Add 2 µl of diluted enzyme to each well.
-
Initiate the reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]
Materials:
-
Cancer cell lines (e.g., A431, MCF7)
-
Cell culture medium with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of target proteins (e.g., PDGFR, EGFR, Akt, ERK) in cells treated with this compound.[10]
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PDGFR, anti-total-PDGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary to reduce basal phosphorylation. Treat cells with desired concentrations of this compound for a specified time. Stimulate with the appropriate ligand (e.g., PDGF or EGF) for a short period before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the epidermal growth factor and HER2/neu receptors by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Tyrphostin 9: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as SF-6847 and RG-50872, is a synthetic, low molecular weight protein tyrosine kinase inhibitor.[1] It belongs to a class of compounds named "tyrphostins" (tyrosine phosphorylation inhibitors), which were designed as competitive inhibitors of the substrate binding site of tyrosine kinases.[1] Initially developed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequent studies revealed its potent inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4][5] This dual activity, along with its effects on other cellular processes, has made this compound a valuable tool for studying signal transduction pathways and a subject of interest in drug development for various diseases, including cancer and viral infections.[2][6][7]
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visualizations of its effects on key signaling pathways.
Quantitative Data
The inhibitory activity of this compound has been characterized against various targets and in different cellular contexts. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.
| Target/Process | IC50 Value | Cell Line/System | Reference |
| EGFR | 460 µM | In vitro kinase assay | [2][3][4][5] |
| PDGFR | 0.5 µM | In vitro kinase assay | [2][3][4][5] |
| Herpes Simplex Virus-1 (HSV-1) Replication | 40 nM | In vitro | [2] |
| PDGF-dependent Smooth Muscle Cell Proliferation | 40 nM | In vitro | [8] |
| PDGF-dependent PDGFR Autophosphorylation | ~2.5 µM | In vitro | [8] |
| PDGF-dependent PLCγ Phosphorylation | ~2.5 µM | In vitro | [8] |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of key proteins in several signaling pathways. One of the well-characterized pathways affected by this compound is the PYK2/EGFR-ERK signaling cascade.[6][9]
Proline-rich tyrosine kinase 2 (PYK2) can be activated through various stimuli, leading to its autophosphorylation and subsequent activation of c-Src.[9] This complex can then transactivate EGFR, triggering the downstream Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[9][10] this compound has been shown to attenuate the growth of glioblastoma cells by suppressing this pathway.[6][9]
Below is a diagram illustrating the inhibitory effect of this compound on the PYK2/EGFR-ERK signaling pathway.
Caption: Inhibition of the PYK2/EGFR-ERK signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay determines the in vitro inhibitory activity of this compound on purified EGFR or PDGFR.
Materials:
-
Recombinant human EGFR or PDGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase (EGFR or PDGFR) and the peptide substrate.
-
Add the diluted this compound to the wells. Include control wells with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest (e.g., A549, DU145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.[6]
-
Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the untreated control cells and determine the IC50 values.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in cells treated with this compound.[6]
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-pEGFR (e.g., Tyr1173, Tyr1068) and anti-total EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pEGFR, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like actin.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: A typical workflow for in vitro evaluation of this compound.
Conclusion
This compound is a versatile protein tyrosine kinase inhibitor with significant activity against both EGFR and PDGFR. Its ability to modulate key signaling pathways, such as the PYK2/EGFR-ERK cascade, makes it a valuable research tool for dissecting cellular signaling events. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its diverse biological activities may uncover novel therapeutic applications for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Tyrphostin 9: A Technical Guide to Solubility, Signaling Inhibition, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as SF-6847 and RG-50872, is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), it has demonstrated more potent activity against the Platelet-Derived Growth Factor Receptor (PDGFR)[1]. This dual inhibitory profile makes it a valuable tool for investigating the roles of these signaling pathways in various cellular processes, including proliferation, differentiation, and migration. This technical guide provides an in-depth overview of this compound's solubility in common laboratory solvents, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical parameter for its effective use in in vitro and in vivo studies. This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is practically insoluble in water. A summary of its solubility from various suppliers is presented in the table below. It is important to note that the use of fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound[2].
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | ≥ 100[1] | 354.13[1] | Hygroscopic DMSO can reduce solubility. Use of fresh DMSO is recommended.[2] |
| 56[2] | 198.31[2] | ||
| 50 | 177.07 | Ultrasonic assistance may be needed. | |
| 40 | |||
| ≥ 14.1[3] | |||
| < 25 | |||
| Water | < 0.1 (insoluble)[1] | Insoluble | |
| Insoluble[2] | Insoluble |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in DMSO and aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Thermostatic shaker
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Calibrated positive displacement pipette
-
Volumetric flasks and appropriate glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve.
-
Add a known volume of the solvent (DMSO or aqueous buffer) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid material.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant using a calibrated positive displacement pipette, ensuring not to disturb the solid pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using accurately weighed standards of this compound dissolved in the same diluent used for the samples.
-
Calculate the concentration of this compound in the original supernatant based on the calibration curve and the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general workflow to assess the inhibitory effect of this compound on the phosphorylation of a target protein (e.g., EGFR or PDGFR) in a cell-based assay.
Materials:
-
Cell line expressing the target receptor (e.g., A431 for EGFR, Swiss 3T3 for PDGFR)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
Ligand for receptor stimulation (e.g., EGF or PDGF)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (anti-phospho-receptor, anti-total-receptor, loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Prepare working solutions of this compound by diluting the stock solution in a serum-free medium to the desired final concentrations. Include a vehicle control (DMSO only).
-
Pre-treat the cells with the this compound working solutions or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF or PDGF) for 10-15 minutes at 37°C.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Normalize protein concentrations and perform SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated receptor.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for total receptor and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Mandatory Visualization
Signaling Pathways
This compound primarily inhibits the tyrosine kinase activity of EGFR and PDGFR, thereby blocking downstream signaling cascades involved in cell proliferation and survival.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
References
Tyrphostin 9: A Technical Guide to a Dual EGFR and PDGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tyrphostin 9, a potent inhibitor of receptor tyrosine kinases. This document details its alternative names, mechanism of action, and inhibitory characteristics, and provides standardized experimental protocols for its use in research settings.
Nomenclature and Identification
This compound is a well-characterized compound in the tyrphostin family of protein tyrosine kinase inhibitors. To ensure clarity and consistency in research and documentation, a comprehensive list of its synonyms, chemical identifiers, and registry numbers is provided below.
Table 1: Alternative Names and Synonyms for this compound
| Category | Identifier |
| Common Name | This compound |
| Synonyms | Tyrphostin A9, Malonoben, AG 17 |
| Alphanumeric Codes | RG-50872, SF 6847, GCP-5126, NSC-242557, S-15126, ENT 27910 |
| IUPAC Name | 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile |
| CAS Number | 10537-47-0 |
| Molecular Formula | C18H22N2O |
| Molecular Weight | 282.38 g/mol |
| InChI Key | MZOPWQKISXCCTP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C#N |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), with notable activity against the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). By binding to the ATP pocket of the kinase domain, this compound prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.
The inhibition of EGFR and PDGFR by this compound disrupts key cellular processes mediated by these pathways, including cell proliferation, migration, and survival. The primary signaling axes affected are the Ras/MAPK (ERK) pathway and the PI3K/Akt pathway.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
Table 2: Quantitative Inhibitory Data for this compound
| Target | IC50 Value | Assay Type |
| PDGFR | 0.5 µM[1][2][3] | In vitro kinase assay |
| PDGFR Autophosphorylation | ~2.5 µM[2] | Cell-based assay |
| PDGF-dependent SMC Proliferation | 40 nM[2] | Cell-based assay |
| EGFR | 460 µM[1][2][3] | In vitro kinase assay |
| Herpes Simplex Virus Type 1 (HSV-1) Replication | 40 nM[1] | Cell-based assay |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay format (cell-free vs. cell-based) and the cell lines used.
Signaling Pathways
The following diagram illustrates the points of inhibition by this compound within the EGFR and PDGFR signaling pathways.
Caption: EGFR and PDGFR signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide a standardized framework for investigating the effects of this compound in a laboratory setting.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture chosen cell lines (e.g., A431 for high EGFR expression, vascular smooth muscle cells for PDGFR studies) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for exponential growth during the experiment. Allow cells to adhere for 24 hours.
-
Serum Starvation (Optional): For studies investigating ligand-stimulated phosphorylation, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to reduce basal receptor activity.
-
Cell Treatment: Dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration as the highest this compound treatment) must be included in all experiments. Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period, which will vary depending on the assay (e.g., short-term for phosphorylation studies, long-term for proliferation assays).
Western Blotting for Receptor Phosphorylation
-
Protein Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target receptor (e.g., anti-phospho-EGFR, anti-phospho-PDGFR) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody against the total receptor to normalize for protein loading.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 5.1.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
Caption: A typical experimental workflow for investigating the effects of this compound.
References
Tyrphostin 9: A Technical Guide to its Kinase Target Profile and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as Tyrphostin A9, SF 6847, and RG-50872, is a synthetic benzylidene malononitrile (B47326) derivative that belongs to the tyrphostin family of protein kinase inhibitors. Initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), subsequent research has demonstrated that it is a significantly more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). This dual activity, along with more recently discovered effects on other cellular processes, makes this compound a valuable tool for studying signal transduction pathways and a subject of interest in drug discovery.
This technical guide provides a comprehensive overview of the kinase target profile of this compound, detailed experimental protocols for its characterization, and a visualization of its effects on key signaling pathways.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound against various protein kinases has been determined using in vitro kinase assays. The following table summarizes the available quantitative data, primarily focusing on its half-maximal inhibitory concentrations (IC50). It is important to note that a comprehensive, publicly available broad-panel kinome screen for this compound has not been identified in the literature. Therefore, its full range of on-target and off-target activities may not be completely characterized.
| Target Kinase | IC50/EC50 Value | Assay Type/Context | Reference |
| PDGFR | 0.5 µM | Not Specified | [1] |
| PDGFR | ~2.5 µM | PDGFR autophosphorylation | |
| PDGFR | 500 nM | PDGF receptor tyrosine kinase inhibitor | [2] |
| EGFR | 460 µM | Not Specified | [1] |
| EGFR | 48.5 nM | Kinase enzyme inhibition | [3] |
| VEGFR-2 | 28.2 nM | Kinase enzyme inhibition | [3] |
| HSV-1 Replication | 40 nM | Viral replication inhibition | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the substrate used in the assay. The recently reported potent activity against EGFR and VEGFR-2 at nanomolar concentrations suggests that the initially reported micromolar IC50 for EGFR may not be representative of its activity in all assay formats.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the inhibition of kinase activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Recombinant human PDGFRβ kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 0.03% Triton X-100)
-
This compound stock solution (in DMSO)
-
Phosphoric acid (0.425% and 0.5%)
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO).
-
In a 96-well plate, add the recombinant PDGFRβ kinase, the poly(Glu, Tyr) substrate, and the diluted this compound or vehicle.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose filter plate.
-
Wash the filter plate four times for 4 minutes each with 0.425% phosphoric acid and once with ethanol.
-
Dry the plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Western Blot Analysis of PDGFRβ Phosphorylation
This cell-based assay assesses the ability of this compound to inhibit the autophosphorylation of PDGFRβ in response to ligand stimulation.
Materials:
-
Cells expressing PDGFRβ (e.g., NIH3T3 fibroblasts)
-
Cell culture medium
-
PDGF-BB ligand
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751) and anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C. Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total PDGFRβ to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-PDGFRβ and total PDGFRβ. Normalize the phospho-protein signal to the total protein signal. Calculate the percentage of inhibition of phosphorylation relative to the stimulated vehicle control.[5][6]
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell viability and proliferation by assessing the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).[7][8][9]
Signaling Pathways and Visualizations
This compound exhibits a dual effect on cellular signaling. It inhibits the canonical PDGFR signaling pathway, but can also paradoxically activate the ERK pathway in a PDGFR-independent manner in certain cell types.
Inhibition of PDGFR Signaling
Upon binding of its ligand (e.g., PDGF-BB), PDGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/Akt and Ras/MEK/ERK pathways, which promote cell survival, proliferation, and migration. This compound, by competing with ATP for the kinase domain of PDGFR, inhibits this initial autophosphorylation step, thereby blocking these downstream signals.
Caption: Inhibition of the PDGFR signaling pathway by this compound.
PDGFR-Independent ERK Activation
Interestingly, in some neuronal cell lines that lack PDGFR expression, this compound has been shown to induce a robust and persistent activation of ERK1/2.[10] This paradoxical effect is independent of its PDGFR inhibitory activity and is dependent on the activity of MEK and PI3K. The direct upstream target of this compound in this pathway has not yet been elucidated.
Caption: PDGFR-independent activation of ERK by this compound.
Conclusion
This compound is a versatile pharmacological tool with a complex kinase inhibition profile. While it is a potent inhibitor of PDGFR, its activity against EGFR and VEGFR-2, as well as its paradoxical activation of ERK in certain contexts, highlight the importance of careful experimental design and interpretation of results. The lack of a comprehensive public kinome-wide screen underscores the need for researchers to characterize its selectivity within their specific experimental systems. The provided protocols and pathway diagrams serve as a guide for the effective use and understanding of this compound in signal transduction research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmrxiv.de [pharmrxiv.de]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin 9: A Technical Guide to its Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as Tyrphostin A9 or SF-6847, is a synthetic, cell-permeable protein tyrosine kinase (PTK) inhibitor. Initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, it has demonstrated potent inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR). Its ability to modulate key signaling pathways involved in cell growth, survival, and differentiation has made it a valuable tool in cancer research and the study of cellular proliferation disorders. This technical guide provides a comprehensive overview of the effects of this compound on cell proliferation, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anti-proliferative effects primarily by competitively inhibiting the ATP-binding site on the intracellular catalytic domain of receptor tyrosine kinases. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades crucial for mitogenesis. The primary targets of this compound are PDGFR and, to a lesser extent, EGFR.
Inhibition of these receptors disrupts major signaling pathways, including:
-
PYK2/EGFR-ERK Pathway: In glioblastoma cells, this compound has been shown to attenuate cell proliferation and migration by inhibiting the phosphorylation of Proline-rich Tyrosine Kinase 2 (PYK2) and the subsequent transactivation of EGFR, leading to the downregulation of the ERK1/2 signaling cascade.[1]
-
PDGFR Signaling: this compound potently inhibits PDGF-dependent autophosphorylation of the PDGFR.[2][3] This blockade prevents the activation of downstream effectors such as Phospholipase C-gamma (PLCγ) and the expression of early response genes like c-fos, which are essential for cell cycle entry.[3]
-
Mitochondrial Dynamics: Beyond receptor inhibition, this compound has been identified as a potent inducer of mitochondrial fission.[4][5] This process, mediated by the Dynamin-related protein 1 (Drp1), can lead to mitochondrial disruption, a decrease in cellular ATP levels, collapse of the mitochondrial membrane potential, and ultimately, apoptotic cell death.[5]
-
STAT Pathway: In Hodgkin's lymphoma cells, tyrphostins, including relatives of this compound, have been observed to reduce the phosphorylation of STAT3 and STAT6, leading to a cell cycle arrest.[6]
The culmination of these effects is a halt in cell cycle progression, often at the G1 phase, and the induction of apoptosis, thereby effectively inhibiting overall cell proliferation.[6][7][8]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against its primary kinase targets and in various cell-based proliferation and cytotoxicity assays.
| Target/Cell Line | Cancer Type/Context | IC50 Value | Assay Type | Incubation Time | Reference |
| Kinase Inhibition | |||||
| PDGFR | In vitro kinase assay | 0.5 µM | Kinase Assay | Not specified | [2][9] |
| PDGFR | In vitro kinase assay | ~2.5 µM | Kinase Assay | Not specified | [2] |
| EGFR | In vitro kinase assay | 460 µM | Kinase Assay | Not specified | [2][9] |
| Cell-Based Assays | |||||
| Smooth Muscle Cells (SMC) | PDGF-dependent proliferation | 40 nM | DNA Synthesis | Not specified | [2] |
| HCT-116 | Colorectal Carcinoma | > 0.2 µM | MTT Assay | 48 hours | [4] |
| Hepatocyte (Rat) | Cytotoxicity | > 0.97 µM | Not specified | Not specified | [4] |
| Vascular Smooth Muscle Cells (VSMC) | PDGF-dependent DNA synthesis | 0.04 to 9 µM | DNA Synthesis | Not specified | [3] |
| Herpes Simplex Virus-1 (HSV-1) | Viral Replication | 40 nM | Plaque Formation | Not specified | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits PDGFR signaling and subsequent cell proliferation.
Caption: this compound attenuates the PYK2/EGFR-ERK signaling pathway.
Caption: this compound induces Drp1-dependent mitochondrial fission leading to apoptosis.
Experimental Workflow Diagram
Caption: General workflow for a cell proliferation assay (MTT/MTS) with this compound.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/MTS)
This protocol is adapted from standard procedures used to assess the dose-dependent effect of a compound on cell viability.[10][11]
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Target cell line (e.g., HCT-116, A549, DU145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium at concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM). Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a non-treated control.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 48 or 72 hours).
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[12]
Western Blot Analysis of Receptor Phosphorylation
This protocol is used to detect the phosphorylation status of target kinases like PDGFR or EGFR in cells treated with this compound.[10][11]
Objective: To confirm the inhibitory effect of this compound on receptor autophosphorylation.
Materials:
-
Target cell line
-
Culture dishes (6-well or 10 cm)
-
Serum-free medium
-
This compound stock solution
-
Ligand for receptor stimulation (e.g., PDGF-BB)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFR/EGFR, anti-total-PDGFR/EGFR, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane. Block the membrane, then incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities for the phosphorylated and total receptor, normalizing to the loading control. Compare the levels of phosphorylation between treated and untreated samples.
Clonogenic Assay (Colony Formation Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[13]
Objective: To evaluate the long-term anti-proliferative and cytotoxic effects of this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.03 µM and higher) or a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days), replacing the medium with freshly prepared drug-containing medium every 2-3 days, until visible colonies are formed in the control wells.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet solution.
-
Analysis: Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as clusters of >50 cells). The results can be expressed as a percentage of the vehicle-treated control.
Conclusion
This compound is a potent inhibitor of cell proliferation, acting through the targeted inhibition of receptor tyrosine kinases, primarily PDGFR, and the induction of mitochondrial dysfunction. Its well-characterized effects on key signaling pathways such as the PDGFR and PYK2/EGFR-ERK cascades, combined with its pro-apoptotic activities, make it an indispensable research tool. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into cancer biology and other proliferative diseases. Careful consideration of cell-type-specific responses and appropriate experimental design, as outlined herein, are crucial for obtaining reproducible and meaningful results.
References
- 1. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Tyrphostins inhibit PDGF-induced DNA synthesis and associated early events in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmrxiv.de [pharmrxiv.de]
Tyrphostin AG1478: A Technical Guide to its Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG1478, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has emerged as a significant molecule of interest in cancer research. Its primary mechanism involves the induction of apoptosis, or programmed cell death, in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental validation of Tyrphostin AG1478's pro-apoptotic effects. By competitively binding to the ATP-binding site of the EGFR's intracellular domain, AG1478 effectively blocks the initiation of downstream signaling cascades crucial for cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. This inhibition triggers cell cycle arrest, primarily at the G1 phase, and shifts the cellular balance towards apoptosis by modulating key regulatory proteins. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to serve as a comprehensive resource for professionals in the field.
Core Mechanism of Action: Induction of Apoptosis
Tyrphostin AG1478, also known as Tyrphostin 9, is a quinazoline-derived compound that functions as a selective inhibitor of EGFR tyrosine kinase.[1][2] Its pro-apoptotic activity stems from its ability to disrupt the signaling networks that promote cell survival and proliferation in cancer cells, which often exhibit aberrant EGFR activity.[3][4]
The inhibition of EGFR by AG1478 is a critical first step. By preventing receptor autophosphorylation, it halts the activation of downstream pro-survival pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[1][3][5][6] This disruption leads to a cascade of events culminating in apoptosis.
Key events in AG1478-induced apoptosis include:
-
Cell Cycle Arrest: AG1478 treatment often leads to cell cycle arrest in the G1 phase.[5][7][8] This is associated with the upregulation of cell cycle inhibitors like p27.[5]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family is critical for mitochondrial integrity. AG1478 has been shown to up-regulate pro-apoptotic proteins like Bak and BIM while down-regulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[7][9]
-
Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. AG1478 treatment leads to the activation of initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3), resulting in the cleavage of cellular substrates and the dismantling of the cell.[7][10][11] The detection of cleaved PARP-1 is a common marker for this late-stage event.[12]
-
Induction of Oxidative Stress: In some contexts, AG1478 can augment apoptosis by increasing the generation of reactive oxygen species (ROS) and contributing to the loss of mitochondrial membrane potential.[13]
-
Inhibition of Telomerase Activity: AG1478 has also been found to suppress telomerase activity, which is crucial for maintaining telomere length and enabling the unlimited proliferation of cancer cells. This inhibition is linked to a decrease in the expression of the human telomerase catalytic subunit (hTERT).[1][3]
Interestingly, the effects of AG1478 may extend beyond EGFR inhibition, as it has shown cytotoxic effects even in cells where EGFR has been knocked down, suggesting the existence of other molecular targets.[7]
Signaling Pathways Modulated by Tyrphostin AG1478
The intricate network of cellular signaling is profoundly affected by Tyrphostin AG1478. The following diagrams, generated using the DOT language, illustrate the key pathways involved in its mechanism of action.
References
- 1. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tyrphostins reduce chemotherapy-induced intestinal injury in mice: assessment by a biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The tyrphostin AG1478 inhibits proliferation and induces death of liver tumor cells through EGF receptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Inhibition of epidermal-growth-factor-receptor-dependent signalling by tyrphostins A25 and AG1478 blocks growth and induces apoptosis in colorectal tumor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmrxiv.de [pharmrxiv.de]
- 11. Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin 9: A Technical Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as Tyrphostin A9 or SF-6847, is a synthetic compound initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. Subsequent research has revealed its potent inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) as well.[1] Beyond its established role in cancer research, a growing body of evidence highlights the broad-spectrum antiviral properties of this compound. This technical guide provides a comprehensive overview of the antiviral activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Antiviral Action
The antiviral activity of this compound is primarily attributed to its function as a host-directed therapeutic. By inhibiting host cell receptor tyrosine kinases (RTKs), specifically PDGFR and EGFR, this compound disrupts signaling pathways that are essential for the replication of various viruses.[2] This mechanism offers the advantage of a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins.
The inhibition of these signaling pathways interferes with multiple stages of the viral life cycle, including:
-
Viral Entry: Many viruses exploit RTK signaling to facilitate their entry into host cells. For instance, this compound has been shown to disturb the endocytosis-mediated entry of Rabies virus (RABV), leading to improper delivery of viral particles into the cytoplasm.[3][4] EGFR signaling, in particular, is known to be important for the uptake of several viruses.
-
Viral RNA Synthesis and Replication: Host cell signaling pathways are often co-opted by viruses to create a favorable environment for their replication. This compound has been demonstrated to inhibit the synthesis of all three viral RNA species of the Influenza A virus.[5] It also inhibits the replication of Chikungunya virus (CHIKV) RNA.[6]
-
Nuclear Export of Viral Components: The transport of viral components out of the nucleus is a critical step for the assembly of new virions. This compound has been shown to block the Crm1-dependent nuclear export of the viral ribonucleoprotein (vRNP) complex of the Influenza A virus.[5]
The following diagram illustrates the general mechanism of action of this compound in inhibiting viral replication by targeting host cell signaling pathways.
Caption: this compound inhibits viral replication by blocking host cell RTKs.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified against several viruses using various in vitro assays. The following tables summarize the available data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50 or CC50/IC50, is also provided where available, indicating the therapeutic window of the compound.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | IC50 (µM) | CC50 (µM) | SI | Reference(s) |
| Rhabdoviridae | Rabies Virus (RABV) | N/A | N/A | N/A | Potent | N/A | N/A | [3] |
| Orthomyxoviridae | Influenza A Virus | A549 | Plaque Reduction Assay | ~0.4 | N/A | >50 | >125 | [2] |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | Cytopathic Effect Method | 0.36 | N/A | 6.50 | >18 | [6] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | N/A | Plaque Formation Assay | N/A | 0.04 | N/A | N/A | [1] |
N/A: Not Available in the cited sources.
Experimental Protocols
The evaluation of this compound's antiviral activity relies on established in vitro methodologies. Below are detailed protocols for key experiments cited in the literature.
Plaque Reduction Assay (for Influenza A Virus and Herpes Simplex Virus)
This assay is the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.
a. Cell Seeding:
-
One day prior to the assay, seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza or Vero cells for HSV) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[3][7]
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.[3][7]
b. Virus Infection and Compound Treatment:
-
On the day of the experiment, wash the cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the virus stock in a serum-free medium.
-
Prepare serial dilutions of this compound in the same medium.
-
Pre-incubate the cells with the different concentrations of this compound for a specified period (e.g., 1 hour).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of the corresponding concentration of this compound.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.[8]
c. Overlay and Incubation:
-
After the adsorption period, remove the inoculum and wash the cells with PBS.
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) supplemented with the appropriate concentration of this compound.[3][7] This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[3][7]
d. Plaque Visualization and Quantification:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the cell monolayer with a dye like crystal violet, which stains viable cells.[3][7] Plaques will appear as clear zones where cells have been lysed by the virus.
-
Count the number of plaques in each well. The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Workflow of a Plaque Reduction Assay.
Rapid Fluorescent Focus Inhibition Test (RFFIT) (for Rabies Virus)
This neutralization assay is used to quantify the ability of a compound to inhibit the infectivity of a standard amount of virus.
a. Cell Seeding:
-
Seed Baby Hamster Kidney (BHK-21) cells into 96-well plates or chamber slides to form a confluent monolayer.[1]
b. Virus-Compound Incubation:
-
Prepare serial dilutions of this compound.
-
Mix each dilution with a constant, predetermined amount of a challenge strain of Rabies virus (e.g., CVS-11).[9]
-
Incubate the virus-compound mixture for 90 minutes at 37°C to allow for neutralization.[9]
c. Infection and Incubation:
-
Add the virus-compound mixtures to the BHK-21 cell monolayers.
-
Incubate the plates for 20-24 hours at 37°C in a 5% CO2 incubator.[1]
d. Staining and Visualization:
-
Fix the cells with cold acetone.[1]
-
Stain the cells with a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-rabies nucleoprotein antibody.[9]
-
Examine the plates under a fluorescence microscope.
e. Endpoint Determination:
-
The endpoint is the highest dilution of this compound that results in a significant reduction (typically 50% or more) in the number of fluorescent foci compared to the virus control.
Viral RNA Synthesis Assay (for Influenza A Virus)
This assay quantifies the effect of the compound on the replication of the viral genome.
a. Infection and Treatment:
-
Infect host cells (e.g., A549) with Influenza A virus at a high multiplicity of infection (MOI).
-
Treat the infected cells with different concentrations of this compound.
b. RNA Extraction and Quantification:
-
At various time points post-infection, lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for different influenza virus RNA species (vRNA, cRNA, and mRNA).
c. Data Analysis:
-
Normalize the viral RNA levels to an internal control host gene.
-
The IC50 is calculated as the concentration of this compound that inhibits the synthesis of viral RNA by 50%.
Signaling Pathways Targeted by this compound
This compound's antiviral activity stems from its inhibition of key signaling pathways downstream of PDGFR and EGFR. These pathways are crucial for various cellular processes that are hijacked by viruses.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is involved in cell growth, proliferation, and migration.[10][11] Viruses can activate this pathway to promote their replication.
Caption: Simplified PDGFR signaling pathway and the point of inhibition by this compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is critical for cell survival and proliferation and is a common target for viral manipulation during entry and replication.[12][13][14][15]
Caption: Simplified EGFR signaling pathway and its role in viral entry, with inhibition by this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a broad-spectrum antiviral agent. Its host-directed mechanism of action, targeting key RTKs like PDGFR and EGFR, makes it an attractive candidate for further development, particularly in the context of emerging and drug-resistant viral infections. The data presented in this guide underscore its efficacy against a range of viruses.
Future research should focus on:
-
Expanding the scope of antiviral testing to a wider array of viruses.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.
-
Investigating the potential for combination therapies with direct-acting antivirals to enhance efficacy and reduce the likelihood of resistance.
-
Optimizing the chemical structure of this compound to improve its selectivity and pharmacokinetic properties.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the antiviral potential of this compound.
References
- 1. aphis.usda.gov [aphis.usda.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 4. Kinase inhibitors this compound and rottlerin block early steps of rabies virus cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Tyrosine Kinase Inhibitors Block Multiple Steps of Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human Cytomegalovirus Host Interactions: EGFR and Host Cell Signaling Is a Point of Convergence Between Viral Infection and Functional Changes in Infected Cells [frontiersin.org]
- 7. Plaquing of Herpes Simplex Viruses [jove.com]
- 8. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 9. 2.2. Rabies Virus Micro-Neutralization Test [bio-protocol.org]
- 10. sinobiological.com [sinobiological.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Frontiers | Role of EGF Receptor Regulatory Networks in the Host Response to Viral Infections [frontiersin.org]
- 13. Role of EGF Receptor Regulatory Networks in the Host Response to Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Virus-Induced EGFR Trafficking in Proviral Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Tyrphostin 9: A Technical Guide for Investigating Tyrosine Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as Tyrphostin A9, SF 6847, and RG-50872, is a synthetic small molecule inhibitor of protein tyrosine kinases.[1][2] Initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, it has demonstrated more potent activity against the Platelet-Derived Growth Factor Receptor (PDGFR).[3][4][5] This dual activity, along with its effects on other signaling molecules, makes this compound a valuable tool for dissecting the complex signaling cascades that govern cell proliferation, differentiation, and survival.[1][] Its utility extends to studies in cancer biology, neuroscience, and virology.[3][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in laboratory settings.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the intracellular catalytic domain of receptor tyrosine kinases.[1] By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor upon ligand binding.[1][9] This blockade of the initial phosphorylation event halts the downstream signaling cascade.
The primary targets of this compound are PDGFR and EGFR.[3][4][10] Inhibition of these receptors by this compound has been shown to suppress downstream signaling pathways, including the PYK2/EGFR-ERK pathway, which is implicated in cell proliferation and survival.[7] Specifically, this compound has been demonstrated to attenuate the phosphorylation of Proline-rich tyrosine kinase 2 (PYK2) and EGFR, leading to reduced activation of Extracellular signal-regulated kinases (ERK).[7]
Interestingly, in some neuronal cell types that lack PDGFR expression, this compound has been observed to induce persistent ERK activation through a MEK- and PI3K-dependent mechanism, suggesting alternative, receptor-independent activities.[8] Furthermore, this compound is a potent inducer of mitochondrial fission and has shown anti-influenza virus activities.[11]
Data Presentation: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary kinase targets. These values can vary depending on the specific experimental conditions, such as the assay format and cell type used.
| Target Kinase | IC50 Value | Notes |
| PDGFR | 0.5 µM | More potent inhibition compared to EGFR.[3][4] |
| EGFR | 460 µM | Initially designed as an EGFR inhibitor.[3][10] |
| HSV-1 Replication | 40 nM | Inhibits the replication of herpes simplex virus type 1.[3] |
| PDGF-dependent SMC proliferation | 40 nM | Potently inhibits smooth muscle cell proliferation.[10] |
| PDGF-dependent autophosphorylation of PDGFR | ~2.5 µM | [10] |
| Phosphorylation of PLCγ | ~2.5 µM | [10] |
Signaling Pathways and Experimental Workflows
This compound Inhibition of the PDGFR/EGFR Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits signaling downstream of PDGFR and EGFR.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrphostins Inhibit Epidermal Growth Factor (EGF)-Receptor Tyrosine Kinase Activity in Living Cells and EGF-Stimulated Cell Proliferation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. This compound | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Tyrphostin 9 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Tyrphostin 9 stock solutions, a critical step for ensuring reproducibility and accuracy in research applications.
This compound, also known as RG-50872 and SF 6847, is a tyrosine kinase inhibitor.[1] While initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), it has been found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) with an IC50 of 0.5 µM.[1][2] It also inhibits EGFR with an IC50 of 460 µM.[1][2][3]
Data Presentation: Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 282.38 g/mol | [1][2][4] |
| Molecular Formula | C₁₈H₂₂N₂O | [1][2][4] |
| CAS Number | 10537-47-0 | [1][3] |
| Appearance | Light yellow to yellow solid | [] |
| Solubility in DMSO | ≥ 14.1 mg/mL to 100 mg/mL | [1][2][3][] |
| Solubility in Ethanol | 20 mg/mL to 56 mg/mL | [1] |
| Water Solubility | Insoluble | [1][3] |
| Recommended Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 1 year | [1][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature. This is crucial to prevent the condensation of moisture, which can impact the compound's stability and solubility.
-
Weighing the Compound: Using an analytical balance, carefully weigh out 2.82 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To prepare a 10 mM stock solution, you will need to dissolve the 2.82 mg of this compound in 1 mL of DMSO.
Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L) (0.00282 g / 282.38 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure all the powder has dissolved and the solution is clear. If necessary, sonication can be used to aid dissolution.
-
Aliquoting and Storage: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[1] Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][6]
Mandatory Visualization
Caption: Workflow for preparing this compound stock solution.
References
Tyrphostin 9: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as Tyrphostin A9, RG-50872, or SF 6847, is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors.[1][2][3] These compounds are invaluable tools for dissecting cellular signal transduction pathways. While initially developed as an inhibitor for the Epidermal Growth Factor Receptor (EGFR), this compound has demonstrated significantly higher potency against the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3] Its ability to competitively block the ATP-binding site of these receptor tyrosine kinases (RTKs) prevents receptor autophosphorylation, thereby inhibiting the initiation of downstream signaling cascades crucial for cell proliferation, migration, and survival.[4][5]
This document provides detailed application notes, experimental protocols, and key quantitative data to guide researchers in utilizing this compound effectively in a cell culture setting.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases.[4][5] Upon ligand binding (e.g., PDGF), RTKs like PDGFR dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the PI3K/Akt and Ras/MAPK cascades. This compound occupies the ATP-binding pocket of the kinase domain, preventing this initial autophosphorylation event and effectively blocking the entire signaling cascade.[6] While it can inhibit EGFR, its inhibitory concentration for PDGFR is nearly three orders of magnitude lower, making it a much more selective inhibitor for PDGFR-mediated signaling in most cellular contexts.[1]
Data Presentation
Physicochemical Properties and Stock Solution
Proper preparation and storage of this compound are critical for experimental success. It is highly recommended to prepare a concentrated stock solution in a suitable solvent and store it in aliquots to prevent repeated freeze-thaw cycles.[7][8]
| Parameter | Value | Notes |
| Synonyms | Tyrphostin A9, SF 6847, RG-50872 | [1][2][3] |
| Molecular Weight | 282.38 g/mol | [1] |
| Recommended Solvent | DMSO (cell culture grade) | [1][2] |
| Stock Solution Conc. | 10-100 mM | Prepare in fresh, anhydrous DMSO. A concentration of 56 mg/mL (198.31 mM) is achievable.[1] |
| Storage | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles to maintain compound stability.[7][8] |
| Working Dilution | Dilute stock in pre-warmed culture media immediately before use. | Final DMSO concentration in culture should not exceed 0.1% to avoid solvent toxicity.[7] |
Inhibitory and Effective Concentrations
The working concentration of this compound is highly dependent on the target and the cell line being studied.[9] The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Target | IC₅₀ Value | Assay Type | Reference |
| PDGFR | 0.5 µM (500 nM) | Kinase Assay | [1][3] |
| EGFR | 460 µM | Kinase Assay | [1] |
| Herpes Simplex Virus Type 1 (HSV-1) | 40 nM | Replication Assay | [1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration | Observed Effect | Reference |
| SH-SY5Y (Neuroblastoma) | 1.6 µM | 2-fold increase in the inclusion of MAPT exon 10. | [1] |
| NS20Y (Neuroblastoma) | 1 µM | Stimulation of robust and persistent ERK1/2 activation. | [2] |
| Fetal Lung Cells | 1 mM | Blockade of strain-induced DNA synthesis. | [1] |
| Glioblastoma (GBM) cells | Varies | Reduced cell growth and migration; induced apoptosis. | [10] |
| General Starting Range | 0.1 - 100 µM | Recommended range for initial dose-response experiments in new cell lines. | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration (IC₅₀) via MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀) in a specific cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.[7] Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor dose) and a no-cell blank control.[11]
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[13] The optimal time may vary between cell lines.[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix gently to dissolve the crystals.[12]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and use non-linear regression analysis to determine the IC₅₀ value.[11]
Protocol 2: Assessing Inhibition of PDGFR Phosphorylation via Western Blot
This protocol is used to confirm the inhibitory effect of this compound on its primary target, PDGFR. The assay measures the level of ligand-induced receptor phosphorylation in the presence and absence of the inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Tyrphostin 9 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as SF 6847 or RG-50872, is a well-characterized tyrosine kinase inhibitor. Initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), it has demonstrated greater potency against the Platelet-Derived Growth Factor Receptor (PDGFR)[1]. This dual activity, along with its effects on other signaling molecules like Proline-rich Tyrosine Kinase 2 (PYK2), makes it a valuable tool for studying cellular signaling pathways and for drug development efforts targeting diseases driven by aberrant kinase activity.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase assays, a summary of its inhibitory activity, and visualizations of the key signaling pathways it modulates.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against its primary targets. It is important to note that these values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
| Target Kinase | IC50 Value (µM) | Assay Type | Reference |
| PDGFR | 0.5 | Biochemical | [1] |
| EGFR | 460 | Biochemical | [1] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by inhibiting the autophosphorylation of receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and migration.
PDGFR Signaling Pathway
PDGF receptors play a critical role in angiogenesis, cell growth, and differentiation. This compound's potent inhibition of PDGFR makes it a useful tool for studying these processes.
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
EGFR Signaling Pathway
Although less potent against EGFR, this compound can still be used to investigate EGFR-mediated signaling at higher concentrations.
References
In Vivo Administration of Tyrphostin 9: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Tyrphostin 9 (also known as Tyrphostin A9), a potent tyrosine kinase inhibitor. This document outlines its applications in oncology and neuroprotection, details experimental protocols, and presents available quantitative data from preclinical studies.
Introduction
This compound is a synthetic compound that functions as a selective inhibitor of several protein tyrosine kinases, playing a crucial role in cell signaling, proliferation, and survival. Primarily recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), recent studies have highlighted its efficacy in suppressing the PYK2/EGFR-ERK signaling pathway, which is implicated in the progression of certain cancers like glioblastoma.[1] Additionally, this compound has demonstrated neuroprotective effects in models of autoimmune neuroinflammation through the activation of ERK1/2 signaling in neuronal cells.[2]
Applications
Oncology: Glioblastoma
In preclinical models of glioblastoma (GBM), this compound has been shown to attenuate tumor growth and improve survival.[3] Its mechanism of action involves the inhibition of the PYK2/EGFR-ERK signaling cascade, which is often hyperactivated in this aggressive brain tumor.[3] By targeting these kinases, this compound can induce apoptosis and reduce cell proliferation and migration in GBM cells.[3]
Neuroprotection: Experimental Autoimmune Encephalomyelitis (EAE)
This compound has shown therapeutic potential in a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE).[2] In this context, it promotes neuroprotection and ameliorates clinical symptoms by stimulating persistent ERK1/2 activation in neuronal cells, a pathway crucial for neuron survival and differentiation.[2] Notably, this effect is independent of its PDGF receptor inhibitory activity.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data from in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in a Glioblastoma Model
| Animal Model | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Intracranial C6 Glioma (Rat) | Intraperitoneal (i.p.) | Not specified in abstract | Not specified in abstract | Dramatically reduced glioma growth and augmented animal survival.[3] | Yadav et al., 2023[3] |
| Note: | Specific quantitative data on tumor volume reduction and survival statistics were not available in the publicly accessible abstract. |
Table 2: In Vivo Efficacy of this compound in an EAE Model
| Animal Model | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| SJL Mice with PLP-induced EAE | Oral Gavage (P.O.) | 1.2 mg/mouse | Daily, starting from day 20 post-immunization | Significantly reduced clinical scores compared to vehicle-treated mice (p < 0.05 or p < 0.01).[2] | Dai et al., 2022[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Rat Intracranial C6 Glioma Model
This protocol is based on the study by Yadav et al., 2023, which demonstrated the anti-tumor efficacy of this compound in a glioblastoma model.[3]
1. Animal Model and Cell Line:
- Animal: Male Wistar rats (or other appropriate strain).
- Cell Line: C6 rat glioma cell line.
2. Intracranial Tumor Implantation:
- Culture C6 glioma cells under standard conditions.
- Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a suitable concentration.
- Anesthetize the rats and secure them in a stereotactic frame.
- Create a burr hole in the skull at the desired coordinates.
- Slowly inject the C6 cell suspension into the brain parenchyma using a Hamilton syringe.
- Seal the burr hole with bone wax and suture the scalp incision.
3. Formulation and Administration of this compound:
- Vehicle Formulation (General for Tyrphostins):
- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline (0.9% NaCl)
- Preparation:
- Prepare a stock solution of this compound in DMSO.
- In a sterile tube, add the DMSO stock solution.
- Add PEG300 and vortex thoroughly.
- Add Tween-80 and vortex thoroughly.
- Add saline and vortex to create a clear solution. Prepare fresh daily.
- Administration:
- Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
- The exact dosage and schedule should be determined through dose-escalation studies.
4. Monitoring and Endpoint Analysis:
- Monitor the animals daily for clinical signs of tumor growth (e.g., weight loss, neurological deficits).
- Tumor growth can be monitored non-invasively using imaging techniques such as MRI.
- Record survival data for Kaplan-Meier analysis.
- At the study endpoint, euthanize the animals and collect brain tissue for:
- Histological analysis: To assess tumor size and morphology.
- Western Blotting: To analyze the expression and phosphorylation status of proteins in the PYK2/EGFR-ERK signaling pathway.
Protocol 2: In Vivo Neuroprotection Study in a Mouse EAE Model
This protocol is adapted from the study by Dai et al., 2022, which investigated the neuroprotective effects of this compound.[2]
1. Animal Model and EAE Induction:
- Animal: Female SJL mice (8-12 weeks old).
- EAE Induction:
- Induce EAE by immunizing mice with an emulsion of proteolipid protein (PLP) 139-151 peptide in Complete Freund's Adjuvant (CFA).
- Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.
2. Formulation and Administration of this compound:
- Formulation for Oral Gavage:
- Dissolve this compound in DMSO to create a stock solution (e.g., 30 mg/ml).
- Dilute the stock solution in PBS for the final dosing solution. The final concentration of DMSO should be minimal (e.g., <0.1%).
- Administration:
- Administer this compound (e.g., 1.2 mg/mouse) or vehicle control (PBS with a low percentage of DMSO) daily via oral gavage.
- Begin treatment at the onset of clinical symptoms (e.g., day 20 post-immunization).
3. Monitoring and Endpoint Analysis:
- Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
- Record body weight daily.
- At the end of the study, collect spinal cord and brain tissue for:
- Immunohistochemistry: To assess axonal damage and demyelination.
- Western Blotting: To measure the levels of phosphorylated ERK1/2 and other relevant proteins.
Disclaimer
The protocols and data presented in these application notes are for research purposes only and are based on published preclinical studies. Researchers should conduct their own dose-finding and toxicology studies to determine the optimal and safe dosage of this compound for their specific animal models and experimental designs. The formulation of this compound may require optimization based on the desired concentration and administration route.
References
Application Notes: Tyrphostin 9 Inhibition of EGFR Phosphorylation
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[2] Dysregulation of EGFR signaling is a common feature in various cancers, making it a key therapeutic target.[3]
Tyrphostin 9, also known as RG-50872 or SF 6847, is a tyrosine kinase inhibitor.[1] While it was initially designed as an EGFR inhibitor, it exhibits significantly higher potency towards the Platelet-Derived Growth Factor Receptor (PDGFR).[1][4] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on EGFR phosphorylation (p-EGFR) in a cellular context.
Data Presentation
The inhibitory activity of this compound and a more potent EGFR inhibitor, Tyrphostin AG 1478, are presented below for comparison. It is crucial to note that a substantially higher concentration of this compound is required to achieve EGFR inhibition.
| Inhibitor | Target | IC50 Value | Reference |
| This compound (RG-50872) | EGFR | 460 µM | [1][4] |
| PDGFR | 0.5 µM | [1][4] | |
| Tyrphostin AG 1478 | EGFR | 3 nM |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of this compound and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cell Line: A431 (human epidermoid carcinoma) cells, which overexpress EGFR, are a suitable model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (RG-50872): Prepare a stock solution (e.g., 100 mM) in DMSO.
-
Epidermal Growth Factor (EGF): Reconstitute to a stock solution of 100 µg/mL in sterile PBS with 0.1% BSA.
Procedure:
-
Cell Seeding: Seed A431 cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Before treatment, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
-
This compound Treatment:
-
Prepare working dilutions of this compound from the stock solution in a serum-free medium. Due to the high IC50, a concentration range of 100 µM to 1 mM is recommended to observe a dose-dependent effect.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treat the cells for 2 to 4 hours at 37°C.
-
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF at a final concentration of 100 ng/mL for 15-30 minutes at 37°C before cell lysis.[5]
Cell Lysis and Protein Quantification
Materials:
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).[5]
-
BCA Protein Assay Kit
Procedure:
-
Lysis:
-
After EGF stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification:
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting
Materials:
-
SDS-PAGE: 4-12% gradient polyacrylamide gels.
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally preferred over non-fat dry milk.[6]
-
Primary Antibodies:
-
Rabbit anti-p-EGFR (e.g., Tyr1068 or Tyr1173).
-
Rabbit or Mouse anti-Total EGFR.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (Loading Control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto the SDS-PAGE gel. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to four times for 5-10 minutes each with TBST.[6]
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing: To detect total EGFR and the loading control on the same membrane, the blot can be stripped after imaging for p-EGFR. Re-probe with the primary antibody for total EGFR, followed by the secondary antibody and detection. Repeat the process for the loading control.
Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization:
-
Normalize the p-EGFR signal to the total EGFR signal to account for variations in EGFR expression.
-
Further normalization to a loading control (e.g., β-Actin) can be performed to ensure equal protein loading.
-
-
Dose-Response Curve: Plot the normalized p-EGFR levels against the concentration of this compound to determine the dose-dependent inhibitory effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. astorscientific.us [astorscientific.us]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Cell-Based Assays Using Tyrphostin 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin 9, also known as SF 6847 or RG-50872, is a tyrosine kinase inhibitor (TKI).[1][2] While initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), it has been found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[1][3][4] This dual activity, along with its effects on other signaling molecules, makes this compound a valuable tool for studying cellular processes such as proliferation, migration, and apoptosis. Its anti-proliferative and pro-apoptotic effects have been noted in various cancer cell lines, particularly in glioblastoma.[5]
This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases.[6] By binding to the ATP-binding site on the kinase domain of receptors like PDGFR and EGFR, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways.[5][7] Key pathways affected include the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt signaling cascades, which are crucial for cell growth and survival.[5][8] In some neuronal cells, this compound has also been shown to induce persistent activation of ERK1/2, independent of its PDGFR inhibitory activity.[8]
Data Presentation: Inhibitory Activity and Cellular Effects
The following tables summarize the quantitative data regarding the inhibitory potency of this compound against its primary targets and its effects in various cell-based assays.
Table 1: Kinase Inhibition
| Target | IC50 | Assay Context |
| PDGFR | 0.5 µM | In vitro kinase assay[1][3][4][7] |
| EGFR | 460 µM | In vitro kinase assay[1][2][3][7] |
| HSV-1 Replication | 40 nM | Plaque formation assay[1] |
Table 2: Cytotoxicity in Human Cell Lines
| Cell Line | Cancer Type | IC50 | Assay | Incubation Time |
| HCT-116 | Colon Carcinoma | > 0.2 µM | MTT Assay | 48 hours[9] |
| Hepatocytes (rat) | Normal | > 0.97 µM | Cytotoxicity Assay | 24 hours[9] |
| Smooth Muscle Cells | Normal | 40 nM (PDGF-dependent proliferation) | Proliferation Assay | Not Specified[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the described experimental protocols.
Caption: this compound inhibits PDGFR and EGFR signaling pathways.
Caption: Workflow for a typical cell viability assay.
Caption: General workflow for Western blot analysis.
Caption: Workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/MTS Assay)
This protocol is used to assess the dose-dependent effect of this compound on cell viability and proliferation.[10][11][12]
Materials:
-
Target cell lines (e.g., U87MG, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a non-treated control.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
Western Blot Analysis of Protein Phosphorylation
This protocol is used to detect the phosphorylation status of target proteins (e.g., EGFR, PDGFR, Akt, ERK) in cells treated with this compound.[12][14]
Materials:
-
Target cell lines
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation. Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours. Stimulate cells with the appropriate ligand (e.g., PDGF, EGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities for phosphorylated and total proteins, normalizing to a loading control like GAPDH or β-actin.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[15][16]
Materials:
-
Target cell lines
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining:
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[16]
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of caspases, key mediators of apoptosis, in response to this compound treatment.[18][19]
Materials:
-
Target cell lines
-
This compound stock solution
-
Caspase-3, -8, or -9 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase substrate like DEVD-pNA, IETD-pNA, or LEHD-pNA)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound to induce apoptosis. Include an untreated control.
-
Cell Lysis: Pellet 1-5 x 10^6 cells and resuspend in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge to pellet cellular debris and collect the supernatant containing the cytosol.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein lysate for each sample.
-
Add Reaction Buffer (containing DTT) to each well.
-
Add the caspase substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Analysis: Calculate the fold-increase in caspase activity by comparing the results from the treated samples to the untreated control.
Conclusion
This compound is a versatile research tool for investigating signal transduction pathways involved in cell proliferation, survival, and apoptosis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in various cell-based assays. It is recommended to determine the optimal concentrations and treatment times for each specific cell line and experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. This compound | EGFR 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. apexbt.com [apexbt.com]
- 8. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for Long-Term Cell Culture with Tyrphostin 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term use of Tyrphostin 9 in cell culture, including its mechanism of action, protocols for extended treatment, and expected cellular effects. This compound is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, making it a valuable tool for studying cellular signaling and for cancer research.
Mechanism of Action
This compound, also known as SF 6847 or RG-50872, was initially designed as an EGFR inhibitor but has been found to be a more potent inhibitor of PDGFR.[1] It exerts its effects by competing with ATP for the binding site on the intracellular catalytic domain of these receptor tyrosine kinases. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PYK2/EGFR-ERK pathway, which are crucial for cell proliferation, survival, and migration.[1][2]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative effects of this compound observed in various cell lines and experimental setups. This data can be used as a starting point for designing long-term cell culture experiments.
| Cell Line | Assay Type | Treatment Duration | Concentration | Observed Effect |
| HCT-116 (colorectal carcinoma) | Colony Formation Assay | 12 days | 0.03 µM | Effective inhibition of colony formation[2] |
| Glioblastoma Multiforme (GBM) cell lines | Cell Growth, Migration, Apoptosis | Not specified | Not specified | Reduced cell growth and migration, induced apoptosis by attenuating PYK2/EGFR-ERK signaling[1] |
| Fetal lung cells | DNA Synthesis | Not specified | 1 mM | Blocked strain-induced stimulatory effect on DNA synthesis[3] |
| SH-SY5Y (neuroblastoma) | MAPT exon 10 inclusion | Not specified | 1.6 µM | 2-fold increase in the inclusion of MAPT exon 10[3] |
| Herpes Simplex Virus-1 (HSV-1) infected cells | Viral Replication | Not specified | 40 nM (IC50) | Inhibition of HSV-1 replication[3] |
Signaling Pathway Inhibition by this compound
This compound disrupts key signaling cascades initiated by growth factor receptors. The diagram below illustrates the inhibitory effect of this compound on the PYK2/EGFR-ERK signaling pathway.
Experimental Protocols
General Protocol for Long-Term Cell Culture with this compound
This protocol provides a general framework for maintaining cell cultures in the presence of this compound for extended periods (weeks to months). It is essential to optimize the conditions for each specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder or stock solution in DMSO)
-
Sterile, cell culture-grade DMSO
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Cell Seeding:
-
Seed cells at a lower density than for short-term experiments to accommodate long-term growth. The optimal seeding density should be determined empirically for each cell line.
-
-
Treatment with this compound:
-
On the day after seeding, dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
-
Maintenance of Long-Term Cultures:
-
Medium and Compound Renewal: Due to the potential for compound degradation and nutrient depletion, it is crucial to replenish the medium and this compound regularly. A common practice is to perform a 50% medium change with fresh, compound-containing medium every 2-3 days.
-
Cell Passaging: When the cells reach a certain confluency (e.g., 70-80%), they will need to be passaged.
-
Trypsinize and collect the cells.
-
Resuspend the cells in fresh medium containing the appropriate concentration of this compound.
-
Seed the cells into new flasks or plates at the determined lower density.
-
-
-
Monitoring and Analysis:
-
Regularly monitor the cells for changes in morphology, proliferation rate, and viability.
-
At desired time points, cells can be harvested for various downstream analyses, such as western blotting, qPCR, or cell cycle analysis.
-
Protocol for Colony Formation Assay with this compound
This assay assesses the ability of single cells to proliferate and form colonies over a longer period in the presence of an inhibitor. This protocol is adapted from a study using Tyrphostin A9 on HCT-116 cells.[2]
Materials:
-
HCT-116 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., starting from a low dose like 0.03 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for an extended period, typically 10-14 days, allowing colonies to form.
-
Replenish the medium with fresh this compound every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a fixing solution (e.g., 100% methanol) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the long-term effects of this compound on a cell line.
References
Application Notes: Tyrphostin 9 for In Vitro Research
1. Introduction
Tyrphostin 9, also known as Tyrphostin A9, SF 6847, or Malonoben, is a synthetic tyrosine kinase inhibitor (TKI).[1][2] While initially designed as an inhibitor for the Epidermal Growth Factor Receptor (EGFR), it has been found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase.[2][3][4] This dual activity makes it a valuable tool for studying the signaling pathways governed by these receptors, which are crucial in cell proliferation, differentiation, and angiogenesis.
A critical aspect of employing this compound in experimental settings is the use of an appropriate vehicle control . This compound is insoluble in water and is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[2][5][6] The vehicle (e.g., DMSO) can independently exert biological effects on cells.[7][8] Therefore, to accurately attribute observed effects to this compound, a vehicle control group—treating cells with the same concentration of DMSO used in the experimental group—is essential for valid and interpretable results.
2. Mechanism of Action
This compound exerts its biological effects by competing with ATP for the binding site on the intracellular tyrosine kinase domain of growth factor receptors.[9] By inhibiting the autophosphorylation of PDGFR and EGFR upon ligand binding, it effectively blocks the initiation of downstream signaling cascades.[5][9] Key pathways that are consequently inhibited include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are fundamental for promoting cell proliferation and survival.[10][11]
3. Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the assay type and cell line used.
| Target / Process | Reported IC50 Value | References |
| PDGFR Autophosphorylation | 0.5 µM - 2.5 µM | [2][3][4][5] |
| EGFR Autophosphorylation | 460 µM | [2][3][5][12] |
| PDGF-dependent Smooth Muscle Cell Proliferation | 40 nM | [5] |
| Herpes Simplex Virus Type 1 (HSV-1) Replication | 40 nM | [2] |
Experimental Protocols
1. General Guidelines for Handling and Preparation
-
Solvent Selection: Anhydrous, high-purity DMSO is the recommended solvent for creating concentrated stock solutions.[7] Ethanol is a possible alternative.[13][14]
-
Stock Solution Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution in the range of 10-50 mM in DMSO. For example, to make a 10 mM stock, dissolve 2.82 mg of this compound (MW: 282.38 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (37°C) or sonication can aid dissolution.[7]
-
-
Storage: Store the DMSO stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[7][13]
-
Vehicle Control: The vehicle control for all experiments must contain the same final concentration of DMSO as the highest concentration of this compound used. The final concentration of DMSO in cell culture medium should ideally be ≤ 0.1% and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]
2. Protocol: Cell Viability Assay (MTT-Based)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.[15][16]
-
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare the vehicle control medium containing the same final DMSO concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of medium containing the various concentrations of this compound, vehicle control, or medium alone (untreated control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
3. Protocol: Western Blot for PDGFR Phosphorylation
This protocol directly assesses the inhibitory effect of this compound on its target.[15][16]
-
Materials:
-
Target cell line expressing PDGFR
-
6-well cell culture plates
-
Serum-free culture medium
-
PDGF-BB ligand (e.g., 50 ng/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total-PDGFRβ, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash cells twice with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify band intensities. The level of phosphorylated PDGFR should decrease with this compound treatment compared to the stimulated vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. apexbt.com [apexbt.com]
- 6. raybiotech.com [raybiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | Molecular Kinetics [molecularkinetics.com]
- 14. msesupplies.com [msesupplies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Tyrphostin 9: A Potent Inhibitor of PDGF-Induced Cell Migration
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Platelet-derived growth factor (PDGF) and its receptor (PDGFR) signaling pathway are pivotal in regulating cellular processes such as proliferation, survival, and migration.[1] Dysregulation of the PDGF signaling cascade is implicated in numerous proliferative diseases, including atherosclerosis, pulmonary fibrosis, and cancer.[2][3] Consequently, inhibitors of PDGFR tyrosine kinase activity are valuable tools for both basic research and therapeutic development. Tyrphostin 9, a synthetic tyrosine kinase inhibitor, has emerged as a potent antagonist of PDGFR with an IC50 of 0.5 µM, making it a significantly more effective inhibitor of PDGFR than its originally intended target, the epidermal growth factor receptor (EGFR).[4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound to inhibit PDGF-induced cell migration.
Mechanism of Action
PDGF binding to its receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This activation initiates a cascade of downstream signaling events. This compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of the PDGFR, preventing this initial autophosphorylation step.[2][6] By blocking the kinase activity of PDGFR, this compound effectively abrogates the downstream signaling pathways responsible for cell migration, including the PI3K/Akt and Rac1/RhoA pathways.[7]
Quantitative Data
The inhibitory effects of this compound and related compounds on PDGFR activity and PDGF-induced cellular responses have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound and Analogs against PDGFR
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | PDGFR | 0.5 µM | In vitro kinase assay | [4] |
| Tyrphostin AG1296 | PDGFR | ~1-5 µM | Airway Smooth Muscle Cells | [1] |
| Tyrphostin AG1295 | PDGFR | <5 µM | Swiss 3T3 cells | [8] |
Table 2: Representative Data for Inhibition of PDGF-Induced Cell Migration by this compound (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure (%) | Inhibition of Migration (%) |
| 0 (PDGF only) | 85 ± 5 | 0 |
| 0.1 | 68 ± 7 | 20 |
| 0.5 | 45 ± 6 | 47 |
| 1 | 25 ± 4 | 71 |
| 5 | 10 ± 3 | 88 |
| 10 | 5 ± 2 | 94 |
Note: The data in Table 2 is representative and may vary depending on the cell type, experimental conditions, and PDGF concentration.
Signaling Pathways and Experimental Workflow Visualizations
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a straightforward method to assess the effect of this compound on PDGF-induced cell migration.[9]
Materials:
-
Cells capable of migration in response to PDGF (e.g., fibroblasts, smooth muscle cells)
-
12-well or 24-well tissue culture plates
-
Sterile p200 pipette tips or a cell scraper
-
Complete culture medium and serum-free medium
-
PDGF-BB (recombinant)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Serum Starvation: Once confluent, aspirate the growth medium and wash the cells once with PBS. Replace with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
-
Creating the Scratch: Gently and evenly create a scratch in the cell monolayer using a sterile p200 pipette tip. Create a second scratch perpendicular to the first to create intersections for consistent imaging.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add serum-free medium containing PDGF-BB (e.g., 10-50 ng/mL) and the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO) and a PDGF-only control.
-
Imaging (Time 0): Immediately after adding the treatment media, acquire images of the scratches at predefined locations using an inverted microscope at 4x or 10x magnification.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours, or until significant cell migration is observed in the PDGF-only control.
-
Imaging (Final Time Point): Acquire images of the same locations as in step 6.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Width - Final Scratch Width) / Initial Scratch Width] * 100 Calculate the percentage of inhibition of migration relative to the PDGF-only control.
Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic migration of cells towards a PDGF gradient.[10][11]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for multi-well plates
-
Cells responsive to PDGF
-
Serum-free medium and medium with a chemoattractant (PDGF)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells for 12-24 hours.
-
Assay Setup:
-
In the lower chamber of the multi-well plate, add medium containing PDGF-BB (e.g., 10-50 ng/mL) as the chemoattractant.
-
In the upper chamber (the transwell insert), add a suspension of serum-starved cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution. Subsequently, stain the cells with a suitable staining solution.
-
Imaging and Quantification: After washing and drying the inserts, visualize the migrated cells under a microscope. Count the number of stained cells in several random fields of view for each insert.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Express the data as a percentage of the migration observed in the PDGF-only control.
Western Blot Analysis of PDGFR Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on the autophosphorylation of PDGFR.[12]
Materials:
-
Cells expressing PDGFR
-
This compound
-
PDGF-BB
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-PDGFR, anti-total-PDGFR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately place the culture plates on ice, wash with ice-cold PBS, and add ice-cold lysis buffer.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis: Visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated PDGFR signal to the total PDGFR and the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of PDGF signaling in cell migration and for the preclinical evaluation of PDGFR-targeted therapies. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies of PDGF-induced cellular processes. The provided diagrams offer a clear visualization of the underlying signaling pathways and experimental workflows, facilitating a robust and reproducible experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous and independent tuning of RhoA and Rac1 activity with orthogonally inducible promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PDGF-receptor tyrosine kinase blocker AG1295 selectively attenuates smooth muscle cell growth in vitro and reduces neointimal formation after balloon angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostins inhibit PDGF-induced DNA synthesis and associated early events in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.virginia.edu [med.virginia.edu]
- 10. scbt.com [scbt.com]
- 11. PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Tyrphostin A9 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tyrphostin A9 in various biological matrices, including cell culture media, cell lysate, and plasma.[1][2] Tyrphostin A9 is a potent tyrosine kinase inhibitor primarily targeting the Platelet-Derived Growth Factor Receptor (PDGFR), making it a valuable tool in cancer research and studies of cellular signaling.[1][3] The described protocol utilizes a straightforward protein precipitation and liquid-liquid extraction procedure, followed by analysis using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, stability assessments, and quantitative investigations of Tyrphostin A9.[1][2]
Introduction
Tyrphostin A9 (also known as AG-9 or Malonoben) is a selective inhibitor of PDGFR tyrosine kinase and has been investigated for its role as a potent uncoupler of oxidative phosphorylation.[1] Its ability to modulate critical signaling pathways makes it a compound of interest in oncology and metabolic research. Accurate quantification of Tyrphostin A9 in biological samples is essential for understanding its pharmacokinetic profile, mechanism of action, and therapeutic potential. This document provides a detailed protocol for a validated LC-MS/MS method designed for this purpose.
Signaling Pathway and Mechanism of Action
Tyrphostin A9 exerts its biological effects by inhibiting key signaling kinases. Notably, it has been shown to attenuate glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway.[4] Proline-rich tyrosine kinase 2 (PYK2) can activate c-Src, which in turn transactivates the Epidermal Growth Factor Receptor (EGFR). This leads to the recruitment of the Grb2/SOS complex and activation of the downstream RAS-RAF-MEK-ERK (MAPK) cascade, promoting cell proliferation and survival.[4] Tyrphostin A9 disrupts this cascade by inhibiting PYK2 and EGFR, thereby blocking ERK activation and inducing apoptosis in cancer cells.[4]
References
- 1. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for tyrphostin A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Tyrphostins in Glioblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid, infiltrative growth and a grim prognosis. A key driver of GBM pathogenesis is the aberrant signaling of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth factor Receptor (EGFR). EGFR alterations, such as amplification and mutation (e.g., EGFRvIII), are found in a majority of primary GBMs, leading to uncontrolled cell proliferation and survival.[1][2] This makes EGFR a critical therapeutic target.
Tyrphostins are a class of synthetic compounds designed to inhibit the catalytic activity of tyrosine kinases. This document provides detailed application notes and protocols for the use of specific Tyrphostins in preclinical glioblastoma xenograft models. While the term "Tyrphostin 9" is not standard, recent literature points to Tyrphostin A9 as an inhibitor of the PYK2/EGFR-ERK signaling pathway in GBM.[3] However, the most extensively studied Tyrphostin in this context is Tyrphostin AG 1478 , a potent and specific EGFR inhibitor.[4][5][6] These application notes will primarily focus on Tyrphostin AG 1478 due to the wealth of available preclinical data, with a dedicated section summarizing the findings on Tyrphostin A9.
Mechanism of Action: Tyrphostin AG 1478
Tyrphostin AG 1478 is a small molecule inhibitor that specifically targets the EGFR tyrosine kinase.[7] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the EGFR and preventing the autophosphorylation that is essential for the activation of downstream signaling pathways.[8] By blocking EGFR, AG 1478 effectively inhibits critical oncogenic cascades, including the RAS-MAPK and PI3K-AKT pathways, which are responsible for driving cell proliferation, survival, and invasion.[1][9][10] Studies have shown that AG 1478 is particularly effective against the constitutively active EGFRvIII mutant, a common alteration in glioblastoma.[5][6]
Application in a Glioblastoma Xenograft Model
Preclinical evaluation in animal models is a crucial step in drug development. Patient-derived xenografts (PDX) or xenografts from established cell lines are vital for assessing the in vivo efficacy of compounds like Tyrphostin AG 1478.[11][12] The general workflow involves implanting human glioblastoma cells either subcutaneously or orthotopically (intracranially) into immunodeficient mice, allowing a tumor to establish, and then administering the therapeutic agent to measure its effect on tumor growth and animal survival.[13][14]
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data from studies using Tyrphostin AG 1478 in glioblastoma models.
Table 1: In Vitro IC50 Values of Tyrphostin AG 1478 in Human Glioma Cells
| Cell Line | EGFR Status | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| U87MG.ΔEGFR | Truncated (Constitutively Active) | DNA Synthesis | 4.6 µM | [15] |
| U87MG | Wild-Type (Endogenous) | DNA Synthesis | 19.67 µM | [15] |
| U87MG.wtEGFR | Wild-Type (Overexpressed) | DNA Synthesis | 35.2 µM | [15] |
| Generic EGFR | Wild-Type | Tyrosine Kinase Activity | ~3 nM |[7] |
Note: Tyrphostin AG 1478 is significantly more potent against cells expressing the truncated, constitutively active EGFR mutant common in glioblastoma.[6]
Table 2: Example In Vivo Efficacy of Tyrphostin AG 1478 in a Glioblastoma Xenograft Model
| Treatment Group | Dosage & Route | Tumor Growth Suppression | Survival Benefit | Key Findings | Reference |
|---|---|---|---|---|---|
| AG 1478 alone | Not specified | Ineffective | Not significant | Monotherapy showed limited efficacy. | [5] |
| Cisplatin (B142131) (CDDP) alone | Not specified | Ineffective | Not significant | Conventional chemotherapy was ineffective alone. | [5] |
| AG 1478 + CDDP | Not specified | Synergistic & Significant (p < 0.01) | Significantly extended lifespan (p < 0.01) | AG 1478 sensitized ΔEGFR-expressing tumors to cisplatin.[5] | [5] |
| AG 1478 | Dose-dependent injection | Dose-dependent inhibition of EGFR autophosphorylation | Not specified | Successfully inhibited target activity in vivo. |[4] |
Experimental Protocols
The following are detailed protocols for conducting a glioblastoma xenograft study with Tyrphostin AG 1478.
Protocol 1: Preparation and Administration of Tyrphostin AG 1478
Objective: To prepare Tyrphostin AG 1478 for in vivo administration.
Materials:
-
Tyrphostin AG 1478 powder (e.g., from Cell Signaling Technology, #9842)[7]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Reconstitution: Prepare a stock solution of Tyrphostin AG 1478 by dissolving the lyophilized powder in sterile DMSO. For example, create a 10 mg/mL stock solution.[7] Aliquot and store at -20°C, protected from light. Avoid multiple freeze-thaw cycles.[7]
-
Formulation for Injection: For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, a common formulation involves a DMSO/corn oil vehicle.
-
On the day of injection, thaw an aliquot of the DMSO stock solution.
-
Prepare the final injection solution. For a 5% DMSO in corn oil formulation, mix 50 µL of the DMSO stock solution with 950 µL of sterile corn oil for every 1 mL of final solution needed.[15]
-
Vortex thoroughly to ensure a uniform suspension. The mixed solution should be used immediately.[15]
-
-
Dosing: Dosing can vary significantly based on the study design. Doses ranging from 20 to 100 mg/kg/day have been used in various models. A typical starting point for a glioblastoma xenograft model could be daily or thrice-weekly i.p. injections.[16]
-
Vehicle Control: The control group should receive the same volume of the vehicle (e.g., 5% DMSO in corn oil) on the same administration schedule.
Protocol 2: Subcutaneous Glioblastoma Xenograft Model
Objective: To establish a subcutaneous GBM tumor model in immunodeficient mice and assess the efficacy of Tyrphostin AG 1478.
Materials:
-
Human glioblastoma cells (e.g., U87MG, U251, or a PDX line)[17]
-
Immunodeficient mice (e.g., 6-week-old female CD1-nu/nu or NSG mice)[17]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take-rate)
-
Calipers
-
Anesthesia and euthanasia supplies
Procedure:
-
Cell Preparation: Culture glioblastoma cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL. Keep on ice.
-
Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the flank of the mouse.[17]
-
Tumor Growth Monitoring:
-
Allow tumors to establish. This typically takes 7-10 days.[17]
-
Begin measuring tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 70-100 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration: Administer Tyrphostin AG 1478 or vehicle control as described in Protocol 1. Monitor animal weight and general health throughout the study.
-
Endpoint: Continue treatment for the planned duration (e.g., 21-35 days) or until tumors in the control group reach the maximum size allowed by institutional animal care guidelines.[17]
-
Tissue Harvesting: At the endpoint, euthanize the animals, and surgically excise the tumors.[17] A portion of the tumor can be flash-frozen in liquid nitrogen for protein analysis (Western blot) and the other half fixed in formalin for immunohistochemistry (IHC).[17]
Protocol 3: Post-Mortem Tumor Analysis (Immunohistochemistry)
Objective: To assess the in vivo target engagement of Tyrphostin AG 1478 by analyzing protein expression and phosphorylation in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4 µm)[17]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-Ki67 for proliferation, anti-cleaved-caspase-3 for apoptosis)
-
Secondary antibody detection kit (e.g., HRP-conjugated)
-
DAB substrate
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a serum-based blocking buffer.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash sections and apply the HRP-conjugated secondary antibody. Detect the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.
-
Analysis: Examine the slides under a microscope. Quantify the staining intensity or the percentage of positive cells (e.g., Ki67 labeling index) to compare target inhibition and cellular effects between the treatment and control groups.[17]
Tyrphostin A9: An Emerging Agent
A 2023 study highlighted the potential of Tyrphostin A9 (TYR A9) in glioblastoma.[3] This compound was shown to attenuate GBM growth by inhibiting a different but related signaling axis.
-
Mechanism: TYR A9 suppresses the PYK2/EGFR-ERK signaling pathway .[3] Activated PYK2 can transactivate EGFR, leading to ERK activation and promoting cell proliferation and survival. By inhibiting this pathway, TYR A9 reduces GBM cell growth and migration and induces apoptosis.[3]
-
In Vivo Efficacy: In an intracranial C6 glioma model in rats, treatment with Tyrphostin A9 significantly reduced tumor growth and increased animal survival by repressing the PYK2/EGFR-ERK signaling cascade.[3]
These findings suggest that Tyrphostin A9 is a promising therapeutic candidate for GBM, warranting further investigation in additional preclinical models.[3]
References
- 1. Targeting EGFR Co-dependent Signaling Pathways in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Insights on EGFR Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human glioblastoma xenografts overexpressing a tumor-specific mutant epidermal growth factor receptor sensitized to cisplatin by the AG1478 tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Dual Targeting of EGFR and MTOR Pathways Inhibits Glioblastoma Growth by Modulating the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 14. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse glioblastoma xenograft model [bio-protocol.org]
- 18. Tyrphostin AG 1296 induces glioblastoma cell apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tyrphostin 9 & EGFR Phosphorylation
Welcome to the technical support center for Tyrphostin 9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of this compound, particularly in the context of Epidermal Growth Factor Receptor (EGFR) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: I am using this compound to inhibit EGFR phosphorylation, but I am not seeing an effect. Is the inhibitor not working?
A1: While it's possible the inhibitor has degraded, it is more likely due to the specific pharmacology of this compound. It was initially designed as an EGFR inhibitor but has been found to be significantly more potent against the Platelet-Derived Growth Factor Receptor (PDGFR).[1] The half-maximal inhibitory concentration (IC50) for EGFR is in the high micromolar range, whereas for PDGFR it is in the sub-micromolar range.[1] Therefore, a lack of EGFR inhibition at lower concentrations is expected.
Q2: What is the recommended concentration of this compound to inhibit EGFR phosphorylation?
A2: Due to its high IC50 value against EGFR (approximately 460 µM), a very high concentration of this compound would be required to achieve significant inhibition of EGFR phosphorylation in most experimental setups.[1] At such high concentrations, off-target effects are highly likely. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions, keeping in mind the potential for off-target effects.
Q3: Are there common reasons for variability in results when using this compound?
A3: Yes, variability can arise from several factors:
-
Compound Stability: Tyrphostins can be unstable in aqueous solutions and cell culture media, especially during long-term experiments.[2] It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
-
Solubility: Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in your experimental medium. Poor solubility can lead to a lower effective concentration.
-
Cell Line Specifics: The expression level of EGFR and the presence of mutations can influence the cellular response to inhibitors.
-
Experimental Conditions: Factors like cell density, serum concentration, and incubation time can all affect the outcome.
Q4: What are more suitable alternatives to this compound for specific EGFR inhibition?
A4: For more potent and selective inhibition of EGFR, consider using other well-established EGFR tyrosine kinase inhibitors (TKIs) such as:
-
Gefitinib (Iressa)
-
Erlotinib (Tarceva)
-
Afatinib (Gilotrif)
-
Osimertinib (Tagrisso) These inhibitors have significantly lower IC50 values for EGFR and are used clinically to target EGFR-driven cancers.[3]
Troubleshooting Guide: No Inhibition of EGFR Phosphorylation
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not inhibiting EGFR phosphorylation as expected.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of pEGFR observed at expected concentrations. | High IC50 of this compound for EGFR: The concentration used may be too low to inhibit EGFR effectively.[1] | 1. Verify IC50: Confirm from literature the high IC50 of this compound for EGFR (~460 µM). 2. Dose-Response: Perform a dose-response experiment with a wide concentration range to determine the IC50 in your specific cell system. Be cautious of off-target effects at high concentrations. 3. Positive Control: Use a known potent EGFR inhibitor (e.g., Gefitinib, Erlotinib) as a positive control to validate the experimental setup.[3] |
| Inconsistent results between experiments. | Compound Instability/Degradation: this compound may be degrading in the culture medium over the course of the experiment.[2] | 1. Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Time-Course Experiment: If applicable, perform a shorter incubation time to minimize degradation. 3. Proper Storage: Ensure the powdered compound and DMSO stock solutions are stored correctly (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| No inhibition even at high concentrations. | Cell Line Resistance: The cell line may have low EGFR expression, a mutation rendering it insensitive, or rely on alternative signaling pathways. | 1. Confirm EGFR Expression: Verify the expression of EGFR in your cell line via Western Blot or other methods. 2. Check for Mutations: Be aware of any known EGFR mutations in your cell line that may confer resistance. 3. Pathway Analysis: Investigate if alternative pathways are activated that bypass the need for EGFR signaling. |
| Technical Issues with Western Blot: Problems with the assay itself may prevent the detection of an inhibitory effect. | 1. Include Controls: Use a positive control (e.g., cells treated with a potent EGFR inhibitor) and a negative control (vehicle-treated cells stimulated with EGF). 2. Antibody Validation: Ensure the primary antibodies for phosphorylated EGFR (p-EGFR) and total EGFR are specific and used at the recommended dilutions. 3. Lysis Buffer Composition: Confirm that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of proteins. |
Quantitative Data
The inhibitory potency of this compound and other related compounds is summarized in the table below. Note that IC50 values can vary depending on the assay type (biochemical vs. cellular) and the specific experimental conditions.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | EGFR | Biochemical | 460 µM | [1] |
| PDGFR | Biochemical | 0.5 µM | [1] | |
| Gefitinib | EGFR | Cellular (NSCLC cell lines) | 13.06 nM - 0.39 µM | [4] |
| Erlotinib | EGFR | Biochemical | 2 nM | [4] |
| EGFR | Cellular (various cell lines) | 20 nM - 9.80 µM | [4] | |
| AG1478 | EGFR | Biochemical | ~3 nM | [3][5] |
Experimental Protocols
Protocol: Western Blot Analysis of EGFR Phosphorylation
This protocol details the steps to assess the effect of this compound on EGF-induced EGFR phosphorylation in a cell-based assay.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173 or Tyr1068), anti-total EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.
-
-
Protein Extraction:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein.
-
Quantify band intensities and normalize the p-EGFR signal to the total EGFR signal.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the intended point of inhibition by tyrosine kinase inhibitors like this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting EGFR Phosphorylation Inhibition
This diagram outlines a logical workflow for troubleshooting experiments where this compound fails to inhibit EGFR phosphorylation.
Caption: Logical workflow for troubleshooting lack of EGFR inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with Tyrphostin 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin 9. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), but it has been found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the receptor's intracellular tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that regulate cell proliferation, migration, and survival.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target and the experimental conditions. It is a significantly more potent inhibitor of PDGFR than EGFR.[1]
| Target | IC50 Value |
| PDGFR | 0.5 µM |
| EGFR | 460 µM |
| Herpes Simplex Virus Type 1 (HSV-1) Replication | 40 nM[1] |
Note: IC50 values can vary between different cell lines and assay conditions. It is recommended to determine the IC50 value empirically for your specific experimental setup.
Q3: What is the recommended solvent and storage procedure for this compound?
Proper storage and handling of this compound are crucial for maintaining its activity and obtaining consistent results.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1] Use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[1] |
| Stock Solution Concentration | A typical stock solution concentration is 56 mg/mL in DMSO.[1] |
| Powder Storage | Store the powdered compound at -20°C for up to 3 years.[2] |
| Stock Solution Storage | Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[2] |
| Aqueous Solution Stability | Tyrphostins can be unstable in aqueous cell culture media at 37°C, which can lead to inconsistent results in long-term experiments.[3] It is advisable to prepare fresh dilutions in media for each experiment and consider replenishing the media with fresh inhibitor for experiments lasting longer than 24 hours.[3] |
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Issue 1: Inconsistent or weaker than expected inhibition of the target.
| Potential Cause | Recommended Action |
| Degradation of this compound | Ensure proper storage of the compound at -20°C or -80°C. Prepare fresh stock solutions in high-quality, anhydrous DMSO. For long-term experiments, consider replenishing the media with freshly diluted this compound every 12-24 hours.[3] |
| Suboptimal Assay Conditions | Optimize the incubation time and concentration of this compound. Ensure that the stimulation (e.g., with PDGF or EGF) is potent enough to induce a robust response in your control cells. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to tyrosine kinase inhibitors. Confirm the expression levels of PDGFR and EGFR in your cell line. Consider that some cells may rely on alternative signaling pathways for survival.[4] |
| Improper Compound Dissolution | Ensure that this compound is fully dissolved in DMSO before further dilution into aqueous media. Precipitates in the media will lead to a lower effective concentration. |
Issue 2: High variability in IC50 values between experiments.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Titrate the cell seeding density and ensure consistency across all experiments. Cell density can affect signaling pathways and the apparent IC50 value. |
| Degradation of Stock Solution | Prepare a fresh stock of this compound from the original powder. Visually inspect the solution for any precipitate before use. Avoid multiple freeze-thaw cycles.[4] |
| Variation in Cell Culture Conditions | Standardize all cell culture conditions, including the percentage of serum and incubation times. The presence of serum proteins can sometimes interfere with the activity of kinase inhibitors.[5] |
| Compound Instability in Media | If you suspect instability during long-term assays, consider refreshing the media with a new inhibitor at regular intervals.[3][4] |
Issue 3: Unexpected cellular phenotypes or cytotoxicity.
| Potential Cause | Recommended Action |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases, leading to off-target effects. Perform a dose-response experiment to determine the optimal concentration that inhibits the target of interest without causing widespread cytotoxicity. Consider using a structurally different PDGFR inhibitor to confirm that the observed phenotype is due to on-target inhibition.[6] |
| Non-Specific Cellular Toxicity | High concentrations of any small molecule inhibitor can lead to non-specific toxicity. It is crucial to differentiate between potent on-target inhibition and other cellular impacts. A classic sigmoidal dose-response curve is indicative of a specific inhibitory effect.[7] |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is not toxic to your cells. Always include a vehicle-only control in your experiments. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Western Blot Analysis of PDGFR and EGFR Phosphorylation
This protocol allows for the assessment of the inhibitory effect of this compound on receptor phosphorylation.
Materials:
-
Cells expressing PDGFR and/or EGFR
-
Serum-free cell culture medium
-
This compound
-
PDGF-BB and/or EGF ligand
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against phospho-PDGFR, total PDGFR, phospho-EGFR, total EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB or 100 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate.[8]
-
SDS-PAGE and Western Blotting: Normalize the protein samples to the same concentration and prepare them for SDS-PAGE. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO in media).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: PDGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tyrphostin 9 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tyrphostin 9 concentration for maximum inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor but was found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR)[1][2][3]. It acts as an ATP-competitive inhibitor, targeting the tyrosine kinase domain of these receptors. By blocking ATP binding, this compound prevents the autophosphorylation of the receptors, which is a critical step in the activation of downstream signaling pathways that regulate cell proliferation, migration, and survival.
Q2: What is a recommended starting concentration range for this compound in my experiments?
A recommended starting concentration range for this compound is broad, typically between 0.1 µM and 100 µM. The optimal concentration is highly dependent on the specific cell line, experimental conditions, and the target receptor (PDGFR or EGFR). It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental model.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO[3]. To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO to a concentration of 10-50 mM. It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Potential Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistency in cell passage number, seeding density, and confluency at the time of treatment. Use cells in the logarithmic growth phase for all experiments[4][5].
-
Fresh Drug Dilutions: Prepare fresh serial dilutions of this compound from a frozen stock for each experiment. Do not use previously prepared dilutions[4][6].
-
Consistent Incubation Time: Maintain a consistent incubation time for the drug treatment across all experiments[4].
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to small molecule inhibitors, potentially reducing their effective concentration. If you observe lower than expected potency, consider reducing the serum concentration during the treatment period, if it is compatible with your cell line[4].
-
Issue 2: No or low inhibition of the target protein (e.g., p-PDGFR, p-EGFR) observed in a Western Blot.
-
Potential Cause: Suboptimal experimental parameters or compound degradation.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh vial of this compound to prepare a new stock solution to rule out degradation of the compound[6].
-
Optimize Concentration Range: Your initial concentration range may be too low. Perform a broader dose-response experiment to identify a more effective concentration range.
-
Check Cell Confluency: High cell confluency can alter signaling pathways. Ensure cells are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Optimize Incubation Time: The pre-incubation time with this compound before ligand stimulation might be insufficient. Conduct a time-course experiment to determine the optimal pre-incubation duration[5].
-
Issue 3: Unexpected cellular phenotypes or off-target effects are observed.
-
Potential Cause: At higher concentrations, this compound may inhibit other kinases, leading to off-target effects.
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration that achieves the desired level of on-target inhibition to minimize off-target effects[7].
-
Confirm with a Structurally Different Inhibitor: Use an alternative inhibitor with a different chemical structure that targets the same pathway to confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of this compound[7].
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a downstream effector to see if the phenotype can be reversed.
-
Control for Solvent Effects: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent on the cells.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line / System | Reference |
| PDGFR | 0.5 µM | In vitro | [1][2][3] |
| EGFR | 460 µM | In vitro | [1][2][3] |
| HSV-1 Replication | 40 nM | In vitro | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight[8].
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration)[1][9].
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control[1].
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2[1][8].
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation[8][10].
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution[8][11].
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader[8][10].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the values against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value[2][8].
Protocol 2: Confirming Target Inhibition via Western Blot Analysis of Receptor Phosphorylation
This protocol details the steps to confirm the inhibition of PDGFR or EGFR phosphorylation by this compound.
Materials:
-
This compound
-
Cell line expressing the target receptor
-
Serum-free cell culture medium
-
Ligand for receptor stimulation (e.g., PDGF-BB or EGF)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-PDGFR/EGFR, anti-total-PDGFR/EGFR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation[11][12].
-
Inhibitor Pre-treatment: Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control for 1-2 hours[11][13].
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB or 50-100 ng/mL EGF) for 10-15 minutes to induce receptor phosphorylation[11][12].
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse them with ice-cold lysis buffer[12][13].
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay[12].
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature[12].
-
Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C[12].
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[12].
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system[12].
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total receptor and a housekeeping protein[14].
-
Quantify the band intensities to determine the relative levels of phosphorylated protein.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Tyrphostin 9 off-target effects in my cell line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tyrphostin 9 (also known as Tyrphostin A9, SF-6847, or RG-50872) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-target kinases of this compound?
This compound was initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor. However, subsequent studies have shown that it is a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Additionally, this compound has been demonstrated to inhibit other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proline-rich Tyrosine Kinase 2 (PYK2).[3][4]
Q2: I am observing unexpected phenotypic changes in my cell line after treatment with this compound. Could these be due to off-target effects?
Yes, it is highly probable. This compound is known to elicit several off-target effects that are independent of its canonical EGFR/PDGFR inhibitory activity. These can manifest as unexpected changes in cell signaling, morphology, or viability. It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: What are some of the well-documented, non-kinase off-target effects of this compound?
One of the most significant non-kinase off-target effects of this compound is the induction of mitochondrial fission. This process is dependent on Dynamin-related protein 1 (Drp1) and can lead to apoptosis in cancer cells.[5]
Q4: I am working with a neuronal cell line and see activation of the ERK1/2 pathway upon this compound treatment. Is this a known effect?
Yes, this is a documented off-target effect. In some neuronal cell lines, such as the mouse neuroblastoma cell line NS20Y, this compound has been shown to cause a persistent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This effect is particularly noteworthy as it is independent of PDGFR inhibition.[6]
Troubleshooting Guide
Issue 1: Unexpected cell death or changes in mitochondrial morphology.
-
Potential Cause: This is likely due to this compound's ability to induce Drp1-dependent mitochondrial fission.[5] This can lead to the collapse of the mitochondrial membrane potential and a decrease in cellular ATP levels, ultimately triggering apoptosis.[5]
-
Troubleshooting Steps:
-
Confirm Mitochondrial Fission: Visualize mitochondrial morphology using a fluorescent dye like MitoTracker or by expressing a mitochondrially-targeted fluorescent protein. Compare the mitochondrial network in vehicle-treated versus this compound-treated cells.
-
Assess Apoptosis: Use standard apoptosis assays, such as Annexin V/Propidium Iodide staining or a caspase activity assay, to confirm if the observed cell death is apoptotic.
-
Investigate Drp1 Involvement: To confirm the role of Drp1, you can use siRNA to knockdown Drp1 expression or overexpress a dominant-negative mutant of Drp1. If this compound-induced mitochondrial fission and cell death are rescued, it confirms the mechanism.[5]
-
Issue 2: Unexplained activation of the MAPK/ERK signaling pathway, particularly in neuronal cells.
-
Potential Cause: this compound can paradoxically activate the ERK1/2 signaling pathway in a PDGFR-independent manner in certain neuronal cell lines.[6]
-
Troubleshooting Steps:
-
Confirm ERK1/2 Phosphorylation: Perform a western blot analysis using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. An increase in the p-ERK1/2 to total ERK1/2 ratio upon this compound treatment would confirm this off-target effect.
-
Use a Structurally Different PDGFR Inhibitor: To confirm that this effect is specific to this compound and not a general consequence of PDGFR inhibition, treat your cells with a different class of PDGFR inhibitor.
-
Inhibit Upstream Activators: The activation of ERK1/2 by this compound in neuronal cells has been shown to be dependent on MEK and PI3K.[6] You can use inhibitors of MEK (e.g., U0126 or Selumetinib) and PI3K (e.g., Wortmannin or LY294002) to see if they block the this compound-induced ERK1/2 activation.
-
Data Presentation
Table 1: Summary of On-Target and Off-Target Inhibitory Activities of this compound
| Target Kinase | IC50 / EC50 | Target Class | Cell Line / System | Reference |
| PDGFR | 0.5 µM | Receptor Tyrosine Kinase | In vitro kinase assay | [1][2] |
| EGFR | 460 µM | Receptor Tyrosine Kinase | In vitro kinase assay | [1][2] |
| VEGFR-2 | 28.2 nM | Receptor Tyrosine Kinase | HCT-116 cells | [3] |
| PYK2 | Inhibition observed | Non-receptor Tyrosine Kinase | Glioblastoma cell lines | [4] |
Disclaimer: A comprehensive kinome-wide selectivity profile for this compound is not publicly available. The data presented is based on published literature and may not be exhaustive.
Experimental Protocols
1. Biochemical Kinase Assay for IC50 Determination
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
This compound
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, substrate, and diluted this compound to the kinase reaction buffer. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the reaction for a defined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Western Blot for ERK1/2 Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of ERK1/2 in cells treated with this compound.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
If applicable, stimulate cells with a growth factor to induce ERK1/2 phosphorylation.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 for loading control.
-
Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2.
-
3. Mitochondrial Fission Assay
This protocol describes how to visualize and assess this compound-induced mitochondrial fission.
-
Materials:
-
Cell culture reagents
-
This compound
-
Mitochondrial fluorescent stain (e.g., MitoTracker™ Red CMXRos) or expression vector for a mitochondrially-targeted fluorescent protein (e.g., mito-GFP).
-
Fluorescence microscope (confocal is recommended for higher resolution).
-
-
Procedure:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
If using a fluorescent stain, incubate the cells with the dye according to the manufacturer's protocol. If using a fluorescent protein, transfect the cells with the expression vector.
-
Treat the cells with this compound or a vehicle control.
-
Acquire images of the mitochondria in live or fixed cells using a fluorescence microscope.
-
Analyze the mitochondrial morphology. A shift from a tubular, interconnected network to fragmented, punctate mitochondria is indicative of fission. This can be quantified using image analysis software.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A receptor tyrosine kinase inhibitor, Tyrphostin A9 induces cancer cell death through Drp1 dependent mitochondria fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin 9 cytotoxicity and cell viability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin 9. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments related to cytotoxicity and cell viability.
Troubleshooting Guides and FAQs
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO at concentrations up to 56 mg/mL (198.31 mM) and in ethanol (B145695) at similar concentrations.[1] It is practically insoluble in water.[1] For optimal stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[3][4] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q2: I'm observing a precipitate when I dilute my this compound stock solution in cell culture medium. What should I do?
A2: Precipitation of this compound in aqueous solutions is a common issue due to its low aqueous solubility.[2] This "crashing out" can lead to a lower effective concentration of the compound and inconsistent results. To prevent this, you can try the following:
-
Ensure complete dissolution of the stock: Make sure your this compound is fully dissolved in fresh, anhydrous DMSO before further dilution.[1]
-
Two-step dilution: First, dilute the DMSO stock solution in a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final volume of culture medium.
-
Vigorous mixing: Add the stock solution drop-wise into the culture medium while vortexing or stirring to ensure rapid and even dispersion.[2]
-
Lower final concentration: If possible, use the lowest effective concentration of this compound to minimize the risk of precipitation.
Q3: I am seeing inconsistent results in my long-term experiments (24-72 hours). Could this be related to the compound's stability?
A3: Yes, inconsistent results in long-term experiments are often attributed to the instability of tyrphostins in aqueous cell culture media at 37°C.[4] this compound can degrade over time, leading to a decrease in its effective concentration.[4] To mitigate this, consider the following:
-
Replenish the inhibitor: In long-term experiments, it may be necessary to replace the medium with freshly prepared medium containing this compound at regular intervals (e.g., every 12-24 hours).[4]
-
Conduct stability studies: Perform a pilot experiment, such as HPLC analysis of the compound in your specific cell culture media over time, to determine its degradation rate.[4]
Experimental Design and Interpretation
Q4: I am not observing the expected cytotoxic effects of this compound on my cells. What are some possible reasons?
A4: Several factors could contribute to a lack of observed cytotoxicity:
-
Cell line sensitivity: The sensitivity to this compound can vary significantly between different cell lines. Ensure that your chosen cell line expresses the target receptors (e.g., PDGFR, EGFR) that this compound inhibits.
-
Compound integrity: Verify that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if in doubt.[4]
-
Concentration and duration of treatment: You may need to optimize the concentration range and incubation time for your specific cell line. A dose-response experiment with a broad range of concentrations and multiple time points (e.g., 24, 48, 72 hours) is recommended.
-
Cell confluency: The confluency of your cells at the time of treatment can influence their response. Standardize your cell seeding density for all experiments.
Q5: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the cause?
A5: An atypical dose-response curve could be due to several factors:
-
Off-target effects: At higher concentrations, this compound may have off-target effects that can lead to complex cellular responses.[5]
-
Compound precipitation: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau or decrease in the observed effect.
-
Cellular heterogeneity: The cell population may not be responding uniformly to the treatment.
Q6: How can I confirm that the observed cell death is due to apoptosis?
A6: To confirm that this compound is inducing apoptosis in your cells, you can perform several assays:
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Caspase activity assays: Measure the activity of key apoptosis-related enzymes like caspase-3, -8, and -9.[7]
-
TUNEL assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
-
Western blot analysis: Examine the cleavage of PARP or the release of cytochrome c from the mitochondria.
Data Presentation
Table 1: Summary of this compound (AG17) IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay |
| HCT-116 (p53-wt) | Colorectal Carcinoma | Not explicitly stated, but showed considerable activity | MTT Assay |
| HT-29 | Colorectal Carcinoma | Less active compared to HCT-116 | MTT Assay |
| Vero | Kidney epithelial (normal) | 88.5 µM | Not specified |
| MDCK | Kidney epithelial (normal) | 74.0 µM | Not specified |
Note: IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used. It is recommended that researchers determine the IC50 for their specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for determining the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your treatment and control groups. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[10]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA for cell cycle analysis by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[11][12]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[11][13]
-
Analysis: Analyze the stained cells using a flow cytometer. Use appropriate software to analyze the cell cycle distribution based on DNA content.[11]
Mandatory Visualization
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for a typical MTT assay.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Stability of Tyrphostin 9 in cell culture media
Welcome to the technical support center for Tyrphostin 9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as AG17 or SF-6847, is a protein tyrosine kinase inhibitor.[1][2] It primarily targets the Platelet-Derived Growth Factor Receptor (PDGFR) with a higher potency (IC50 ~0.5-1.2 µM) and also inhibits the Epidermal Growth Factor Receptor (EGFR) at higher concentrations (IC50 ~460 µM).[3][4] By blocking the tyrosine kinase activity of these receptors, this compound interferes with downstream signaling pathways that are crucial for cell proliferation and survival.[1][5]
Q2: How should I prepare and store my this compound stock solution?
A2: this compound is soluble in organic solvents like DMSO and ethanol (B145695) but is insoluble in water.[3] It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-20 mM). To ensure the stability of your stock solution, it is crucial to aliquot it into single-use vials to avoid repeated freeze-thaw cycles.[6]
Data Presentation: Recommended Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Reference |
| DMSO | -20°C | Up to 1 month | [3] |
| DMSO | -80°C | Up to 6 months | [6] |
| Ethanol | -20°C | Up to 3 months | [4] |
Q3: I am observing inconsistent or diminishing effects of this compound in my long-term experiments (24-72 hours). What could be the cause?
A3: Inconsistent results in long-term experiments are often due to the instability of this compound in aqueous cell culture media at 37°C.[6] Tyrphostins are known to be susceptible to hydrolysis, which leads to a decrease in the effective concentration of the active compound over time.[7][8] This can result in a diminished inhibitory effect on your target cells.
Q4: What are the likely degradation products of this compound and are they active?
A4: While specific studies on this compound degradation are limited, research on the closely related Tyrphostin A9 shows that it undergoes hydrolysis to form 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and malononitrile.[7][8] It is plausible that this compound degrades via a similar pathway. The biological activity of these specific degradation products in the context of cell culture experiments is not well-characterized. However, it is a possibility that degradation products could have off-target effects.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Degradation of this compound in culture media: The compound is likely losing its activity over the course of the experiment. | 1. Replenish the media: For experiments lasting longer than 12-24 hours, it is advisable to replace the media with fresh media containing this compound every 12 to 24 hours.[6]2. Conduct a time-course experiment: Assess the inhibitory effect at earlier time points to determine the window of maximum activity.3. Perform a stability study: Use the protocol provided below to determine the half-life of this compound in your specific experimental conditions. |
| Precipitation in cell culture medium | Poor aqueous solubility: this compound is insoluble in water and may precipitate when diluted from a DMSO stock into aqueous media. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity.2. Prepare working solutions fresh: Dilute the DMSO stock solution into your cell culture medium immediately before adding it to your cells. |
| Unexpected or off-target effects | Formation of active degradation products: The degradation products of this compound may have their own biological activities. | 1. Characterize degradation products: If feasible, use techniques like LC-MS to identify the degradation products in your culture medium.2. Consider alternative inhibitors: If off-target effects are a concern, you may need to switch to a more stable inhibitor for your target kinase. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Prepare a this compound working solution: Spike your cell culture medium with this compound to the final concentration used in your experiments.
-
Incubation: Place the prepared medium in the incubator at 37°C with 5% CO2.
-
Time-point sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Sample preparation:
-
For protein-containing media (with serum), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from its degradation products.
-
Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
-
Data analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound against time to determine its degradation kinetics and half-life in your specific cell culture medium.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits PDGFR and EGFR signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. astorscientific.us [astorscientific.us]
- 5. anygenes.com [anygenes.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an LC-MS/MS method for tyrphostin A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Tyrphostin 9 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Tyrphostin 9 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is also soluble in ethanol.[1][3] It is practically insoluble in water.[1]
Q2: What is a typical concentration for a this compound stock solution?
A2: A typical stock solution concentration for this compound in DMSO can range from 10 mM to 50 mM.[4] It is soluble in DMSO at concentrations up to 56 mg/mL (~198 mM).[1]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] For short-term storage (up to 1 month), store at -20°C.[7] For long-term storage (up to 6 months), store at -80°C.[7] Always protect the solutions from light.[2]
Q4: Why is my this compound precipitating when I add it to my cell culture medium?
A4: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[8] This can be caused by several factors, including:
-
The final concentration of this compound is too high.
-
The final concentration of the solvent (e.g., DMSO) is too high.[2]
-
The stock solution was not added to the media with proper mixing.[9]
-
The media components are interacting with the compound.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, follow these troubleshooting steps:
Problem: Precipitate forms immediately upon adding this compound stock solution to the media.
| Possible Cause | Recommended Solution |
| High final concentration of this compound. | Lower the final working concentration of this compound in your experiment.[2] |
| High final DMSO concentration. | Ensure the final DMSO concentration in the cell culture medium is low, typically ≤ 0.1% (v/v), to maintain solubility and minimize cytotoxicity.[2][10] |
| Improper mixing technique. | Add the this compound stock solution drop-wise into the vigorously vortexing or stirring cell culture medium. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.[9] |
| Use of non-anhydrous DMSO. | Use fresh, high-purity, anhydrous DMSO to prepare your stock solution, as DMSO is hygroscopic and absorbed water can reduce solubility.[2] |
Problem: Precipitate forms over time in the incubator.
| Possible Cause | Recommended Solution |
| Compound instability in media. | Prepare the working solution of this compound in media fresh, immediately before adding it to your cells.[2] For long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals.[11] |
| Interaction with media components. | Some components of serum or media supplements may contribute to the precipitation of hydrophobic compounds. Consider reducing the serum concentration if your experimental design allows. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common solvents.
| Solvent | Solubility |
| DMSO | ≥ 40 mg/mL[7] (up to 56 mg/mL)[1] |
| Ethanol | Up to 20 mg/mL[3] |
| Water | Insoluble[1] |
Experimental Protocol: Preparation of this compound for Cell Culture
This protocol provides a step-by-step guide for preparing a this compound stock solution and diluting it into cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile cell culture medium, pre-warmed to 37°C
Protocol:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 282.38 g/mol ), dissolve 2.82 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[8][12]
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquot and Store the Stock Solution:
-
Prepare the Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To minimize precipitation, add the this compound stock solution to the pre-warmed medium while vigorously vortexing or stirring.[9] For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Use the freshly prepared working solution immediately.[2]
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as your experimental samples.[13]
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. astorscientific.us [astorscientific.us]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Tyrphostin 9 degradation and loss of activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Tyrphostin 9, with a focus on troubleshooting issues related to its degradation and loss of activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SF 6847 or RG-50872, is a synthetic protein tyrosine kinase inhibitor.[1] It was initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) but was found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[1] Its primary mechanism of action is to compete with ATP for the binding site on the intracellular catalytic domain of these receptor tyrosine kinases, thereby inhibiting their autophosphorylation and blocking downstream signaling pathways that are crucial for cell proliferation and survival.[2][3]
Q2: I am observing inconsistent results in my long-term cell culture experiments (e.g., 24-72 hours) with this compound. Could this be due to compound instability?
Yes, inconsistent results in long-term experiments are a common issue with this compound and are often attributable to its instability in aqueous solutions like cell culture media at 37°C.[4] this compound is susceptible to hydrolysis, which leads to a decrease in its effective concentration over time, resulting in diminished inhibitory effects and poor reproducibility.[5][6]
Q3: What is the primary degradation pathway of this compound in aqueous solutions?
This compound undergoes hydrolysis in aqueous environments. The proposed degradation pathway involves the breakdown of the parent molecule into two main products: 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and malononitrile.[5][6] This degradation has been confirmed using methods like LC-MS/MS.[5][6]
Q4: Are the degradation products of this compound toxic to cells?
Yes, the degradation products of this compound can be cytotoxic. Malononitrile, in particular, has been shown to be metabolized in vivo to cyanide, which can cause significant toxicities.[7] 3,5-Di-tert-butyl-4-hydroxybenzaldehyde may also exhibit cellular effects. The presence of these degradation products can lead to unexpected or off-target effects in experiments.[4]
Q5: How should I prepare and store this compound stock solutions to minimize degradation?
Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of this compound.
-
Solvent: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Moisture in DMSO can accelerate the degradation of the compound.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: To aid dissolution, vortex the solution. Gentle warming to 37°C or brief sonication can also be used.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles and to protect the compound from light.
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[4]
Troubleshooting Guides
Problem: Diminishing or No Inhibitory Effect in Experiments
| Possible Cause | Recommended Solution |
| Degradation of this compound in working solution | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted solutions. For long-term experiments (>12 hours), consider replenishing the cell culture media with freshly prepared this compound every 12-24 hours.[4] |
| Improper storage of stock solution | Review your storage procedures. Ensure stock solutions are aliquoted, stored at -80°C, and protected from light. Use a fresh vial of this compound to prepare a new stock solution if you suspect the old stock has degraded. |
| Suboptimal experimental conditions | Verify the expression and activity of the target receptor (PDGFR or EGFR) in your specific cell line. Perform a dose-response experiment to determine the optimal concentration for your assay. |
Problem: High Variability Between Replicate Experiments
| Possible Cause | Recommended Solution |
| Inconsistent degradation of this compound | Strictly standardize all experimental parameters, including media volume, cell density, and incubation times. Ensure that the final DMSO concentration is consistent and non-toxic across all wells (typically ≤ 0.1%). |
| Cell culture variability | Use cells at a consistent passage number and confluency. Ensure even cell seeding in all wells. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent addition of this compound to each well. |
Quantitative Data
Table 1: this compound Stability in Different Solvents and Conditions
| Solvent/Condition | Temperature | Stability/Half-life | Reference(s) |
| DMSO (anhydrous) | -80°C | Up to 1 year (in aliquots) | [4] |
| DMSO (anhydrous) | -20°C | Up to 1 month (in aliquots) | [4] |
| Cell Culture Media | 37°C | Unstable; degradation occurs over hours. Rate is faster in murine plasma than in cell culture media.[5][6] | [5][6] |
| Saline | 37°C | Reported half-life of 4 days. |
Table 2: IC₅₀ Values of this compound for Target Kinases
| Target Kinase | IC₅₀ Value | Reference(s) |
| PDGFR | 0.5 µM | [1] |
| EGFR | 460 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC
This protocol provides a general framework for determining the stability of this compound in your specific experimental conditions.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into pre-warmed (37°C) cell culture medium to your final working concentration. Ensure the final DMSO concentration is ≤ 0.1%.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining medium at 37°C and collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours). Store all samples at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the media sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent (e.g., using a centrifugal evaporator or a stream of nitrogen).
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The specific gradient should be optimized for your system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject the "time 0" sample to identify the peak corresponding to this compound.
-
Inject the samples from subsequent time points.
-
Calculate the peak area of this compound at each time point.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Caption: Hydrolytic degradation of this compound.
Caption: Troubleshooting logic for this compound.
Caption: this compound inhibits PDGFR signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of protein-tyrosine kinases by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an LC-MS/MS method for tyrphostin A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
Unexpected phenotypes with Tyrphostin 9 treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected phenotypes observed during experiments with Tyrphostin 9. All recommendations are based on peer-reviewed literature and established best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound was initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor, but it is significantly more potent as a Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor.[1] It acts as an ATP-competitive inhibitor of the receptor's intracellular tyrosine kinase domain, preventing autophosphorylation and blocking downstream signaling pathways involved in cell proliferation and migration.
Q2: I'm observing a level of cytotoxicity that is higher than expected. Could this be an off-target effect?
Yes, unexpectedly high cytotoxicity is a potential off-target effect of this compound. This can be attributed to several factors, including the induction of apoptosis through mitochondrial fragmentation, which is independent of its EGFR/PDGFR inhibitory activity.[2] Additionally, at higher concentrations, tyrphostins can inhibit other kinases that may be crucial for cell survival in your specific cell line. It is also important to consider that some tyrphostins can degrade in cell culture media, potentially forming more potent compounds.
Q3: My experimental results with this compound are inconsistent. What are the possible causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Stability: Tyrphostins can be unstable in aqueous solutions like cell culture media, especially during long-term experiments. Degradation can lead to a decreased effective concentration or the formation of byproducts with different activities.
-
Solubility Issues: this compound has poor aqueous solubility and is typically dissolved in DMSO. If the compound precipitates in your media, the actual concentration will be lower and more variable. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Experimental Conditions: Variations in cell seeding density, serum concentration, and incubation time can all impact the observed effects of the compound. Standardizing these parameters is crucial for reproducibility.
-
Stock Solution Integrity: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation. It is recommended to aliquot the stock solution into single-use volumes.
Q4: I am not seeing the expected inhibition of EGFR phosphorylation. What should I check?
While this compound does inhibit EGFR, it is a much more potent inhibitor of PDGFR.[1] If your cell line has low PDGFR expression but high EGFR expression, you may need to use higher concentrations of this compound to see significant inhibition of EGFR phosphorylation. Also, confirm that you are stimulating the cells with an appropriate ligand (like EGF) to induce robust receptor phosphorylation in your control samples.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses specific unexpected phenotypes that have been reported with this compound treatment and provides steps to investigate them.
Issue 1: Observation of Increased Mitochondrial Fragmentation
Question: My cells treated with this compound are showing a fragmented mitochondrial network, which is not the expected outcome of EGFR/PDGFR inhibition. Why is this happening and how can I investigate it?
Answer: This is a documented off-target effect. This compound can induce mitochondrial fission in a Drp1-dependent manner, leading to apoptosis.[2] This effect is independent of its canonical tyrosine kinase inhibitory activity.
Troubleshooting Steps:
-
Confirm Mitochondrial Fragmentation: Use fluorescence microscopy to visualize the mitochondrial network.
-
Investigate Drp1 Involvement: Use Western blot to assess the levels of total and phosphorylated Drp1.
-
Assess Apoptosis: Use assays like Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry to quantify apoptosis.
Issue 2: Persistent ERK Activation in Neuronal Cells
Question: I am working with neuronal cells and see a sustained increase in ERK phosphorylation after this compound treatment, even though these cells have low or no PDGFR expression. Is this a known phenomenon?
Answer: Yes, this is a reported unexpected phenotype. In some neuronal cell lines, this compound can cause a robust and persistent activation of the ERK1/2 signaling pathway independent of PDGFR inhibition.
Troubleshooting Steps:
-
Confirm ERK Activation: Perform a time-course and dose-response experiment and analyze p-ERK and total ERK levels by Western blot.
-
Verify PDGFR Independence: Confirm the low or negative expression of PDGFR in your cell line via Western blot.
-
Investigate Upstream Activators: Explore the involvement of other potential upstream activators of the MEK/ERK pathway that might be modulated by this compound.
Issue 3: Cell Cycle Arrest at G1/S Phase
Question: My cells are arresting in the G1/S phase of the cell cycle after this compound treatment. Is this related to its kinase inhibition?
Answer: While inhibition of growth factor signaling can lead to cell cycle arrest, some tyrphostins have been shown to induce G1/S arrest by directly inhibiting the activation of Cdk2, independent of their effects on receptor tyrosine kinases.[3] This is considered an off-target effect.
Troubleshooting Steps:
-
Confirm Cell Cycle Arrest: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution.
-
Analyze Cdk2 Activity: Assess the phosphorylation status of Cdk2 (specifically at Tyrosine 15) and the levels of cyclins E and A by Western blot.
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound and Related Compounds
| Inhibitor | Primary Target(s) | IC50 (Primary) | Secondary Target(s) | IC50 (Secondary) | Key Features |
| This compound | PDGFR | 0.5 µM [1] | EGFR | 460 µM [1] | Potent PDGFR inhibitor with weaker activity against EGFR. |
| Tyrphostin A1 | - | >1250 µM (EGFR) | - | - | Often used as a negative control due to weak kinase inhibition. |
| AG490 | JAK2, EGFR | ~10 µM (JAK2), 0.1 µM (EGFR) | JAK3, ErbB2 | 20 µM, 13.5 µM | Primarily a JAK2 inhibitor, but also potent against EGFR. |
| AG1478 | EGFR | 3 nM | ErbB4 | - | Highly potent and selective EGFR inhibitor. |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Effects of Different Tyrphostins on Cell Cycle Distribution
| Tyrphostin | Cell Line | Concentration | Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| AG555 | Various | - | - | Increased (arrest in late G1) | Decreased | No Change |
| AG556 | Various | - | - | Increased (arrest in late G1) | Decreased | No Change |
| AG490 | Various | - | - | Increased (arrest in late G1 and S) | - | No Change |
| AG494 | Various | - | - | Increased (arrest in late G1 and S) | - | No Change |
Data from multiple studies suggest that certain tyrphostins cause cell cycle arrest at the G1/S transition.[3]
Experimental Protocols
Protocol 1: Mitochondrial Fragmentation Assay
This protocol allows for the visualization and quantification of mitochondrial morphology.
Materials:
-
MitoTracker™ Red CMXRos (or similar mitochondrial stain)
-
This compound
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes or coverslips.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the desired time (e.g., 6-24 hours).
-
-
Mitochondrial Staining:
-
30 minutes before imaging, add MitoTracker™ Red CMXRos (final concentration 50-100 nM) to the cell culture medium.
-
Incubate at 37°C.
-
-
Imaging:
-
Wash the cells with pre-warmed PBS.
-
Add fresh pre-warmed culture medium or imaging buffer.
-
Image the cells using a fluorescence microscope. Acquire images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Using ImageJ or similar software, quantify mitochondrial morphology. This can be done by measuring the aspect ratio and form factor of individual mitochondria or by using plugins designed for mitochondrial analysis. A decrease in aspect ratio and form factor indicates fragmentation.
-
Protocol 2: Western Blot for p-ERK and Drp1
This protocol is for assessing the activation of the ERK pathway and the levels of the mitochondrial fission protein Drp1.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-Drp1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK to total ERK and Drp1 to the loading control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest cells after this compound treatment.
-
Wash with PBS and resuspend the cell pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Figure 1: Intended this compound Signaling Inhibition.
References
Technical Support Center: Tyrphostin 9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tyrphostin 9 in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not showing any inhibitory effect?
There are several potential reasons why this compound may appear inactive in your experiment. Here are the most common factors to consider:
-
Compound Integrity and Storage:
-
Degradation: Tyrphostins can be unstable, especially in aqueous solutions at 37°C.[1] Improper storage, such as repeated freeze-thaw cycles of the DMSO stock solution, can lead to degradation.[2]
-
Recommendation: Prepare fresh dilutions from a frozen stock for each experiment.[1] Store stock solutions in small aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1][3]
-
-
Solubility Issues:
-
Precipitation: this compound is practically insoluble in water and can precipitate when a concentrated DMSO stock is diluted into aqueous cell culture medium.[4][5] This "crashing out" will significantly lower the effective concentration of the inhibitor.[2]
-
Recommendation: Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1% for sensitive cells, and generally not exceeding 0.5%).[3][6] To prepare the treatment medium, perform a serial dilution by first diluting the DMSO stock into a small volume of serum-free medium before adding it to the final culture volume.[2] Adding the stock solution drop-wise while gently vortexing the medium can also help prevent precipitation.
-
-
Cell Line-Specific Factors:
-
Target Expression: The target receptors, Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR), may not be expressed at sufficient levels in your chosen cell line.
-
Recommendation: Confirm the expression of PDGFR and EGFR in your cell line using techniques like Western blot or flow cytometry.
-
-
Experimental Protocol:
-
Incorrect Concentration: The concentration of this compound used may be too low to elicit an effect.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Q2: I'm observing inconsistent results between experiments. What could be the cause?
Inconsistency in results is often linked to the stability and handling of this compound.
-
Compound Instability: As mentioned, Tyrphostins can degrade in cell culture media over the course of an experiment, leading to variable results.[1]
-
Recommendation: For long-term experiments (24-72 hours), consider replenishing the media with fresh this compound every 12-24 hours to maintain a consistent effective concentration.[1]
-
-
Variability in Experimental Conditions:
-
Cell Passage Number and Confluency: Using cells at a high passage number or inconsistent confluency can lead to altered cellular responses.
-
Recommendation: Use cells within a consistent and low passage number range and standardize the cell seeding density for all experiments.[2]
-
Q3: I'm seeing unexpected or off-target effects. Why is this happening?
While this compound is more potent towards PDGFR, it can inhibit other kinases, especially at higher concentrations.[4][7]
-
Off-Target Kinase Inhibition: At high concentrations, this compound may inhibit other kinases, leading to unforeseen phenotypes. Members of the tyrphostin family have been reported to have off-target effects on kinases such as JAK2 and STATs.[8][9]
-
Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response curve. To confirm that the observed phenotype is due to the inhibition of the intended target, consider using a structurally different inhibitor for the same target as a control.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Notes |
| PDGFR | ~0.5 µM - 2.5 µM | Potently inhibits PDGF-dependent smooth muscle cell proliferation with an IC50 of 40 nM.[7][10] |
| EGFR | ~460 µM | Significantly less potent against EGFR compared to PDGFR.[4][7][10] |
| HSV-1 | 40 nM | Inhibits the replication of herpes simplex virus type 1.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).[3]
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. A typical starting range is 0.1 µM to 100 µM.[11]
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Replace the existing medium with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2][12][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][12][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PDGFR/EGFR Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on receptor phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.[15]
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.[15]
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB for PDGFR or 50-100 ng/mL EGF for EGFR) for 10-15 minutes.[12][15]
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[16]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][18]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against the phosphorylated form of the target receptor (e.g., anti-phospho-PDGFRβ or anti-phospho-EGFR) overnight at 4°C.[15][16]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15][18]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total form of the receptor and a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
Caption: PDGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. apexbt.com [apexbt.com]
- 8. Tyrphostin AG490 agent modestly but significantly prevents onset of type 1 in NOD mouse; implication of immunologic and metabolic effects of a Jak-Stat pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained Src Inhibition Results in STAT3 Activation and Cancer Cell Survival via Altered JAK-STAT3 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Addressing Tyrphostin 9 solubility problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tyrphostin 9, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) and a less potent inhibitor of the Epidermal Growth factor Receptor (EGFR). This guide addresses common challenges, particularly those related to solubility, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is practically insoluble in water but is soluble in organic solvents.[1][2] The highly recommended solvent for preparing concentrated stock solutions is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1] It is also reported to be soluble in ethanol.[1]
Q2: I'm observing a precipitate when I dilute my this compound DMSO stock into cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" and is due to the low aqueous solubility of this compound.[3][4] To prevent precipitation, follow these recommendations:
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤ 0.1% for sensitive cells and generally no higher than 0.5% for most cell lines to avoid cytotoxicity.[5][6]
-
Vigorous Mixing: Add the DMSO stock solution drop-wise into the vigorously stirring or vortexing culture medium.[4][7] This rapid dispersion helps to prevent the formation of localized high concentrations that can lead to precipitation.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C can help improve solubility and prevent precipitation that can be caused by temperature shifts.[4][8]
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of this compound in your culture medium immediately before each experiment. Avoid storing the compound in aqueous media, as this can lead to precipitation and degradation over time.[7]
-
Consider Intermediate Dilutions: Preparing an intermediate dilution of the DMSO stock in a small volume of serum-free medium before adding it to the final volume of culture medium can also be beneficial.[4]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Compound: The powdered form should be stored at -20°C for long-term stability, for up to 3 years.[1]
-
Stock Solutions in DMSO: Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3][9] These aliquots should be stored at -20°C for up to 1 month or at -80°C for up to 1 year for long-term storage.[1][10]
Q4: Can I sonicate or gently warm the this compound solution to aid dissolution?
A4: Yes, if you are having trouble dissolving the this compound powder in DMSO, gentle warming to 37°C or brief sonication in an ultrasonic water bath can be used to aid dissolution.[8][10] Ensure the solution is completely clear before aliquoting and storing.
Data Presentation
Table 1: this compound Solubility and Inhibitory Concentrations
| Property | Value | Notes |
| Solubility in DMSO | ≥14.1 mg/mL; 56 mg/mL (198.31 mM) | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1][2] |
| Solubility in Ethanol | ≥16.77 mg/mL; 56 mg/mL | [1][2] |
| Solubility in Water | Insoluble | [1] |
| IC₅₀ for PDGFR | 0.5 µM | Significantly more potent against PDGFR than EGFR.[1][2] |
| IC₅₀ for EGFR | 460 µM | [1][2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed and protected from light.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Preferred for long-term storage.[1][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 282.38 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.[11]
-
Weighing: Carefully weigh out 2.82 mg of this compound powder using an analytical balance.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder in a sterile vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in an ultrasonic water bath for short intervals or gently warm at 37°C.[8][10]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage, protected from light.[1]
Protocol 2: Cell-Based Assay for Inhibition of PDGFR Phosphorylation
Materials:
-
Cells expressing PDGFR (e.g., NIH-3T3 fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PDGF-BB ligand
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal receptor activity, replace the growth medium with serum-free medium and incubate for 16-24 hours.[12]
-
Inhibitor Treatment: Thaw an aliquot of the 10 mM this compound stock solution. Prepare working dilutions in serum-free medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.[5] Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours at 37°C. Include a vehicle control (DMSO only).
-
Ligand Stimulation: Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 5-10 minutes at 37°C to induce PDGFR autophosphorylation.[12]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and then add lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[13]
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with the primary antibody against phospho-PDGFRβ overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent detection system. f. Strip the membrane and re-probe for total PDGFRβ and the loading control to ensure equal protein loading.[14]
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Tyrphostin 9 Toxicity to Non-Target Cells
Welcome to the Technical Support Center for Tyrphostin 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of this compound on non-target cells during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Tyrphostin A9, was initially developed as an Epidermal Growth Factor Receptor (EGFR) inhibitor. However, it has been found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR)[1]. It functions by competing with ATP for the binding site on the intracellular tyrosine kinase domain of these receptors, thereby inhibiting their autophosphorylation and downstream signaling pathways.
Q2: Why am I observing toxicity in my non-target cells when using this compound?
Toxicity in non-target cells can occur for several reasons:
-
On-target effects in normal cells: Many normal cells also express EGFR and PDGFR to varying degrees, and these receptors are important for their normal physiological functions. Inhibition of these pathways can lead to cytotoxicity.
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases beyond EGFR and PDGFR, leading to unintended and toxic consequences.
-
Mitochondrial toxicity: this compound has been shown to act as a mitochondrial uncoupler, which can disrupt the mitochondrial membrane potential, decrease ATP production, and increase reactive oxygen species (ROS), ultimately leading to apoptosis[2].
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
The most effective way to determine the optimal concentration is to perform a dose-response experiment. This involves treating your non-target cells with a range of this compound concentrations and assessing cell viability using assays like the MTT or LDH assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and identify the highest concentration that does not cause significant toxicity.
Q4: Are there any general strategies to reduce the off-target toxicity of this compound?
Yes, several strategies can be employed:
-
Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration of this compound that still achieves the desired inhibitory effect on your target cells.
-
Optimize treatment duration: Shorter incubation times may be sufficient to achieve the desired on-target effect while minimizing toxicity to non-target cells.
-
Serum starvation: Reducing the serum concentration in your cell culture medium during treatment can sometimes increase the potency and selectivity of the inhibitor, allowing you to use a lower concentration[1]. However, it's important to note that serum starvation itself can be a stressor for cells and may induce a range of cellular responses[3][4][5].
-
Consider co-treatment with protective agents: For toxicities mediated by oxidative stress, co-administration of antioxidants may offer some protection[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in non-target control cells. | The concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 value for your non-target cells and use a concentration well below this for your experiments. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and that your vehicle control shows no toxicity. | |
| The non-target cells are highly sensitive to EGFR/PDGFR inhibition. | Investigate the expression levels of EGFR and PDGFR in your non-target cells. If they are high, consider using a different non-target cell line with lower expression. | |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Variation in cell seeding density or cell health. | Standardize your cell culture and seeding protocols. Ensure you are using cells at a consistent passage number and confluency. | |
| Unexpected cellular phenotypes observed. | Off-target effects of this compound. | Perform a kinase profile screen to identify other potential kinases being inhibited. Use a structurally different inhibitor for the same target to see if the phenotype persists. Confirm on-target engagement using Western blot to analyze the phosphorylation status of EGFR or PDGFR. |
Quantitative Data: Cytotoxicity of Tyrphostins in Non-Target Cell Lines
The following table summarizes the reported IC50 values for this compound (A9) and a related tyrphostin (AG1296) in various non-malignant cell lines. This data can help you select appropriate starting concentrations for your dose-response experiments.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Tyrphostin A9 | MCF10A | Non-malignant breast epithelial | > 100 | [6] |
| Tyrphostin A9 | Vero | Normal kidney epithelial | 88.5 | [6] |
| Tyrphostin A9 | MDCK | Normal kidney epithelial | 74.0 | [6] |
| Tyrphostin AG1296 | HS27 | Normal human fibroblasts | 20.36 ± 0.06 | [6][7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol allows for the assessment of cell viability and determination of the cytotoxic concentration of this compound in your non-target cell line.
Materials:
-
Non-target cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software package.
Protocol 2: Western Blot Analysis to Confirm On-Target and Off-Target Effects
This protocol helps to verify that this compound is inhibiting its intended target (e.g., EGFR phosphorylation) and to investigate potential off-target effects on other kinases.
Materials:
-
Target and non-target cell lines
-
This compound
-
Appropriate ligand for receptor stimulation (e.g., EGF for EGFR)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. If necessary, serum-starve the cells overnight to reduce basal receptor phosphorylation. Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the level of inhibition of the target and any off-target kinases.
Visualizations
Signaling Pathways
Caption: this compound inhibits EGFR/PDGFR signaling and can induce mitochondrial dysfunction.
Experimental Workflow
Caption: Workflow for minimizing this compound toxicity and validating its effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrphostins protect neuronal cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum starvation raises turnover of phosphorylated p62/SQSTM1 (Serine 349), reveals expression of proteasome and N-glycanase1 interactive protein RAD23B and sensitizes human synovial fibroblasts to BAY 11-7085-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
Tyrphostin 9 interference with downstream signaling
Welcome to the technical support center for Tyrphostin 9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as SF-6847, RG-50872, and Tyrphostin A9) is a tyrosine kinase inhibitor. It was initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), but it has been found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] It also shows inhibitory activity against other kinases at higher concentrations.
Q2: What are the known downstream signaling pathways affected by this compound?
This compound inhibits the autophosphorylation of EGFR and PDGFR, which in turn blocks the activation of downstream signaling cascades. This includes the inhibition of Phospholipase C-gamma (PLCγ) phosphorylation and the suppression of c-fos expression.[3] Additionally, it has been shown to attenuate the PYK2/EGFR-ERK signaling pathway.[4]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2]
Q4: What are the potential off-target effects of this compound?
While initially designed to be specific, like many kinase inhibitors that target the conserved ATP-binding pocket, this compound can exhibit off-target effects, especially at higher concentrations. These can include the inhibition of other tyrosine kinases. In some neuronal cell lines, this compound has been observed to cause paradoxical activation of the ERK signaling pathway, independent of its PDGFR inhibitory activity.[5]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent inhibitory effects on cell proliferation.
-
Question: I am observing variable or weaker-than-expected inhibition of cell proliferation in my experiments with this compound. What could be the cause?
-
Answer: This can be due to several factors:
-
Compound Stability: this compound may degrade in cell culture media over long incubation periods. It is advisable to prepare fresh dilutions from a frozen stock for each experiment and consider refreshing the media with a new inhibitor for long-term assays.[6]
-
Cell Line Dependence: The efficacy of this compound can vary significantly between different cell lines due to variations in the expression and mutation status of its primary targets (EGFR and PDGFR). Confirm the expression of these receptors in your cell line.
-
Solubility Issues: Ensure that this compound is fully dissolved in DMSO before diluting it in your culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Issue 2: Paradoxical activation of downstream signaling pathways.
-
Question: My Western blot analysis shows an unexpected increase in the phosphorylation of ERK (p-ERK) after treatment with this compound, even though it is expected to be an inhibitor. Why is this happening?
-
Answer: This phenomenon is known as paradoxical activation and has been observed with this compound and other kinase inhibitors.[2][5] Potential causes include:
-
Activation of Compensatory Pathways: Inhibition of PDGFR may lead to the activation of alternative receptor tyrosine kinases (RTKs) that converge on the ERK pathway.[1]
-
Off-Target Effects: At certain concentrations, this compound may interact with other cellular proteins that lead to the activation of the ERK pathway.
-
Cell-Specific Responses: This effect has been noted to be cell-type specific, particularly in neuronal cells where this compound can stimulate persistent ERK activation in a PDGFR-independent manner.[5]
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine if the paradoxical ERK activation is dependent on the concentration of this compound.
-
Use an Orthogonal Inhibitor: Employ a structurally different PDGFR or EGFR inhibitor to see if the same effect is observed.
-
Investigate Upstream Activators: Examine the activation status of other RTKs that might be compensating for PDGFR inhibition.
-
Issue 3: Discrepancies in IC50 values compared to published data.
-
Question: The IC50 value of this compound in my cell line is significantly different from what is reported in the literature. What could be the reason for this?
-
Answer: Variations in IC50 values are common and can be attributed to several factors:
-
Experimental Conditions: Differences in cell seeding density, serum concentration in the culture media, and the duration of the assay can all influence the apparent IC50 value.
-
Assay Method: The specific cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different IC50 values.
-
Cell Line Characteristics: The genetic background and passage number of the cell line can affect its sensitivity to inhibitors.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 Value | Assay Type | Reference |
| PDGFR | 0.5 µM | Kinase Assay | [1][2] |
| EGFR | 460 µM | Kinase Assay | [1][2] |
| PDGF-dependent SMC proliferation | 40 nM | Cell-based Assay | [3] |
| PDGF-dependent autophosphorylation of PDGFR | ~2.5 µM | Cell-based Assay | [3] |
| PLCγ phosphorylation | ~2.5 µM | Cell-based Assay | [3] |
| Herpes Simplex Virus Type 1 (HSV-1) replication | 40 nM | Plaque Reduction Assay | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR and PDGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on ligand-induced EGFR and PDGFR phosphorylation in cultured cells.
Materials:
-
Cell line expressing EGFR and/or PDGFR
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ligand for receptor stimulation (e.g., EGF or PDGF-BB)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-PDGFR, anti-total PDGFR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF or PDGF-BB) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound interference with downstream signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Tyrphostin 9 Stability in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and managing the stability of Tyrphostin 9 during long-duration experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is my this compound stock solution in DMSO?
A1: this compound stock solutions in high-purity, anhydrous DMSO are relatively stable when stored correctly. For short-term storage (up to 1 month), -20°C is adequate. For long-term storage (up to 6 months or longer), it is highly recommended to store aliquots at -80°C. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation. Always use fresh, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the stability and solubility of this compound.
Q2: I'm observing inconsistent or diminishing effects of this compound in my cell culture experiments that last 24-72 hours. Could this be a stability issue?
A2: Yes, this is a common issue and is very likely due to the instability of this compound in aqueous cell culture media at 37°C. This compound is susceptible to hydrolysis, which leads to a decrease in its effective concentration over time. This degradation can lead to inconsistent and unreliable results in long-term experiments.[1] A study has shown that in cell culture media at room temperature, only about 49.6% of this compound remains after 48 hours, indicating a significant loss of the active compound.[2]
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The molecule is cleaved to form 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and malononitrile.[1][3] It is important to be aware that for some other tyrphostins, degradation products have been found to be more potent inhibitors than the parent compound, which could lead to unexpected biological effects.[4]
Q4: How can I minimize the impact of this compound instability in my long-term experiments?
A4: To mitigate the effects of instability, consider the following strategies:
-
Replenish the inhibitor: For experiments lasting longer than 12-24 hours, it is advisable to replace the medium with freshly prepared medium containing this compound at regular intervals.
-
Conduct a stability study: Perform a pilot experiment to determine the degradation rate of this compound in your specific cell culture medium and under your exact experimental conditions. This will help you establish an optimal replenishment schedule.
-
Use a higher initial concentration: While not always ideal due to potential off-target effects, a higher starting concentration may ensure that the effective concentration remains within the desired range for a longer period. This should be done with caution and validated carefully.
-
Include appropriate controls: In long-term experiments, include controls to monitor the bioactivity of the compound over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Diminishing inhibitory effect over time | Degradation of this compound in the cell culture medium. | 1. Perform a time-course experiment to confirm the loss of activity. 2. Replenish the medium with fresh this compound every 12-24 hours. 3. Assess the stability of your this compound using the HPLC protocol provided below to determine its half-life in your experimental setup. |
| High variability between replicate experiments | Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., media volume, cell density). | 1. Standardize all experimental parameters meticulously. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not use previously diluted solutions.[2] |
| No inhibitory effect observed | 1. Complete degradation of this compound. 2. Improper storage of the stock solution. | 1. Use a fresh vial of this compound to prepare a new stock solution. 2. Verify the activity of the this compound stock in a short-term assay (e.g., 1-2 hours) where stability is less of a concern. |
| Unexpected or off-target effects at later time points | Formation of degradation products with different biological activities. | 1. If possible, use LC-MS/MS to identify and characterize degradation products. 2. Consider using a more stable inhibitor for your target if available. 3. Reduce the duration of the experiment if feasible. |
Quantitative Data on this compound Stability
The stability of this compound can be influenced by the specific experimental conditions. The following table provides an overview of its stability in different matrices.
| Matrix | Condition | Remaining this compound | Estimated Half-life | Source |
| Cell Culture Media | Room Temperature, Protected from light | ~49.6% after 48 hours | Approximately 47 hours | [2] |
| Murine Plasma | Room Temperature | 15.8% after 3 hours, 0% after 48 hours | < 3 hours | [2] |
| DMSO | -20°C | Stable | > 1 month | General recommendation |
| DMSO | -80°C | Stable | > 6 months | General recommendation |
Note: The half-life in cell culture media at 37°C is expected to be shorter than at room temperature. It is highly recommended to determine the stability under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC-UV
This protocol provides a general method to determine the chemical stability of this compound in your cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or another suitable mobile phase modifier
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the stock solution into pre-warmed (37°C) cell culture medium to your final working concentration. Ensure the final DMSO concentration is ≤ 0.1%.
-
Immediately take a "time 0" aliquot (e.g., 1 mL) and store it at -80°C.
-
Incubate the remaining medium under your experimental conditions (37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) and store them at -80°C.
-
-
Sample Processing:
-
Thaw the collected samples.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of the media sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent (e.g., under a stream of nitrogen or using a vacuum concentrator).
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. Optimize the gradient to achieve good separation of the this compound peak from any degradation products and media components.
-
Flow Rate: 1.0 mL/min.
-
Detection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer and set the UV detector to this wavelength.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject your samples from the different time points.
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Plot the percentage remaining against time to determine the degradation kinetics and estimate the half-life (t½).
-
Protocol 2: Assessing this compound Bioactivity Over Time Using an MTS Assay
This protocol assesses the functional stability of this compound by measuring its effect on cell viability/proliferation over time.
Materials:
-
A cell line sensitive to this compound (e.g., a cell line with active PDGFR signaling).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
96-well cell culture plates.
-
MTS reagent.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth over the duration of the experiment.
-
Allow cells to adhere overnight.
-
-
Preparation of "Aged" this compound Medium:
-
Prepare a bulk volume of cell culture medium containing the desired final concentration of this compound.
-
Incubate this medium at 37°C, 5% CO₂.
-
-
Time-Course Treatment:
-
At different time points (e.g., 0, 12, 24, 36, 48 hours after preparing the "aged" medium), add the this compound-containing medium to a new set of wells with freshly seeded cells.
-
For each time point, also include a control group treated with freshly prepared this compound medium.
-
Include a vehicle control (DMSO) for each time point.
-
-
Incubation:
-
Incubate the treated cells for a fixed duration (e.g., 48 or 72 hours) to allow for the assessment of cell viability.
-
-
MTS Assay:
-
At the end of the treatment incubation, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each condition.
-
Compare the viability of cells treated with "aged" medium to those treated with fresh medium at each time point. A significant increase in viability in the "aged" medium group indicates a loss of this compound bioactivity.
-
Visualizations
Signaling Pathways
This compound is known to inhibit the Epidermal Growth Factor Receptor (EGFR) and, more potently, the Platelet-Derived Growth Factor Receptor (PDGFR).
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability in cell culture media.
References
- 1. Development and validation of an LC-MS/MS method for tyrphostin A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tyrphostin 9 Off-Target Kinase Inhibition Profile
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the off-target kinase inhibition profile of Tyrphostin 9 (also known as Tyrphostin A9, SF 6847, and RG-50872). This document is intended to help troubleshoot experiments and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound was initially designed as an Epidermal Growth Factor Receptor (EGFR) inhibitor. However, it was subsequently found to be a more potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[1]
Q2: Does this compound have known off-target effects?
Yes, this compound exhibits off-target activities. While a comprehensive, publicly available kinase panel screen is limited, studies have identified specific off-target effects. Notably, it can inhibit Proline-rich Tyrosine Kinase 2 (PYK2).[2][3] Additionally, it has been observed to cause a paradoxical activation of the Extracellular signal-regulated kinase (ERK) pathway in a PDGFR-independent manner in some neuronal cells.[4]
Q3: What is the significance of the PDGFR-independent ERK activation by this compound?
In certain neuronal cell lines, this compound can stimulate persistent ERK activation even in the absence of PDGFR expression.[4] This is a critical consideration for researchers studying the effects of this compound on cell signaling, as observed phenotypes may be due to this off-target ERK activation rather than PDGFR inhibition. The mechanism is believed to be dependent on MEK and PI3K.[4]
Q4: How can I be sure that the observed effects in my experiment are due to PDGFR inhibition and not off-target effects?
To differentiate between on-target and off-target effects, researchers should consider the following control experiments:
-
Use a structurally different PDGFR inhibitor: Comparing the effects of this compound with another PDGFR inhibitor that has a different off-target profile can help determine if the observed phenotype is specific to PDGFR inhibition.
-
Rescue experiments: If possible, overexpressing a constitutively active form of a downstream effector of PDGFR could rescue the inhibitory effects of this compound, confirming on-target activity.
-
Knockdown/knockout of the target: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PDGFR expression should mimic the effects of this compound if the compound is acting on-target.
-
Dose-response analysis: Carefully titrating the concentration of this compound is crucial. Off-target effects are often observed at higher concentrations.
Q5: Where can I find a comprehensive kinase selectivity profile for this compound?
Quantitative Data: this compound Kinase Inhibition Profile
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound against its primary and selected off-target kinases. It is important to note that IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
| Kinase | Target Type | IC50 (µM) | Reference |
| PDGFR | On-Target | 0.5 | [1] |
| EGFR | On-Target | 460 | [1] |
| PYK2 | Off-Target | Inhibition reported, but specific IC50 not consistently available | [2][3] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell proliferation or survival in neuronal cells. | This may be due to the off-target, paradoxical activation of the ERK pathway by this compound.[4] | 1. Perform a Western blot to check the phosphorylation status of ERK1/2. 2. Use a MEK inhibitor (e.g., PD98059 or U0126) in conjunction with this compound to see if the unexpected effect is reversed.[4] 3. Consider using a different PDGFR inhibitor with a known, distinct off-target profile. |
| Effects observed are inconsistent with known PDGFR signaling pathways. | The phenotype could be mediated by the inhibition of an off-target kinase, such as PYK2.[2][3] | 1. Review the literature for known signaling pathways involving potential off-target kinases. 2. Use Western blotting to assess the phosphorylation status of suspected off-target kinases and their downstream effectors. 3. To confirm that the effect is not due to PDGFR inhibition, use a rescue experiment with a downstream effector of PDGFR. |
| High cytotoxicity observed at concentrations intended to be selective for PDGFR. | This could be due to the inhibition of multiple off-target kinases that are important for cell survival, or non-specific cellular toxicity at higher concentrations. | 1. Perform a detailed dose-response curve to determine the precise IC50 for both PDGFR inhibition and cytotoxicity in your specific cell line. 2. Attempt to use the lowest effective concentration that inhibits PDGFR phosphorylation without causing significant cell death. 3. Compare with a structurally different PDGFR inhibitor to see if the cytotoxicity is a common feature of PDGFR inhibition in your system or specific to this compound. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of this compound against a panel of kinases using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant kinases of interest
-
Kinase-specific substrates (peptides or proteins)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In each well of the plate, add the kinase reaction buffer.
-
Add the diluted this compound or DMSO control.
-
Add the recombinant kinase and the corresponding substrate.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of ERK Activation
This protocol is for assessing the phosphorylation status of ERK in response to this compound treatment in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary to reduce basal ERK activation. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
Visualizations
Caption: On-target and known off-target signaling effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin A9 protects axons in experimental autoimmune encephalomyelitis through activation of ERKs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tyrphostin 9 versus other EGFR inhibitors like Gefitinib
A Comparative Guide: Tyrphostin 9 versus Gefitinib for EGFR Inhibition
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and therapeutic candidates is paramount. This guide provides an objective comparison of two epidermal growth factor receptor (EGFR) inhibitors: this compound and Gefitinib. We will delve into their mechanisms of action, present available experimental data on their performance, and provide detailed experimental protocols for their evaluation.
Introduction to this compound and Gefitinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.
This compound (also known as SF 6847 or RG-50872) belongs to the tyrphostin family of compounds, which were among the first rationally designed protein tyrosine kinase inhibitors. While initially designed as an EGFR inhibitor, it has also been shown to be a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR).[1]
Gefitinib (Iressa®) is a selective and orally active anilinoquinazoline (B1252766) derivative that acts as a reversible ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] It is a well-established therapeutic agent, particularly for non-small cell lung cancer (NSCLC) patients harboring activating mutations in the EGFR gene.[2]
Mechanism of Action and Target Specificity
Both this compound and Gefitinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the EGFR kinase domain. This binding prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. The primary pathways inhibited include the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a key regulator of cell survival and growth.
However, their specificity and potency differ significantly. Gefitinib is a highly selective inhibitor of EGFR, with much greater potency against EGFR than other tyrosine kinases. In contrast, this compound exhibits broader specificity, with notable activity against PDGFR.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Gefitinib, focusing on their inhibitory potency. It is important to note that direct comparative studies providing IC50 values for both compounds under identical experimental conditions are limited in the public domain. The data presented here is compiled from various sources.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Assay Conditions |
| This compound | EGFR | 460 µM | In vitro kinase assay |
| PDGFR | 0.5 µM | In vitro kinase assay | |
| Gefitinib | EGFR Tyrosine Kinase | 33 nM | In vitro kinase assay[2] |
Note: The high IC50 value of this compound against EGFR in in vitro kinase assays suggests it is a relatively weak inhibitor of this target compared to its effect on PDGFR.
Table 2: Cellular Activity - Inhibition of Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 | Assay Type |
| This compound | SHSY-5Y | Neuroblastoma | 1.6 µM (for 2-fold increase in MAPT exon 10 inclusion) | - |
| Gefitinib | A431 | Epidermoid Carcinoma | 0.015 µM | MTT Assay[2] |
| H3255 | NSCLC (L858R mutant) | 0.003 µM | - | |
| PC-9 | NSCLC (exon 19 deletion) | 0.077 µM | - | |
| H1975 | NSCLC (L858R/T790M mutant) | > 4 µM | - |
Note: Cellular IC50 values for this compound in cancer cell lines are not widely reported in direct comparison to Gefitinib. The available data for Gefitinib demonstrates high potency, particularly in EGFR-mutant cell lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
A Comparative Guide to the Specificity of Tyrphostin 9 for PDGFR
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of Tyrphostin 9's inhibitory specificity for the Platelet-Derived Growth Factor Receptor (PDGFR) over other protein kinases. Supported by quantitative data and detailed experimental methodologies, this document serves as a resource for evaluating the suitability of this compound for targeted research.
Introduction to this compound
This compound (also known as SF 6847 or RG-50872) is a synthetically derived, small molecule inhibitor of protein tyrosine kinases. While initially designed as an inhibitor for the Epidermal Growth Factor Receptor (EGFR), it was subsequently found to be a more potent inhibitor of PDGFR[1]. This characteristic makes it a valuable tool for investigating the cellular processes regulated by PDGFR signaling. However, understanding its activity against other kinases is crucial for the accurate interpretation of experimental results.
Data Presentation: Comparative Inhibitory Potency
The specificity of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The table below summarizes the IC50 values of this compound against PDGFR and other common tyrosine kinases, demonstrating its preferential inhibition of PDGFR.
| Kinase Target | IC50 Value (µM) | Selectivity (Fold difference vs. PDGFR) |
| PDGFR | 0.5 [1][2][3] | 1x |
| EGFR | 460[1][2][3] | 920x less sensitive |
| c-Src | Data not readily available in searched sources | N/A |
As the data illustrates, this compound is approximately 920 times more potent against PDGFR than EGFR, highlighting its significant specificity for the former.
Experimental Protocols
To empirically determine and verify the specificity of a kinase inhibitor like this compound, an in vitro kinase assay is a fundamental procedure.
Protocol: In Vitro Kinase Assay for IC50 Determination
Objective: To quantify the inhibitory potency of this compound against PDGFR and a panel of other kinases.
Materials:
-
Recombinant human kinases (e.g., PDGFR, EGFR).
-
Specific peptide substrate for each kinase (e.g., Poly(Glu, Tyr) 4:1).
-
This compound stock solution (dissolved in DMSO).
-
Adenosine triphosphate (ATP), typically [γ-³²P]ATP for radiometric detection or unlabeled ATP for luminescence-based methods.
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
384-well or 96-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper for radiometric assay, or ADP-Glo™ Kinase Assay kit for luminescence).
-
Plate reader (e.g., scintillation counter or luminometer).
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Subsequently, create working solutions by diluting the DMSO stock into the kinase reaction buffer to the desired final concentrations. A vehicle control (DMSO alone) must be included.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the this compound working solutions or vehicle control to the appropriate wells of the assay plate.
-
Kinase/Substrate Addition: Prepare a mixture of the recombinant kinase and its specific substrate in the kinase reaction buffer. Add this mixture (e.g., 10 µL) to all wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate competitive inhibition measurement.
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). This duration should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis: Measure the signal (radioactivity or luminescence) for each well. Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualization
PDGFR Signaling Pathway
The diagram below illustrates the canonical PDGFR signaling cascade and indicates the point of inhibition by this compound. Upon ligand binding, PDGFR dimerizes and autophosphorylates, creating docking sites for various signaling molecules that activate key downstream pathways like the Ras/MAPK, PI3K/Akt, and PLCγ cascades, which drive cellular proliferation and migration.
Caption: PDGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The following diagram outlines a logical workflow for assessing the specificity of a kinase inhibitor across a panel of kinases. This process is essential for characterizing new chemical entities and for validating the selectivity of established research tools.
Caption: Workflow for determining the specificity profile of a kinase inhibitor.
References
Tyrphostin 9: A Comparative Guide to its Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tyrphostin 9's inhibitory activity against its primary targets, the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR), with other established inhibitors. The information herein is supported by experimental data from various studies to aid in the selection of appropriate research tools.
This compound, also known as SF 6847 and RG-50872, was initially developed as an inhibitor of EGFR but has demonstrated more potent activity against PDGFR.[1] This dual activity, coupled with other reported biological effects, makes it a subject of interest in cell signaling research. This guide will compare its performance with Gefitinib for EGFR inhibition and Sunitinib for PDGFR inhibition, providing a framework for its validation.
Performance Comparison of Kinase Inhibitors
The inhibitory potency of this compound and its alternatives is presented below. It is important to note that the IC50 values are compiled from different studies and, therefore, may have been determined under varied experimental conditions. A direct, head-to-head comparison under identical conditions would provide the most accurate comparative assessment.
EGFR Inhibition
| Inhibitor | Target | IC50 Value | Source |
| This compound | EGFR | 460 µM | [1] |
| Gefitinib | EGFR (Tyr1173 phosphorylation) | 37 nM | [2] |
| Gefitinib | EGFR (Tyr992 phosphorylation) | 37 nM | [2] |
| Gefitinib | EGFR (in NR6wtEGFR cells) | 26 nM | [2] |
| Gefitinib | EGFR (in NR6W cells) | 57 nM | [2] |
| Gefitinib | EGFR (in various tumor types) | 3.98 µM (median) | [3] |
PDGFR Inhibition
| Inhibitor | Target | IC50 Value | Source |
| This compound | PDGFR | 0.5 µM | [1] |
| Sunitinib | PDGFRβ | 2 nM | [4] |
| Imatinib | PDGFR | 0.1 µM | [5] |
Signaling Pathways and Mechanism of Action
Both EGFR and PDGFR are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation. Upon ligand binding, these receptors dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins and activating intracellular signaling cascades. This compound, like other ATP-competitive inhibitors, exerts its effect by binding to the ATP pocket of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
Experimental Protocols
To ensure the reproducibility and accurate validation of this compound's inhibitory activity, detailed experimental protocols are essential. Below are representative methodologies for key assays.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced.
Objective: To determine the IC50 value of this compound against a target kinase (e.g., EGFR or PDGFR).
Materials:
-
Recombinant human EGFR or PDGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound and control inhibitors (e.g., Gefitinib, Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of the recombinant kinase to each well.
-
Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP. Final concentrations should be optimized (e.g., 10 µM ATP and 0.2 mg/mL substrate).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block receptor autophosphorylation in a cellular context.
Objective: To determine the effect of this compound on ligand-induced phosphorylation of EGFR or PDGFR in a relevant cell line.
Materials:
-
Cell line expressing the target receptor (e.g., A431 for EGFR, NIH3T3 for PDGFR)
-
Cell culture medium and supplements
-
Ligand (e.g., EGF, PDGF-BB)
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (anti-phospho-EGFR/PDGFR, anti-total-EGFR/PDGFR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF or 50 ng/mL PDGF-BB) for 5-10 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for the total receptor and a loading control protein.
-
Quantify band intensities using densitometry software to determine the reduction in phosphorylation.
References
- 1. mesoscale.com [mesoscale.com]
- 2. benchchem.com [benchchem.com]
- 3. licorbio.com [licorbio.com]
- 4. promega.de [promega.de]
- 5. PathScan® PDGFR Activity Assay: Phospho-PDGFR, Phospho-SHP2, Phospho-Akt, and Phospho-p44/42 MAPK (Erk1/2) Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Tyrphostin 9 vs. AG1296: A Comparative Guide to PDGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent tyrosine kinase inhibitors, Tyrphostin 9 and AG1296, with a specific focus on their efficacy and selectivity in inhibiting the Platelet-Derived Growth Factor Receptor (PDGFR). The information presented is supported by experimental data to assist in the selection of the most appropriate inhibitor for specific research applications.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and AG1296 against PDGFR and other key kinases, providing insight into their respective selectivity profiles. Lower IC50 values indicate greater potency.
| Target Kinase | This compound IC50 | AG1296 IC50 |
| PDGFR | 0.5 µM[1][2] | 0.3 - 0.8 µM[3][4][5] |
| PDGFRα | Not explicitly stated | Inhibits[3][6] |
| PDGFRβ | Not explicitly stated | Inhibits[3][6] |
| EGFR | 460 µM[1] | No significant activity[7][8] |
| c-Kit | Not explicitly stated | 1.8 µM[5] |
| FGFR | Not explicitly stated | 12.3 µM[5] |
Note: IC50 values can exhibit variability depending on the specific experimental conditions, such as ATP concentration and the assay system utilized (e.g., cell-free versus cell-based assays).
In-Depth Analysis of Inhibitor Specificity
This compound was initially developed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) but was subsequently found to be a more potent inhibitor of PDGFR.[1] Its significant inhibitory activity against both receptors suggests a broader kinase inhibition profile.
AG1296 , in contrast, demonstrates a more focused inhibitory profile. It is a potent and selective inhibitor of both PDGFRα and PDGFRβ.[3][6][7] Notably, it shows no significant activity against EGFR, which can be advantageous for studies aiming to specifically dissect the roles of PDGFR signaling without the confounding effects of inhibiting EGFR-mediated pathways.[7][8] While it does inhibit other related tyrosine kinases like c-Kit and FGFR, this occurs at higher concentrations, indicating a greater selectivity for PDGFR.[5]
Experimental Protocols
In Vitro PDGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a purified PDGFR kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant PDGFRα or PDGFRβ kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound or AG1296 (dissolved in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and AG1296 in Kinase Buffer. A DMSO-only control should be included.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of the diluted inhibitor solution (or DMSO for control).
-
2 µl of diluted PDGFR enzyme.
-
2 µl of a substrate/ATP mixture to initiate the reaction.[9]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.[9]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
PDGFR Signaling Pathway and Inhibition
The binding of a Platelet-Derived Growth Factor (PDGF) ligand to its receptor (PDGFR) induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways crucial for cell proliferation, migration, and survival. Both this compound and AG1296 act as ATP-competitive inhibitors, binding to the ATP pocket within the kinase domain of PDGFR and thereby preventing this initial autophosphorylation event.
Caption: PDGFR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Validation
A logical workflow is essential for the robust validation of a kinase inhibitor's efficacy and selectivity. The following diagram outlines a typical experimental progression for characterizing compounds like this compound and AG1296.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective platelet-derived growth factor receptor kinase blockers reverse sis-transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
A Comparative Guide to Alternative Compounds for EGFR Inhibition Beyond Tyrphostin 9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to Tyrphostin 9 for the inhibition of the Epidermal Growth Factor Receptor (EGFR). It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. While this compound is a known EGFR inhibitor with an IC50 of 460 µM, a multitude of more potent and selective alternatives have been developed and are now widely used in research and clinical settings.[1] This guide will focus on a selection of these alternatives, including first, second, and third-generation tyrosine kinase inhibitors (TKIs), as well as a monoclonal antibody.
Performance Comparison of EGFR Inhibitors
The inhibitory potency of various compounds against wild-type EGFR and clinically relevant mutant forms is a critical factor in their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of prominent EGFR inhibitors.
| Compound | Class | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (exon 19 del) IC50 (nM) | EGFR (T790M) IC50 (nM) | EGFR (C797S) IC50 (nM) |
| Gefitinib | 1st Gen TKI | 25-100 | 10-50 | 5-20 | >1000 | Resistant |
| Erlotinib | 1st Gen TKI | 2-5 | 2-10 | 1-5 | >1000 | Resistant |
| Afatinib | 2nd Gen TKI | 0.5-1 | 0.4 | 0.5 | 10-14 | Resistant |
| Dacomitinib | 2nd Gen TKI | 6 | 5 | 2.5 | 12 | Resistant |
| Osimertinib | 3rd Gen TKI | 200-500 | <1 | <1 | 1-15 | Resistant |
| Cetuximab | Monoclonal Antibody | N/A (Binds Extracellularly) | N/A | N/A | N/A | N/A |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative range compiled from multiple sources.
Clinical Efficacy of EGFR Inhibitors
The clinical performance of these inhibitors is a crucial aspect of their evaluation. The following table summarizes key outcomes from pivotal clinical trials.
| Compound | Trial | Indication | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Gefitinib | IPASS | 1st-line, EGFR-mutant NSCLC | 9.5 months | 21.6 months |
| Erlotinib | EURTAC | 1st-line, EGFR-mutant NSCLC | 9.7 months | 22.9 months |
| Afatinib | LUX-Lung 7 | 1st-line, EGFR-mutant NSCLC | 11.0 months vs 10.9 months for Gefitinib | 27.9 months vs 24.5 months for Gefitinib |
| Dacomitinib | ARCHER 1050 | 1st-line, EGFR-mutant NSCLC | 14.7 months vs 9.2 months for Gefitinib[2] | 34.1 months vs 26.8 months for Gefitinib[3][4][5] |
| Osimertinib | FLAURA | 1st-line, EGFR-mutant NSCLC | 18.9 months vs 10.2 months for 1st Gen TKI[6] | 38.6 months vs 31.8 months for 1st Gen TKI[6][7] |
| Cetuximab | CRYSTAL | 1st-line mCRC (KRAS wild-type) | 8.9 months (with FOLFIRI) vs 8.0 months (FOLFIRI alone) | 23.5 months (with FOLFIRI) vs 20.0 months (FOLFIRI alone) |
| Neratinib | ExteNET | Adjuvant, HER2+ Early Breast Cancer | 5-year iDFS rate: 90.2% vs 87.7% for placebo[8] | 8-year OS rate: 91.5% vs 89.4% for placebo[9] |
NSCLC: Non-Small Cell Lung Cancer; mCRC: metastatic Colorectal Cancer; iDFS: invasive Disease-Free Survival.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of EGFR inhibition.
Caption: EGFR Signaling Pathways and Point of Inhibition.
Caption: Experimental Workflows for Inhibitor Characterization.
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds on purified EGFR.[10][11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control). Add 2 µL of diluted EGFR enzyme to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of EGFR inhibitors on the proliferation of cancer cell lines.[14][15]
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of cell growth (GI50).
Materials:
-
EGFR-dependent cancer cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Replace the existing medium with 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50.
Western Blotting for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR in cells treated with inhibitors, providing a direct measure of target engagement.[16][17]
Objective: To assess the inhibitory effect of a compound on EGF-induced phosphorylation of EGFR.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Serum-free medium for starvation
-
EGF ligand
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pEGFR (e.g., Tyr1068), anti-total EGFR, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Starve cells in serum-free medium for 16-24 hours. Pre-treat cells with the inhibitor for 1-2 hours, followed by stimulation with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
References
- 1. Comparison of Effectiveness of Gefitinib, Erlotinib, and Afatinib in Advanced Non-small Cell Lung Cancer Patients with EGFR Mutation Positive in Indonesian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ASCO Post [ascopost.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Updated Overall Survival in a Randomized Study Comparing Dacomitinib with Gefitinib as First-Line Treatment in Patients with Advanced Non-Small-Cell Lung Cancer and EGFR-Activating Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. youtube.com [youtube.com]
- 7. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Final Efficacy Results From the ExteNET Trial Neratinib in Pretreated Patients With HR-Positive, HER2-Positive Early Breast Cancer - The ASCO Post [ascopost.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. ulab360.com [ulab360.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Control Experiments for Tyrphostin 9 Studies
For researchers, scientists, and drug development professionals investigating the effects of Tyrphostin 9, establishing rigorous experimental controls is paramount for generating valid and interpretable data. This compound, also known as Tyrphostin A9 or RG-50872, is a well-characterized tyrosine kinase inhibitor.[1] While initially designed as an inhibitor for the Epidermal Growth Factor Receptor (EGFR), it has demonstrated significantly higher potency against the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This guide provides a comprehensive comparison of essential controls, alternative compounds, and detailed experimental protocols to support robust study design.
Understanding the Action of this compound
This compound primarily functions by competing with ATP for the binding site on the intracellular catalytic domain of receptor tyrosine kinases. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking downstream signaling cascades that are crucial for cell proliferation, migration, and survival.[4] Recent studies have also highlighted its role in attenuating glioblastoma growth by suppressing the PYK2/EGFR-ERK signaling pathway.[5]
The Imperative of Controls in Kinase Inhibition Studies
The use of specific inhibitors is a cornerstone of signal transduction research. However, small molecule inhibitors can have off-target effects, leading to misleading results.[6] Therefore, a multi-faceted control strategy is essential to ensure that the observed biological effects are a direct consequence of inhibiting the intended target.
Key Control Types:
-
Vehicle Control: As tyrphostins are typically dissolved in Dimethyl Sulfoxide (DMSO), a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor dose) is mandatory to account for any solvent-induced effects.[4]
-
Negative Control: An ideal negative control is a compound that is structurally analogous to the active inhibitor but has significantly weaker or no activity against the target kinase.[7] This helps to differentiate specific, on-target inhibition from non-specific cellular effects caused by the chemical scaffold.[8]
-
Positive Control: A positive control involves using a known, potent inhibitor of the target kinase to validate the assay's sensitivity and responsiveness.[9] Additionally, stimulating the cells with the appropriate ligand (e.g., PDGF or EGF) serves as a positive control for the biological pathway itself.[4]
Comparative Data for this compound and Control Compounds
To aid in the selection of appropriate controls and alternatives, the following tables summarize the inhibitory potency (IC50) of this compound and other relevant compounds. IC50 values can vary based on the assay type (e.g., cell-free kinase assay vs. cell-based proliferation assay) and the specific cell lines used.
| Compound | Primary Target(s) | IC50 Value | Assay Type | Reference |
| This compound (A9) | PDGFR | ~0.5 µM | In vitro kinase assay | [2][3] |
| EGFR | ~460 µM | In vitro kinase assay | [2][3] | |
| Tyrphostin A1 | Most Tyrosine Kinases | Very High / Inactive | Kinase Assay | [8][10] |
| Imatinib | PDGFR, c-Abl, c-Kit | ~0.1 - 1.0 µM | Cell-based/Kinase Assay | [11] |
| Gefitinib | EGFR | ~0.02 - 0.8 µM | Cell-based/Kinase Assay | [10] |
| Sunitinib | PDGFR, VEGFR | ~0.002 - 0.08 µM | Kinase Assay | [11] |
| AG556 | EGFR | 5 µM | Kinase Assay | [12] |
Table 1: Comparative inhibitory potency (IC50) of this compound and selected control/alternative compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for key experiments used to evaluate this compound's efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.[12]
Materials:
-
Purified recombinant PDGFR or EGFR enzyme
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA)[12]
-
Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (at a concentration near the Km for the kinase)
-
This compound and control compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, a positive control (e.g., Imatinib), and a negative control (e.g., Tyrphostin A1) in kinase buffer. Include a DMSO-only vehicle control.
-
Assay Plate Setup: In a 384-well plate, add 1-5 µL of each inhibitor dilution.[12][13]
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to each well.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[12] Incubate at room temperature for 60 minutes.
-
Reaction Termination: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.[13]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[13]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Western Blot Analysis of Receptor Phosphorylation
This method assesses the phosphorylation status of target kinases and downstream signaling proteins within cells.[4]
Materials:
-
Cells expressing PDGFR or EGFR (e.g., human fibroblasts, A431 cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-pPDGFR, anti-total PDGFR, anti-pEGFR, anti-total EGFR, anti-pERK, anti-total ERK, and a loading control (e.g., β-actin).[11][12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation.[4]
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound, controls, or vehicle (DMSO) for 1-2 hours.[4]
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB or 100 ng/mL EGF) for 10-15 minutes to induce receptor phosphorylation.[4][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them. Quantify the protein concentration of the lysates.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane for 1 hour, then incubate with primary antibodies overnight at 4°C.[11]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.[12] Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.[14]
Materials:
-
96-well plates
-
Cell line of interest
-
This compound and control compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[4]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell growth inhibition.
Mandatory Visualizations
To clarify complex relationships and workflows, the following diagrams are provided.
Caption: PDGFR/EGFR signaling pathway inhibited by this compound.
Caption: Logical relationship of controls in a this compound experiment.
Caption: General experimental workflow for a cell viability (MTT) assay.
References
- 1. This compound | C18H22N2O | CID 5614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyrphostin A9 attenuates glioblastoma growth by suppressing PYK2/EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Confirming the On-Target Effects of Tyrphostin 9: A Comparative Guide
This guide provides a comprehensive analysis of Tyrphostin 9, a tyrosine kinase inhibitor, focusing on the confirmation of its on-target effects. Designed for researchers, scientists, and drug development professionals, this document objectively compares the inhibitor's performance with alternatives, supported by experimental data and detailed methodologies.
This compound (also known as AG17 or SF 6847) is a member of the tyrphostin family of protein tyrosine kinase (PTK) inhibitors.[1] While initially designed as an inhibitor for the Epidermal Growth Factor Receptor (EGFR), it has demonstrated significantly higher potency against the Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of the receptor, which prevents receptor autophosphorylation and blocks downstream signal transduction pathways.[5][6]
Data Presentation: Quantitative Inhibitory Activity
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The table below summarizes the in vitro potency of this compound against its primary and secondary targets and compares it with other well-characterized PDGFR inhibitors.
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Known Off-Target(s) | IC50 (Off-Target) | Key Features |
| This compound | PDGFR | 0.5 µM [2][4] | EGFR | 460 µM[2][3] | Potent against PDGFR, significantly weaker against EGFR. |
| 5-Lipoxygenase | 0.8 µM[7] | Also shows activity against non-kinase targets. | |||
| Imatinib | PDGFR, c-Kit, Abl | 0.1 µM (PDGFRβ) | - | - | A multi-kinase inhibitor with clinical relevance in diseases driven by aberrant PDGFR signaling.[8] |
| Sunitinib | PDGFR, VEGFR, c-Kit | 0.002 µM (PDGFRβ) | - | - | A potent multi-kinase inhibitor targeting several receptor tyrosine kinases.[8] |
| Crenolanib | PDGFRα/β | 0.001-0.003 µM | - | - | A highly selective and potent PDGFR inhibitor.[8] |
Note: IC50 values can vary based on experimental conditions such as ATP concentration and the specific assay format used.
Signaling Pathway and Inhibition Point
This compound exerts its on-target effect by inhibiting the tyrosine kinase activity of PDGFR. This action blocks the phosphorylation of downstream signaling molecules, thereby affecting critical cellular processes like proliferation, migration, and survival.
Caption: PDGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols for On-Target Validation
To rigorously confirm that an observed biological effect is due to the specific inhibition of the intended target, a multi-faceted experimental approach is required.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PDGFR kinase. It is the primary method for determining the IC50 value.
-
Objective: To quantify the potency of this compound against PDGFR kinase activity.
-
Materials:
-
Recombinant human PDGFRβ kinase domain.
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[8]
-
A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).[8]
-
ATP (at a concentration near the Km for the kinase).[8]
-
This compound serial dilutions (in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[8]
-
384-well white plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add the kinase buffer, the this compound dilution, and the recombinant PDGFR kinase.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity by quantifying ADP production using the ADP-Glo™ system, which measures luminescence.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Western Blotting for Cellular Target Engagement
This cell-based assay confirms that this compound inhibits PDGFR phosphorylation and its downstream signaling pathways within intact cells.
-
Objective: To assess the inhibitory effect of this compound on PDGF-induced phosphorylation of PDGFR and downstream signaling proteins like Akt and ERK.[8]
-
Materials:
-
PDGFR-expressing cell line (e.g., NIH-3T3).
-
Serum-free cell culture medium.
-
PDGF-BB ligand.[8]
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8]
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the specified primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Analyze band intensities to determine the ratio of phosphorylated to total protein, confirming on-target inhibition.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct physical binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Objective: To confirm direct target engagement of this compound with PDGFR in intact cells.[5]
-
Materials:
-
PDGFR-expressing cell line.
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes and a thermal cycler.
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured proteins by high-speed centrifugation.
-
Analyze the amount of soluble PDGFR remaining in the supernatant at each temperature point by Western blotting.
-
Plot the amount of soluble PDGFR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct target engagement.[5]
-
Visualizing Experimental and Logical Workflows
A structured workflow is essential for validating inhibitor effects and distinguishing on-target from off-target activities.
Caption: Experimental workflow for confirming on-target effects of an inhibitor.
To ensure the observed phenotype is a direct result of on-target activity, a logical framework of control experiments is crucial.
Caption: Logical workflow to differentiate on-target from off-target effects.
References
- 1. This compound | C18H22N2O | CID 5614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Tyrphostin Analogs as Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Tyrphostin analogs, a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs).[1][2] These enzymes are critical mediators in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis, and their dysregulation is frequently implicated in diseases such as cancer.[1][2] This document aims to serve as a valuable resource by presenting experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate an objective assessment of these compounds for research and development.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of a selection of notable Tyrphostin analogs against several key protein tyrosine kinases. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a direct and definitive comparison, it is recommended to evaluate these compounds side-by-side in the same experimental setup.
Table 1: IC50 Values of Tyrphostins Against Receptor Tyrosine Kinases
| Tyrphostin Analog | Target Kinase | IC50 Value (µM) | Cell Line/Assay Type |
| AG1478 | EGFR | 0.003 | Kinase Assay |
| EGFR | 1 | NCI-H2170 (NSCLC) Cell Proliferation | |
| EGFR | 5.2 | A549 (Lung Cancer) Cell Proliferation | |
| EGFR | 4.8 | DU145 (Prostate Cancer) Cell Proliferation | |
| HER2/ErbB2 | - | - | |
| AG490 (B42) | EGFR | 0.1 | Kinase Assay |
| HER2/ErbB2 | 13.5 | Kinase Assay | |
| Tyrphostin 9 (RG-50872) | EGFR | 460 | Kinase Assay[3] |
| PDGFR | 0.5 | Kinase Assay[3] | |
| AG879 | HER2/ErbB2 | 1 | Kinase Assay |
| EGFR | >500 | Kinase Assay | |
| PDGFR | >100 | Kinase Assay | |
| Tyrphostin A1 | EGFR | >1250 | Kinase Assay[1] |
| AG1433 | PDGFRβ | 20 | Kinase Assay |
| VEGFR-2 | 20 | Kinase Assay | |
| Sunitinib (for comparison) | PDGFRβ | 0.039 | NIH-3T3 cells |
| VEGFR-2 | - | - |
Note: Sunitinib is a clinically approved multi-targeted tyrosine kinase inhibitor included for potency comparison.[4]
Table 2: IC50 Values of Tyrphostins Against Bcr-Abl Tyrosine Kinase
| Tyrphostin Analog | Target Kinase | Efficacy Notes |
| AG1112 | p210bcr-abl | Potent inhibitor, induces erythroid differentiation in K562 cells.[5] |
| AG568 | p210bcr-abl | Inhibits p210bcr-abl activity in K562 cells.[5] |
| AG957 | p210bcr-abl | Partially inhibits phosphorylation of several Bcr-Abl substrates. Restores beta1 integrin-mediated adhesion in CML progenitors. |
| AG555 | p210bcr-abl | Does not have anti-p210BCR/ABL kinase activity; used as a negative control. |
Key Signaling Pathways and Mechanisms of Action
Tyrphostin analogs primarily act as ATP-competitive inhibitors, binding to the ATP-binding site within the catalytic domain of the tyrosine kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival.[6][7] Tyrphostins like AG1478 and AG490 effectively inhibit EGFR autophosphorylation.
Caption: EGFR signaling pathway and the point of inhibition by Tyrphostin analogs.
Bcr-Abl Signaling in Chronic Myelogenous Leukemia (CML)
The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase central to the pathogenesis of Chronic Myelogenous Leukemia (CML).[8] It activates multiple downstream pathways, leading to uncontrolled cell proliferation and reduced apoptosis. Tyrphostins such as AG1112 and AG957 have been shown to inhibit Bcr-Abl kinase activity.[5]
Caption: Bcr-Abl signaling cascade and its inhibition by specific Tyrphostins.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.[6]
Materials:
-
Purified recombinant kinase (e.g., EGFR, Bcr-Abl)
-
Kinase reaction buffer
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Tyrphostin analogs
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the Tyrphostin compounds in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the inhibitor solution.
-
Add the diluted kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies ADP production (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of Tyrphostins on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell lines (e.g., A549, DU145)
-
Cell culture medium and supplements
-
Tyrphostin analogs
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Tyrphostin analogs for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the IC50 values.
Western Blotting for Phosphorylation Status
This technique is used to detect the phosphorylation status of a target protein in cells treated with Tyrphostins.[6]
Materials:
-
Cancer cell lines
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-protein (e.g., p-EGFR, p-STAT3) and anti-total-protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with Tyrphostins for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
Experimental Workflow for Comparing Tyrphostin Efficacy
The following diagram illustrates a general workflow for the comparative evaluation of Tyrphostin analogs.
Caption: A typical experimental workflow for comparing the efficacy of Tyrphostin analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
Tyrphostin 9 and EGFR: A Comparative Selectivity Analysis in the Context of Modern Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tyrphostin 9's activity against the Epidermal Growth Factor Receptor (EGFR) and contextualizes its performance against other well-characterized EGFR tyrosine kinase inhibitors (TKIs). While specific data on this compound's selectivity for mutant versus wild-type EGFR is not available in current scientific literature, this guide offers a framework for understanding EGFR inhibitor selectivity and the experimental methods used for its determination.
Introduction to EGFR and Tyrphostins
The Epidermal Growth Factor Receptor (EGFR) is a crucial transmembrane protein that regulates key cellular functions such as proliferation, differentiation, and survival. The dysregulation of EGFR signaling, frequently driven by mutations in the EGFR gene, is a well-established factor in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). This has made EGFR a primary target for therapeutic intervention.
Tyrphostins represent a class of synthetic small molecules designed as tyrosine kinase inhibitors. They function by competing with ATP at the binding site of the intracellular catalytic domain of receptor tyrosine kinases like EGFR. This competition inhibits the receptor's autophosphorylation and subsequent downstream signaling cascades.
This compound: An Early EGFR Inhibitor
This compound, also known as SF 6847 and RG-50872, was initially developed as an inhibitor of EGFR. However, further studies revealed that it exhibits significantly higher potency against the Platelet-Derived Growth Factor Receptor (PDGFR). The half-maximal inhibitory concentration (IC50) of this compound for EGFR has been reported to be 460 μM[1][2]. It is important to note that this value is not specified as being against wild-type or a mutant form of EGFR, though it is presumed to be against the wild-type receptor given the historical context of its development.
Currently, there is a lack of publicly available data from in vitro kinase assays or cell-based assays detailing the IC50 values of this compound against common, clinically relevant EGFR mutants such as L858R, T790M, or exon 19 deletions. This has limited its application and study in the context of cancers driven by these specific mutations.
Comparative Inhibitory Potency of EGFR TKIs
To provide a reference for the potency and selectivity of EGFR inhibitors, the following table summarizes the IC50 values of several generations of TKIs against wild-type and common mutant forms of EGFR. A lower IC50 value indicates greater potency. The selectivity for a mutant EGFR is often expressed as a ratio of the IC50 for wild-type EGFR to the IC50 for the mutant EGFR, with a higher ratio indicating greater selectivity.
| Inhibitor | Generation | Wild-Type EGFR IC50 (nM) | L858R Mutant EGFR IC50 (nM) | T790M Mutant EGFR IC50 (nM) |
| This compound | First (discontinued) | 460,000 | Not Available | Not Available |
| Gefitinib | First | 18.2 | 2.3 | >10,000 |
| Erlotinib | First | ~2 | ~20-50 | >10,000 |
| Afatinib | Second | 31 | 0.3 | 57-165 |
| Osimertinib | Third | 57.8 | 10 | 8.5 |
Note: IC50 values can vary depending on the specific experimental conditions, assay type (biochemical vs. cell-based), and cell lines used.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and design of future studies. Below are common protocols for evaluating EGFR inhibitor selectivity.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of an inhibitor to block the kinase activity of purified EGFR.
Materials:
-
Purified recombinant EGFR enzyme (wild-type and mutant forms)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (e.g., this compound)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the inhibitor solution (or DMSO for control).
-
Add the diluted EGFR enzyme to each well.
-
Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the appropriate reagent from the kit.
-
Add a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate to allow the signal to stabilize.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and, therefore, to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cell lines expressing either wild-type or mutant EGFR.
Materials:
-
Cancer cell lines (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR)
-
Cell culture medium and fetal bovine serum (FBS)
-
Test compounds
-
MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells and determine the IC50 values.
Signaling Pathways and Experimental Workflow
Visualizing the EGFR signaling pathway and the experimental workflow for assessing inhibitor selectivity can aid in understanding the mechanism of action and the drug discovery process.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: General workflow for assessing EGFR inhibitor selectivity.
References
Tyrphostin 9: A Comparative Guide to its Reversible vs. Irreversible Inhibition
For Researchers, Scientists, and Drug Development Professionals
Tyrphostin 9, also known as Tyrphostin A9, is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. Initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), it has demonstrated greater potency against the Platelet-Derived Growth Factor Receptor (PDGFR)[1][2]. A critical aspect for researchers utilizing this compound is understanding the nature of its inhibitory action—specifically, whether it acts as a reversible or irreversible inhibitor. This guide provides a comprehensive comparison of this compound with other relevant inhibitors, supported by available experimental data, to elucidate its mechanism of action.
The Nature of this compound Inhibition: Evidence for Irreversibility
While definitive studies characterizing the binding kinetics of this compound with its primary targets, PDGFR and EGFR, are not extensively available in public literature, recent evidence strongly suggests that this compound has the capacity to act as an irreversible inhibitor . This is primarily due to its chemical structure, which includes a Michael-reactive cyanoacrylate moiety. Such groups are known to form covalent bonds with nucleophilic residues, like cysteine, within the active site of enzymes, leading to irreversible inhibition.
A 2024 study demonstrated that this compound functions as a potent covalent inhibitor of human 5-lipoxygenase (5-LO) by binding to cysteine residues. This finding highlights the chemical reactivity of this compound and its potential for a similar mechanism of action against other protein targets. Furthermore, studies on related tyrphostins, such as Tyrphostin AG17, have reported irreversible effects on cell growth after prolonged exposure.
It is important to note that the reversibility of inhibitors within the tyrphostin family can vary. For instance, Tyrphostin AG1478 has been described as a reversible inhibitor of EGFR, although with some observations of incomplete reversal of its effects. This underscores the need for specific experimental validation for each compound. In the case of this compound, the presence of the reactive cyanoacrylate group provides a strong indication of its potential for irreversible inhibition of PDGFR and EGFR.
Comparison with Alternative PDGFR and EGFR Inhibitors
To provide a broader context for the utility of this compound, the following table compares its inhibitory potency with that of other well-characterized reversible and irreversible inhibitors of PDGFR and EGFR.
| Inhibitor | Target(s) | Mechanism of Inhibition | IC50 (PDGFR) | IC50 (EGFR) |
| This compound | PDGFR , EGFR | Likely Irreversible (Covalent) | 0.5 µM [1][2] | 460 µM [1][2] |
| Imatinib | PDGFR, c-Kit, Bcr-Abl | Reversible (ATP-competitive) | 0.1 µM | >100 µM |
| Sunitinib | PDGFR, VEGFR, c-Kit | Reversible (ATP-competitive) | 0.002 µM (PDGFRβ) | Not a primary target |
| Gefitinib | EGFR | Reversible (ATP-competitive) | Not a primary target | 0.015-0.043 µM |
| Erlotinib | EGFR | Reversible (ATP-competitive) | Not a primary target | 0.002-0.02 µM |
| Afatinib | EGFR, HER2, HER4 | Irreversible (Covalent) | Not a primary target | 0.5-14 nM |
| Osimertinib | EGFR (including T790M mutant) | Irreversible (Covalent) | Not a primary target | 9-15 nM |
Experimental Protocols
To aid researchers in their investigations of this compound and related compounds, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PDGFR or EGFR kinase activity.
Materials:
-
Recombinant human PDGFRβ or EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PDGFR Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of PDGFR in a cellular context.
Materials:
-
Cell line expressing PDGFR (e.g., human dermal fibroblasts)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
PDGF-BB ligand
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751) and anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes to induce PDGFR phosphorylation.
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PDGFRβ.
Protocol 3: Washout Experiment to Assess Reversibility
This experiment is designed to determine if the inhibitory effect of this compound is reversible.
Materials:
-
Same as for the Western Blot protocol.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat one set of cells with an effective concentration of this compound (e.g., 2-5 times the IC50) for 1-2 hours ("no washout" control).
-
Treat a parallel set of cells with the same concentration of this compound for the same duration.
-
For the "washout" group, remove the medium containing this compound, wash the cells three times with warm, serum-free medium, and then incubate in fresh, inhibitor-free medium for a defined period (e.g., 4, 8, or 24 hours).
-
After the respective treatment and washout periods, stimulate all cell groups (including an untreated control) with PDGF-BB for 10-15 minutes.
-
Lyse the cells and perform a Western blot analysis for phospho-PDGFRβ and total PDGFRβ as described in Protocol 2.
-
Interpretation: If the phosphorylation of PDGFRβ in the "washout" group remains inhibited and does not recover to the level of the stimulated control, it suggests that this compound is an irreversible inhibitor. If the phosphorylation level recovers, it indicates reversible inhibition.
Visualizations
The following diagrams illustrate the PDGFR signaling pathway and a conceptual workflow for assessing inhibitor reversibility.
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a washout experiment to determine inhibitor reversibility.
References
Validating Tyrphostin 9 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the engagement of a small molecule inhibitor with its intended cellular target is a critical step in preclinical research. This guide provides a comprehensive comparison of Tyrphostin 9, a known inhibitor of Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), with alternative inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction to this compound and its Molecular Targets
This compound is a tyrosine kinase inhibitor that has been shown to target both EGFR and PDGFR.[1][2] These receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[3][4] Dysregulation of EGFR and PDGFR signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
EGFR Signaling Pathway: Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.
PDGFR Signaling Pathway: Ligand binding (e.g., PDGF) to PDGFR induces receptor dimerization and autophosphorylation. This activates multiple downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth, migration, and angiogenesis.
This guide will compare this compound with Gefitinib, a selective EGFR inhibitor, and Sunitinib, a multi-kinase inhibitor that targets PDGFR, among others.
Comparative Analysis of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the in vitro IC50 values for this compound and its alternatives against their respective primary targets. It is important to note that these values are compiled from various sources and may differ based on the specific experimental conditions, such as the cell line and assay format used.
Table 1: Comparison of Inhibitory Activity against EGFR
| Inhibitor | Target | IC50 (in vitro kinase assay) | Reference |
| This compound | EGFR | 460 µM | [1][2][3] |
| Gefitinib | EGFR | ~37 nM | [3] |
| Erlotinib | EGFR | ~2 nM | [3] |
Table 2: Comparison of Inhibitory Activity against PDGFR
| Inhibitor | Target | IC50 (in vitro kinase assay) | Reference |
| This compound | PDGFR | 0.5 µM | [1][2] |
| Sunitinib | PDGFRβ | 2 nM | [5] |
| Imatinib | PDGFR | 0.1 µM |
Experimental Protocols for Target Validation
Validating that an inhibitor engages its target within a cellular context is crucial. Below are detailed protocols for three key experimental techniques to assess the target engagement of this compound and its alternatives.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability.[1][6][7]
Experimental Protocol for EGFR/PDGFR CETSA:
-
Cell Culture and Treatment:
-
Culture cells expressing the target receptor (e.g., A431 for EGFR, NIH3T3 for PDGFR) to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound, Gefitinib (for EGFR), or Sunitinib (for PDGFR) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein (EGFR or PDGFR) in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Receptor Phosphorylation
This method indirectly assesses target engagement by measuring the inhibition of receptor autophosphorylation, a key step in receptor activation.
Experimental Protocol for Phospho-EGFR/PDGFR Western Blot:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound, Gefitinib, or Sunitinib, or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for EGFR, or 50 ng/mL PDGF for PDGFR) for 10-15 minutes at 37°C.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-Tyr1068) or phospho-PDGFRβ (e.g., p-Tyr751) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR or PDGFR, and a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities and calculate the ratio of phosphorylated receptor to total receptor. A decrease in this ratio in inhibitor-treated cells compared to the stimulated control indicates target engagement and inhibition.
-
Fluorescence In Situ Hybridization (FISH)
FISH can be used to assess the copy number of the EGFR gene, which can be a biomarker for sensitivity to EGFR inhibitors. While not a direct measure of target engagement, it provides crucial information about the target's genetic status in the cells being studied.[8][9][10][11]
Experimental Protocol for EGFR FISH:
-
Sample Preparation:
-
Prepare slides with formalin-fixed, paraffin-embedded (FFPE) cell blocks or tumor tissue sections (4-5 µm thick).
-
-
Pre-treatment:
-
Deparaffinize the slides in xylene and rehydrate through a series of ethanol (B145695) washes.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer.
-
Digest the cells with a protease solution (e.g., pepsin) to allow probe penetration.
-
-
Denaturation and Hybridization:
-
Denature the cellular DNA by incubating the slides in a denaturing solution at 75°C for 5 minutes.
-
Apply the EGFR-specific DNA probe and a chromosome 7 centromere (CEP7) control probe to the slides.
-
Cover with a coverslip, seal, and hybridize overnight in a humidified chamber at 37°C.
-
-
Post-Hybridization Washes and Counterstaining:
-
Wash the slides in stringent wash buffers to remove unbound probes.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.
-
Count the number of EGFR (e.g., red) and CEP7 (e.g., green) signals in at least 50-100 non-overlapping interphase nuclei.
-
Calculate the EGFR/CEP7 ratio to determine gene amplification status. An increased ratio indicates gene amplification.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were created using the DOT language.
Caption: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.
Caption: PDGFR signaling pathway and points of inhibition by this compound and Sunitinib.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Test Details - EGFR FISH [knightdxlabs.ohsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CytoCell EGFR Amplification FISH Probe [ogt.com]
- 9. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cda-amc.ca [cda-amc.ca]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tyrphostin 9
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent chemical compounds like Tyrphostin 9 is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols for chemical waste management not only protects laboratory personnel from potential hazards but also prevents environmental contamination. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring a secure and compliant laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, well-ventilated area, such as a fume hood, to minimize the risk of exposure.[1] this compound is classified as a toxic substance, and all materials contaminated with it must be treated as hazardous waste.[1][2]
Table 1: Personal Protective Equipment (PPE) and Handling Precautions
| Equipment/Precaution | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact with the toxic substance.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Ventilation | Fume hood or other ventilated enclosure | To minimize inhalation of any dust or aerosols.[1] |
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
After skin contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.[1]
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
After swallowing: Do NOT induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Plan
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[3][4]
Step 1: Waste Identification and Segregation
-
Hazard Assessment: All waste materials contaminated with this compound, including unused powder, solutions, contaminated PPE, and empty containers, must be classified and handled as hazardous waste.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[1][5]
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh paper, and other solid materials in a designated container for solid chemical waste.[1][5]
-
Liquid Waste: Solutions containing this compound must be collected in a designated liquid waste container. Do not pour this waste down the drain.[1][6]
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound should be placed in a designated sharps container for hazardous waste.[5]
-
Step 2: Use of Appropriate Waste Containers
-
Container Selection: Utilize a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.[1]
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Closure: Keep waste containers tightly sealed except when actively adding waste to prevent spills and the release of vapors.[5]
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Hazardous waste should be stored in a designated SAA at or near the point of generation.[5] This area should have secondary containment, such as a spill tray, to contain any potential leaks.[5][7]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]
Step 4: Final Disposal Arrangement
-
Institutional Procedures: Follow your institution's specific protocols for requesting a chemical waste pick-up, which is typically managed by the EHS department.[1][5]
-
Documentation: Complete all required waste disposal forms with accurate and complete information.[1]
-
Disposal Method: The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3] Alternatively, it may be possible to dissolve or mix the material with a combustible solvent for incineration.[3] Always consult your local regional authorities for approved disposal methods.[3]
Step 5: Management of Empty Containers
-
Decontamination: A container that held this compound is considered "empty" only after all possible waste has been removed. For acutely toxic chemicals, this often requires triple-rinsing the container.[5]
-
Rinsate Collection: The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[5][8]
-
Final Disposal of Container: Once properly cleaned and with the label removed or defaced, the "empty" container may be discarded in the general waste, but always confirm this with your institution's specific policies.[5][8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nswai.org [nswai.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe and Effective Use of Tyrphostin 9 in Research
Tyrphostin 9, a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR), is a valuable tool for researchers in drug development and cell signaling.[1][2][3] Due to its biological activity, proper handling, and disposal are paramount to ensure laboratory safety and experimental integrity. This guide provides essential safety protocols, operational procedures, and disposal plans for the effective use of this compound in a research setting.
Essential Safety and Logistical Information
Personal Protective Equipment (PPE): The primary hazards associated with this compound are acute toxicity if swallowed, in contact with skin, or inhaled.[4] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls: All work with solid this compound and the preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.
General Handling Precautions:
-
Avoid the formation of dust and aerosols.[6]
-
Do not breathe mist, gas, or vapors.[6]
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 282.38 g/mol | [1][3] |
| Formula | C18H22N2O | [3] |
| CAS Number | 10537-47-0 | [3] |
| IC50 for PDGFR | 0.5 µM | [1][2][3] |
| IC50 for EGFR | 460 µM | [1][2][3] |
| Solubility in DMSO | 40 mg/mL | [3] |
| Melting Point | 141 - 143 °C | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
Step-by-Step Operational Plan
A meticulous approach to the preparation and handling of this compound is crucial for both safety and experimental success.
1. Preparation of Stock Solution:
-
Acclimatization: Before opening, allow the vial of this compound powder to reach room temperature to prevent condensation.[7]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous Dimethyl Sulfoxide (DMSO) to the powder.[1][7] To aid dissolution, vortex the solution. Gentle warming may also be applied.[7]
-
Storage: Store the stock solution in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[7]
2. Use in Cell Culture Experiments:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment Preparation: Dilute the this compound stock solution to the final working concentration in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired time period to observe the effects of the inhibitor.
Comprehensive Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation:
-
Solid Waste: All unused this compound powder and materials that have come into contact with it, such as pipette tips, gloves, and weigh boats, must be collected in a designated hazardous waste container.[5][8]
-
Liquid Waste: All solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.[5][8] Do not pour down the drain.[5]
-
Sharps Waste: Any needles or syringes contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[8]
Container Management:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8]
-
Closure: Keep waste containers tightly sealed when not in use.[8]
Final Disposal: All hazardous waste must be disposed of following institutional and local regulations.
This compound Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of receptor tyrosine kinases, with a higher potency for PDGFR than for EGFR.[1][2][3] The binding of a ligand, such as Epidermal Growth Factor (EGF), to the EGFR initiates a signaling cascade that regulates cell proliferation, survival, and differentiation.[9][10] This process involves the dimerization of the receptor, followed by autophosphorylation of tyrosine residues in the cytoplasmic domain.[11] These phosphorylated sites then serve as docking platforms for various adaptor proteins, leading to the activation of downstream signaling pathways, including the Ras-MAPK and PI3K/Akt pathways.[11][12][13] this compound exerts its inhibitory effect by blocking this initial phosphorylation step.
Caption: this compound inhibits the EGFR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. abmole.com [abmole.com]
- 4. This compound | C18H22N2O | CID 5614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
